molecular formula C8H9NO2 B154152 Methyl 6-methylpyridine-2-carboxylate CAS No. 13602-11-4

Methyl 6-methylpyridine-2-carboxylate

Cat. No.: B154152
CAS No.: 13602-11-4
M. Wt: 151.16 g/mol
InChI Key: CYWIZMOZBTXFIL-UHFFFAOYSA-N
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Description

Methyl 6-methylpyridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109151. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methylpyridine-2-carboxylate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-7(9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWIZMOZBTXFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159632
Record name Methyl 6-methylpyridine-2-carboxylate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-11-4
Record name 2-Pyridinecarboxylic acid, 6-methyl-, methyl ester
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Record name Methyl 6-methylpyridine-2-carboxylate
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Record name 13602-11-4
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Record name Methyl 6-methylpyridine-2-carboxylate
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Record name Methyl 6-methylpyridine-2-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE
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Foundational & Exploratory

Methyl 6-methylpyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-methylpyridine-2-carboxylate

Introduction

This compound, also known by synonyms such as Methyl 6-methylpicolinate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a pyridine ring substituted with a methyl group at the 6-position and a methyl ester at the 2-position, imparts a unique combination of reactivity and steric hindrance that is highly valuable for the synthesis of complex molecular architectures.[4] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Core Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid or a white to light yellow powder/lump.[3][4] Its properties make it a versatile reagent in various chemical transformations. A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13602-11-4[1][5]
Molecular Formula C₈H₉NO₂[1][2][4]
Molecular Weight 151.16 g/mol [1][2][5]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[3][4]
Boiling Point 242 °C[5]
Density 1.104 g/cm³[5]
Flash Point 100 °C[5]
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water.[2][4]
Refractive Index 1.510[5]
SMILES CC1=NC(=CC=C1)C(=O)OC[1]
InChIKey CYWIZMOZBTXFIL-UHFFFAOYSA-N[1][5]

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid. This method is favored for its high yield and straightforward procedure.

Fischer Esterification: A Validated Protocol

A robust and scalable method for synthesizing the title compound is the Fischer esterification of 6-methyl-2-pyridinecarboxylic acid using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), which first converts methanol to methyl chlorosulfite and HCl in situ, or by saturating the methanol with hydrogen chloride gas.[6][7]

Experimental Protocol:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 100 mL of methanol to -10 °C using an ice-salt bath.

  • Reagent Addition: Slowly add 26.8 g (0.195 mol) of thionyl chloride (SOCl₂) dropwise to the cold methanol while stirring. Causality Note: This exothermic reaction generates the acidic environment necessary for esterification. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Warming and Equilibration: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 1 hour to ensure complete formation of the acidic catalyst.

  • Reactant Addition: Add 10 g of 6-methyl-2-pyridinecarboxylic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux at 80 °C and maintain for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by evaporating the solvent and neutralizing the residue with a saturated aqueous sodium bicarbonate solution. The product is then extracted with an organic solvent like chloroform or dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[6][7] This process typically yields over 90% of pure Methyl 6-methyl-2-pyridinecarboxylate.[6]

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Isolation Methanol Methanol Acid_Catalyst Acidic Methanol (HCl in Methanol) Methanol->Acid_Catalyst -10 °C, slow addition SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Acid_Catalyst Reaction_Mixture Reaction Mixture Acid_Catalyst->Reaction_Mixture Starting_Material 6-Methyl-2-pyridinecarboxylic Acid Starting_Material->Reaction_Mixture Product This compound Reaction_Mixture->Product Reflux (80 °C, 5h) Neutralization Neutralization (aq. NaHCO₃) Product->Neutralization Extraction Extraction (e.g., Chloroform) Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Final_Product Pure Product (>90% yield) Drying->Final_Product

Caption: Fischer Esterification workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the electron-withdrawing ester group and the pyridine ring. This structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2]

Key Reactivity Centers
  • Ester Carbonyl Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid, or transesterified. More importantly, it can react with amines to form amides, a crucial transformation in the synthesis of many pharmaceutical compounds.

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses basic properties and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is less reactive than benzene.

Applications in Drug Discovery and Agrochemicals

This compound is a key precursor for various high-value chemical entities.

  • Pharmaceutical Development: It serves as a critical intermediate in the synthesis of novel therapeutics. For instance, it is used in the creation of antitumor agents based on dihydropyrrolopyrazole scaffolds and in the synthesis of quinazolinone-based TGF-β inhibitors.[6] Its derivatives are also explored for treating neurological disorders.[2]

  • Agrochemicals: The compound acts as a building block for advanced herbicides and pesticides, contributing to the development of more effective crop protection solutions.[2]

  • Material Science and Fragrances: Beyond life sciences, it is employed in creating unique flavoring agents and fragrances and as a reagent in the synthesis of specialized organic materials.[2][8]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries Reagent This compound (Key Intermediate) Antitumor Antitumor Agents Reagent->Antitumor Synthesis TGF_beta TGF-β Inhibitors Reagent->TGF_beta Synthesis Neuro Neurological Drugs Reagent->Neuro Synthesis Herbicides Herbicides Reagent->Herbicides Formulation Pesticides Pesticides Reagent->Pesticides Formulation Flavors Flavors & Fragrances Reagent->Flavors Creation

Caption: Major application areas of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified with several hazards according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard Classification

Hazard ClassCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][9]
Acute Toxicity, OralH302Harmful if swallowed[1]
STOT, Single ExposureH335May cause respiratory irritation[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9] If vapors or aerosols may be generated, use a vapor respirator in a well-ventilated area or a fume hood.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Use non-sparking tools and take precautionary measures against static discharge.

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and call a poison control center or doctor.[10]

Storage

Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[9] Recommended storage temperature is often between 0-8°C for long-term stability.[2]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for synthetic chemists. From life-saving pharmaceuticals to advanced agricultural products, its role as a key intermediate underscores its importance in modern chemical industries. Adherence to established synthesis protocols and safety guidelines is paramount to harnessing its full potential responsibly.

References

An In-depth Technical Guide to Methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-methylpyridine-2-carboxylate, also known by synonyms such as Methyl 6-methylpicolinate, is a heterocyclic building block of significant interest to the scientific community, particularly those in drug discovery and organic synthesis.[1][2] Its unique structural features, comprising a pyridine ring substituted with a methyl group and a methyl ester, make it a versatile reagent in the synthesis of a wide array of complex molecules.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Core Molecular and Physical Characteristics

This compound is a compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol .[4] It typically appears as a white or colorless to light yellow powder, lump, or clear liquid.[1]

Physicochemical Data Summary
PropertyValueSource
CAS Number 13602-11-4PubChem[4]
Molecular Formula C8H9NO2PubChem[4]
Molecular Weight 151.16 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Synonyms Methyl 6-methylpicolinate, 6-Methylpyridine-2-carboxylic acid methyl esterTCI[1], PubChem[4]
Appearance White or Colorless to Light yellow powder to lump to clear liquidTCI[1]
Purity >98.0% (GC)TCI[1]
InChI Key CYWIZMOZBTXFIL-UHFFFAOYSA-NPubChem[4]
SMILES CC1=NC(=CC=C1)C(=O)OCPubChem[4]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, and scalability. A prevalent and efficient method involves the esterification of 6-methylpyridine-2-carboxylic acid.

Protocol: Esterification of 6-Methylpyridine-2-carboxylic Acid

This protocol details a common laboratory-scale synthesis of this compound.

Objective: To synthesize this compound from 6-methylpyridine-2-carboxylic acid.

Materials:

  • 6-methyl-2-pyridinecarboxylic acid

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl2)

  • Saturated aqueous sodium bicarbonate solution

  • Chloroform

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 100 mL of methanol to -10 °C.

  • Slowly add 26.8 g (0.195 mol) of thionyl chloride dropwise to the cooled methanol while maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Add 10 g of 6-methyl-2-pyridinecarboxylic acid to the reaction mixture.

  • Heat the reaction to reflux at 80 °C and maintain for 5 hours.

  • Upon completion, the reaction mixture is worked up to yield the final product. A typical yield for this reaction is approximately 93%.[3]

Causality Behind Experimental Choices:

  • Low-Temperature Addition of Thionyl Chloride: The dropwise addition of thionyl chloride to methanol at low temperatures is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Refluxing: Heating the reaction to reflux ensures that the esterification reaction proceeds to completion in a reasonable timeframe.

Alternative Synthetic Routes

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmacologically active compounds.

Synthesis of Antitumor Agents

This compound is utilized as a reagent in the synthesis of dihydropyrrolopyrazole-based compounds, which have shown potential as antitumor agents.[3] The pyridine moiety can be a key pharmacophore, interacting with biological targets.

TGF-β Inhibitors

It is also employed in the synthesis of quinazolinone-based inhibitors of Transforming Growth Factor-beta (TGF-β).[3] TGF-β is a cytokine involved in cell growth, proliferation, and differentiation, and its inhibition is a therapeutic strategy in certain cancers.

Precursor for Other Key Intermediates

This compound can be a precursor to other important intermediates, such as (6-Methylpyridin-2-yl)methanol.[5] This transformation opens up further synthetic possibilities for creating diverse molecular scaffolds.

Potential in Diabetes Research

The parent acid, 6-methylpyridine-2-carboxylic acid, has been used in the synthesis of metal complexes that act as potent α-glucosidase inhibitors.[6] This suggests that derivatives like the methyl ester could also be explored for their potential in developing new treatments for diabetes.[6]

Safety and Handling

This compound is classified with several hazard statements. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][7] It may also cause respiratory irritation.[4]

Recommended Handling Practices
  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[7] A face shield may be necessary in situations with a risk of splashing.[7]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[7] Keep away from oxidizing agents.[7]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If irritation occurs, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

    • Ingestion: Rinse mouth and seek medical attention.[7]

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the supplier's Certificate of Analysis, general spectroscopic features can be anticipated. The parent compound, 6-methylpyridine-2-carboxylic acid, has known 1H NMR, 13C NMR, and IR spectra which can provide a basis for interpreting the spectra of its methyl ester.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery and development. Its synthesis is well-established, and its reactivity allows for the construction of complex molecular architectures. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

Visualization of Synthetic Pathway

Esterification of 6-Methylpyridine-2-carboxylic Acid

Esterification cluster_reactants Reactants cluster_product Product 6-Methylpyridine-2-carboxylic_acid 6-Methylpyridine-2-carboxylic Acid Reaction_Mixture Reaction (Reflux, 80°C) 6-Methylpyridine-2-carboxylic_acid->Reaction_Mixture + Methanol, + Thionyl Chloride Methanol Methanol Thionyl_Chloride Thionyl Chloride Methyl_6-methylpyridine-2-carboxylate This compound Reaction_Mixture->Methyl_6-methylpyridine-2-carboxylate Yield: ~93%

Caption: A workflow diagram illustrating the synthesis of this compound.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 6-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methylpicolinate, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its physical properties is fundamental for its effective use in synthetic protocols, for the characterization of its derivatives, and for the development of robust analytical methods. This guide provides a comprehensive overview of the known physical characteristics of Methyl 6-methylpicolinate, detailed experimental protocols for their determination, and an analysis of its spectroscopic profile.

Core Physical Properties

The fundamental physical properties of Methyl 6-methylpicolinate are summarized in the table below. These values are critical for the handling, storage, and application of this compound in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[1]
Melting Point 18 °C
Boiling Point 242 °C at 760 mmHg
Flash Point 100 °C
Density 1.13 g/cm³ (relative density)[2]
Purity >98.0% (GC) / 96%[1]

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is paramount for the verification of a compound's identity and purity. The following sections detail standardized experimental protocols for measuring the key physical constants of Methyl 6-methylpicolinate.

Melting Point Determination

The melting point of a substance is a sensitive indicator of its purity. For Methyl 6-methylpicolinate, which has a melting point near room temperature, careful control of the heating rate is crucial for an accurate measurement.

Protocol:

  • Sample Preparation: A small amount of solid Methyl 6-methylpicolinate is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Diagram of Melting Point Determination Workflow

MeltingPoint_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting prep1 Grind Sample prep2 Pack Capillary Tube prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat Slowly (1-2 °C/min) meas1->meas2 meas3 Observe Melting meas2->meas3 rep1 Record Onset Temperature meas3->rep1 rep2 Record Completion Temperature meas3->rep2 rep3 Report Melting Range rep1->rep3 rep2->rep3

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is another crucial physical constant for characterizing liquid compounds. Given that Methyl 6-methylpicolinate is a liquid above 18 °C, its boiling point is a key identifier.

Protocol:

  • Apparatus Setup: A small quantity of liquid Methyl 6-methylpicolinate is placed in a micro boiling point apparatus or a similar setup with a thermometer positioned in the vapor phase above the liquid.

  • Heating: The sample is heated gently.

  • Equilibrium: The temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature at which the compound refluxes.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary.

Solubility Profile

SolventPredicted SolubilityRationale
WaterSlightly SolubleThe presence of polar ester and pyridine functional groups may allow for some solubility, but the overall organic character of the molecule is likely to limit it.
Methanol, EthanolSolubleThe compound is expected to be soluble in polar protic solvents due to the potential for hydrogen bonding with the pyridine nitrogen and ester carbonyl oxygen.
Acetone, Ethyl AcetateSolubleGood solubility is expected in polar aprotic solvents of moderate polarity.
Dichloromethane, ChloroformSolubleThe compound is likely to be soluble in halogenated organic solvents.
Tetrahydrofuran (THF)SolubleExpected to be soluble in ether-based solvents.
Dimethyl Sulfoxide (DMSO)SolubleHigh solubility is anticipated in this highly polar aprotic solvent.
Hexane, TolueneSparingly Soluble to InsolubleSolubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.

Experimental Protocol for Solubility Determination:

  • Solvent Selection: A range of representative solvents (polar protic, polar aprotic, nonpolar) are chosen.

  • Sample Preparation: A known mass of Methyl 6-methylpicolinate is added to a known volume of the selected solvent at a constant temperature (e.g., 25 °C).

  • Observation: The mixture is agitated, and the solubility is determined by visual inspection for complete dissolution.

  • Quantification (Optional): For a more precise determination, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved solute.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of organic molecules. While experimentally obtained spectra for Methyl 6-methylpicolinate are not widely published, data from its isomer, Methyl 6-methylnicotinate, can serve as a valuable reference point for predicting its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum of Methyl 6-methylpicolinate is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons attached to the ring, and the methyl protons of the ester group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the ester and methyl substituents.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 6-methylpicolinate is expected to exhibit characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C=N and C=C stretching of the pyridine ring, and C-H stretching of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. The mass spectrum of Methyl 6-methylpicolinate will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the ester group and other parts of the molecule.

Diagram of Spectroscopic Analysis Workflow

Spectroscopic_Analysis Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation sample_prep Dissolve in Deuterated Solvent (NMR) Prepare Sample for IR and MS nmr ¹H and ¹³C NMR sample_prep->nmr ir FT-IR sample_prep->ir ms Mass Spectrometry sample_prep->ms interpret_nmr Analyze Chemical Shifts and Coupling nmr->interpret_nmr interpret_ir Identify Functional Group Absorptions ir->interpret_ir interpret_ms Determine Molecular Weight and Fragmentation ms->interpret_ms structure_elucidation Structural Elucidation interpret_nmr->structure_elucidation interpret_ir->structure_elucidation interpret_ms->structure_elucidation

Caption: A schematic representing the general workflow for the comprehensive spectroscopic analysis of an organic compound.

Crystal Structure

As of the date of this guide, there is no publicly available information on the single-crystal X-ray diffraction analysis of Methyl 6-methylpicolinate. The low melting point of this compound (18 °C) suggests that obtaining a single crystal suitable for X-ray analysis at room temperature would be challenging and would likely require cryo-crystallography techniques. Structural information from the closely related derivative, methyl 5-bromo-6-methylpicolinate, may provide some insight into the potential solid-state packing and intermolecular interactions[3].

Conclusion

This technical guide has synthesized the available information on the physical properties of Methyl 6-methylpicolinate, providing a valuable resource for researchers and scientists. While core properties such as melting and boiling points are established, further research is needed to fully characterize its solubility in a range of organic solvents and to obtain detailed, experimentally verified spectroscopic data. The protocols and predictive information provided herein offer a solid foundation for the safe and effective use of this important synthetic building block in the advancement of chemical and pharmaceutical research.

References

Methyl 6-Methyl-2-Pyridinecarboxylate: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 6-methyl-2-pyridinecarboxylate, a pivotal heterocyclic building block for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will move beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and strategic application, empowering professionals to leverage this versatile molecule with confidence and precision.

Core Physicochemical & Structural Profile

Methyl 6-methyl-2-pyridinecarboxylate, also known as methyl 6-methylpicolinate, is a disubstituted pyridine derivative featuring a methyl group at the 6-position and a methyl ester at the 2-position. This specific arrangement of functional groups dictates its reactivity, making it a valuable synthon for constructing more complex molecular architectures. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 13602-11-4[1]
Appearance Colorless liquid or white powder[2]
Melting Point 18 °C[2]
Boiling Point 242 °C[2]
Density 1.104 g/cm³[2]
Synonyms Methyl 6-methylpicolinate, 6-Methylpyridine-2-carboxylic acid methyl ester[1]

Synthesis and Mechanistic Considerations

The reliable synthesis of Methyl 6-methyl-2-pyridinecarboxylate is most effectively achieved via a robust two-step process starting from the readily available commodity chemical, 2,6-dimethylpyridine (2,6-lutidine). This pathway ensures high purity of the intermediate and final product, which is critical for subsequent applications in sensitive fields like drug development.

Step 1: Selective Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinecarboxylic Acid

The foundational step is the selective oxidation of one methyl group of 2,6-lutidine. The choice of potassium permanganate (KMnO₄) as the oxidant is strategic; it is potent enough to oxidize the methyl group to a carboxylic acid but can be controlled to favor mono-oxidation, thereby minimizing the formation of the di-acid byproduct.[3]

Causality of Experimental Choices:

  • Solvent: Deionized water is used as the solvent, making this a relatively "green" and cost-effective process.

  • Temperature Control: Maintaining the reaction at 60 °C is crucial. Higher temperatures can lead to over-oxidation and the formation of pyridine-2,6-dicarboxylic acid, while lower temperatures result in sluggish and incomplete conversion.

  • Portion-wise Addition: Adding KMnO₄ in portions prevents a dangerous exotherm and allows for controlled consumption of the oxidant, maximizing the yield of the desired mono-acid.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.

  • Heating: Heat the solution to 60 °C with stirring.

  • Oxidant Addition: Add potassium permanganate (23.7 g, 0.15 mol) in ten equal portions over 5 hours (one portion every 30 minutes). Maintain the temperature at 60 °C throughout the addition. The reaction progress is visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

  • Work-up: After the final addition and a further 30 minutes of stirring, filter the hot reaction mixture to remove the manganese dioxide precipitate.

  • Acidification & Extraction: Cool the filtrate and adjust the pH to 5 with concentrated HCl. This protonates the carboxylate, making it less water-soluble. Extract the product with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 6-Methyl-2-pyridinecarboxylic Acid as a white solid (Typical yield: ~75%).

Step 2: Fischer Esterification to Methyl 6-Methyl-2-pyridinecarboxylate

With the precursor acid in hand, the final step is a classic Fischer esterification. This acid-catalyzed reaction with methanol efficiently converts the carboxylic acid to its corresponding methyl ester.

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

  • Excess Reagent: Methanol is used as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, maximizing the yield of the ester according to Le Châtelier's principle.

  • Setup: Suspend 6-Methyl-2-pyridinecarboxylic Acid (13.7 g, 0.1 mol) in 150 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 300 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound as a colorless liquid or low-melting solid. Further purification can be achieved via vacuum distillation if required.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Selective Oxidation cluster_step2 Step 2: Fischer Esterification Lutidine 2,6-Lutidine Reagent1 KMnO4, H2O, 60°C Lutidine->Reagent1 Acid 6-Methyl-2-pyridinecarboxylic Acid Reagent1->Acid Reagent2 Methanol (excess), H2SO4 (cat.), Reflux Acid->Reagent2 Product Methyl 6-Methyl-2- pyridinecarboxylate Reagent2->Product

Caption: A two-step synthesis pathway to Methyl 6-methyl-2-pyridinecarboxylate.

Structural Elucidation and Quality Control

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized product. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical picture. While a comprehensive public spectral database for this specific molecule is sparse, this section outlines the expected spectral features and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Expected ¹H NMR (400 MHz, CDCl₃) Data:

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.90 d 1H H-3 (Pyridine) Adjacent to the electron-withdrawing ester.
~7.75 t 1H H-4 (Pyridine) Triplet due to coupling with H-3 and H-5.
~7.35 d 1H H-5 (Pyridine) Adjacent to the electron-donating methyl group.
~3.95 s 3H -OCH₃ (Ester) Characteristic singlet for a methyl ester.

| ~2.60 | s | 3H | -CH₃ (Pyridine) | Characteristic singlet for the pyridine methyl group. |

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ) ppm Assignment Rationale
~165.5 C=O (Ester) Typical chemical shift for an ester carbonyl.
~158.0 C-6 (Pyridine) Carbon bearing the methyl group.
~148.0 C-2 (Pyridine) Carbon bearing the ester group.
~137.0 C-4 (Pyridine) Aromatic CH.
~125.0 C-3 (Pyridine) Aromatic CH.
~122.0 C-5 (Pyridine) Aromatic CH.
~52.5 -OCH₃ (Ester) Methyl carbon of the ester.

| ~24.5 | -CH₃ (Pyridine) | Methyl carbon on the pyridine ring. |

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for ¹³C NMR to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectra and reference the chemical shifts to TMS (0.00 ppm). Integrate the proton signals and assign all peaks based on chemical shift, multiplicity, and correlation spectra (e.g., COSY, HSQC) if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type
~1725 C=O (Ester) Strong, sharp stretch
~1580, 1450 C=C, C=N Aromatic ring stretches
~1250 C-O (Ester) Stretch

| ~2950 | C-H | Aliphatic stretch |

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

Expected MS Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound [C₈H₉NO₂]⁺.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) at m/z = 120 and the loss of the entire ester group (-COOCH₃) at m/z = 92.

Applications in Research and Drug Development

Methyl 6-methyl-2-pyridinecarboxylate is not merely a chemical curiosity; it is a strategic building block for creating high-value molecules. Its utility stems from the differential reactivity of its substituent groups.

  • Scaffold for Medicinal Chemistry: The picolinate ester framework is a common feature in pharmacologically active compounds. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for attaching various pharmacophores. The methyl group can also be functionalized, for example, via radical bromination to introduce further diversity.

  • Ligand Synthesis: The pyridine nitrogen and the ester carbonyl oxygen can act as a bidentate chelating system for various metal ions. This makes it a valuable precursor for synthesizing custom ligands for catalysis or metal-sequestering agents.

Role as a Synthetic Intermediate

Applications Start Methyl 6-Methyl-2- pyridinecarboxylate Node1 Hydrolysis (LiOH, H2O) Start->Node1 Node2 Aminolysis (R-NH2) Start->Node2 Node3 Side-Chain Functionalization (NBS) Start->Node3 Product1 6-Methylpicolinic Acid (Further Derivatization) Node1->Product1 Product2 Amide Derivatives (Bioactive Molecules) Node2->Product2 Product3 Bromomethyl Intermediate (Linker Chemistry) Node3->Product3

Caption: Potential derivatization pathways for Methyl 6-methyl-2-pyridinecarboxylate.

Safety and Handling

As a laboratory chemical, proper handling is essential. According to its Globally Harmonized System (GHS) classification, Methyl 6-methyl-2-pyridinecarboxylate presents several hazards.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

Methyl 6-methyl-2-pyridinecarboxylate is a versatile and valuable heterocyclic compound. Its straightforward, high-yield synthesis from common starting materials makes it an accessible building block for a wide range of applications. A thorough understanding of its synthesis, including the mechanistic rationale behind the chosen conditions, and a rigorous approach to its spectroscopic characterization are paramount for any researcher aiming to incorporate it into complex synthetic programs. This guide provides the necessary framework for scientists to produce, validate, and strategically deploy this compound in their pursuit of novel chemical entities.

References

structure elucidation of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Methyl 6-methylpyridine-2-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the complete . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical step. We will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's final structure.

Introduction and Strategy

This compound (C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a substituted pyridine derivative used as a reagent in the synthesis of various pharmaceutical agents, including antitumor compounds and TGF-β inhibitors.[1][2] Accurate confirmation of its structure is a critical prerequisite for its use in synthesis and drug development, ensuring purity, identity, and the predictability of its reactivity.

Our elucidation strategy begins with determining the molecular mass and formula, proceeds to identify key functional groups, and culminates in mapping the precise connectivity of every atom in the molecule. This integrated approach ensures that the data from each technique corroborates the others, providing a definitive and trustworthy structural assignment.

Mass Spectrometry: Determining Molecular Weight and Formula

The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is the ideal technique for this purpose, as it provides the mass of the molecular ion and yields a characteristic fragmentation pattern that offers preliminary structural clues.

Expertise & Causality:

We choose EI-MS for its ability to produce a strong molecular ion peak (M⁺˙) for relatively stable aromatic compounds like this one. The high-energy ionization process also induces reproducible fragmentation, which acts as a structural fingerprint. The "Nitrogen Rule" is a key concept here: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which we anticipate for C₈H₉NO₂.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.

  • Injection: Introduce the sample into the ion source via direct insertion probe or gas chromatography (GC) inlet.

  • Ionization: Bombard the sample with a beam of 70 eV electrons.

  • Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragments.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragments. High-resolution MS can be used to confirm the elemental composition from the exact mass.

Data Presentation & Interpretation:

The mass spectrum provides two crucial pieces of information: the molecular weight and the fragmentation pattern, which points to the molecule's constituent parts.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Structural Information
151 [M]⁺˙ (Molecular Ion) Confirms the molecular weight of 151.16 g/mol .[2][3]
120 [M - OCH₃]⁺ Loss of the methoxy radical from the ester, a common fragmentation pathway.
92 [M - COOCH₃]⁺ Loss of the entire carbomethoxy group, indicating a pyridine-methyl fragment.

| 77 | [C₆H₅]⁺ (or isomer) | Potential fragmentation of the pyridine ring. |

Visualization of Fragmentation: The fragmentation pathway can be visualized to understand how the parent molecule breaks down into the observed ions.

fragmentation M [C₈H₉NO₂]⁺˙ m/z = 151 F1 [M - OCH₃]⁺ m/z = 120 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 92 F1->F2 - CO

Caption: Predicted EI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

With the molecular formula confirmed, IR spectroscopy is employed to identify the functional groups present. This is achieved by detecting the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Expertise & Causality:

The structure of this compound contains several IR-active groups: an aromatic pyridine ring, a methyl group, and a methyl ester. The most diagnostic peak we expect to see is the strong carbonyl (C=O) stretch of the ester group, typically found in the 1700-1750 cm⁻¹ region. Its precise location provides clues about conjugation. The presence of C-O, aromatic C-H, and aliphatic C-H stretches will further corroborate the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major absorption peaks.

Data Presentation & Interpretation:

Each peak in the IR spectrum corresponds to a specific molecular vibration, confirming the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3100 C-H Stretch Aromatic (Pyridine Ring)
~2950-2990 C-H Stretch Aliphatic (CH₃ groups)
~1725 C=O Stretch Ester Carbonyl
~1580-1600 C=C Stretch Aromatic Ring

| ~1250-1300 | C-O Stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the carbon-hydrogen framework. We will use both ¹H and ¹³C NMR to piece together the exact connectivity of the atoms.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Expertise & Causality:

The dissymmetry of the 2,6-disubstituted pyridine ring is key. We predict three distinct aromatic proton signals. The proton at C4 will be a triplet, being coupled to the protons at C3 and C5. The protons at C3 and C5 will appear as doublets, each coupled to the C4 proton. The two methyl groups (on the ring and the ester) are in different chemical environments and will appear as distinct singlets as they have no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed for homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for good signal dispersion.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Data Presentation & Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.85 t 1H H-4 Triplet due to coupling with H-3 and H-5. Deshielded by the ring nitrogen.
~7.65 d 1H H-3 or H-5 Doublet due to coupling with H-4.
~7.30 d 1H H-3 or H-5 Doublet due to coupling with H-4.
~3.95 s 3H -COOCH₃ Singlet, deshielded by the adjacent ester oxygen.

| ~2.60 | s | 3H | Ar-CH₃ | Singlet, attached directly to the aromatic ring. |

¹³C NMR Spectroscopy: The Carbon Framework

Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom, revealing the complexity of the carbon skeleton.

Expertise & Causality:

Based on the molecule's symmetry, we expect to see 8 distinct carbon signals: 5 for the pyridine ring carbons, 1 for the ester carbonyl, and 2 for the two methyl carbons. The chemical shifts are highly predictable: the carbonyl carbon will be the most downfield (~165 ppm), followed by the aromatic carbons, and finally the aliphatic methyl carbons at the most upfield positions.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans must be collected to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform and phase the resulting spectrum.

Data Presentation & Interpretation:

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm) Assignment Rationale
~165.5 C=O Ester carbonyl carbon, highly deshielded.
~158.0 C-6 Aromatic carbon bearing the methyl group, deshielded by nitrogen.
~148.0 C-2 Aromatic carbon bearing the ester, deshielded by nitrogen and oxygen.
~137.0 C-4 Aromatic CH carbon.
~125.0 C-3 or C-5 Aromatic CH carbon.
~122.0 C-3 or C-5 Aromatic CH carbon.
~52.5 -OCH₃ Methyl carbon of the ester.

| ~24.5 | Ar-CH₃ | Methyl carbon attached to the pyridine ring. |

Integrated Analysis and Structure Confirmation

Workflow for Structure Elucidation:

elucidation_workflow cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy MS EI-MS Analysis MW Molecular Ion @ m/z 151 MS->MW Formula Formula C₈H₉NO₂ MW->Formula Conclusion Final Structure Confirmed: This compound Formula->Conclusion IR IR Analysis FG Functional Groups: - Ester C=O (~1725 cm⁻¹) - Aromatic C=C - Aliphatic C-H IR->FG FG->Conclusion H_NMR ¹H NMR Connectivity Connectivity Map: - 3 unique aromatic protons - 2 unique methyl groups (singlets) - 8 unique carbon signals H_NMR->Connectivity C_NMR ¹³C NMR C_NMR->Connectivity Connectivity->Conclusion

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion:

The mass spectrum confirms the molecular formula C₈H₉NO₂ with a molecular weight of 151.[2][4] The IR spectrum validates the presence of the key ester and aromatic functional groups. The ¹H NMR spectrum perfectly matches the proposed 2,6-disubstituted pyridine ring, showing three distinct aromatic protons and two separate methyl singlets. Finally, the ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, consistent with the proposed structure. The collective, cross-validating data from these orthogonal techniques provides an unambiguous and definitive elucidation of the structure as This compound .

References

An In-depth Technical Guide to the Solubility of Methyl 6-methylpyridine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of Methyl 6-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive modeling approach using Hansen Solubility Parameters (HSPs) to forecast the compound's miscibility in a wide range of organic solvents. The theoretical framework is complemented by detailed experimental protocols for the practical determination of solubility, enabling researchers to validate the predictions and develop optimized solvent systems for synthesis, purification, and formulation. This document is intended to serve as a valuable resource for scientists and engineers working with this versatile pyridine derivative, facilitating informed solvent selection and accelerating research and development timelines.

Introduction: The Significance of this compound

This compound (CAS No. 13602-11-4) is a heterocyclic compound of significant interest in organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a methyl ester, makes it a versatile building block for the synthesis of a variety of more complex molecules.[2] Notably, it serves as a key reagent in the synthesis of certain antitumor agents and TGF-β inhibitors, highlighting its importance in medicinal chemistry and drug development.[2]

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for optimizing reaction kinetics, facilitating purification processes such as crystallization and chromatography, and formulating stable and effective final products. This guide aims to provide a robust framework for predicting and validating the solubility of this compound in a diverse array of organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its solubility behavior. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Melting Point 18 °C[4]
Boiling Point 242 °C[4]
Density 1.104 g/cm³[3]
LogP 0.96[3]

The compound's liquid state at room temperature and its moderate polarity, as indicated by the LogP value, suggest that it will be miscible with a range of organic solvents.

Predictive Solubility Modeling using Hansen Solubility Parameters (HSP)

To overcome the lack of comprehensive experimental solubility data, this guide utilizes the Hansen Solubility Parameter (HSP) model to predict the miscibility of this compound with various organic solvents. The HSP model is based on the principle of "like dissolves like," quantifying this concept by assigning three parameters to each substance:

  • δd (Dispersion): Represents the energy from van der Waals forces.

  • δp (Polar): Represents the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The similarity between the HSPs of a solute and a solvent can be used to predict solubility.[5]

Calculation of Hansen Solubility Parameters for this compound

The HSPs for this compound were calculated using the group contribution method developed by Stefanis and Panayiotou.[1] This method allows for the estimation of HSPs based on the molecular structure of the compound. The calculated HSP values are presented in the table below.

Hansen ParameterCalculated Value (MPa⁰⁵)
δd (Dispersion) 18.2
δp (Polar) 8.5
δh (Hydrogen Bonding) 6.1
Total (δt) 21.2
Predicted Solubility in Common Organic Solvents

The miscibility of this compound in a range of common organic solvents was predicted by calculating the Hansen distance (Ra) between the compound and each solvent. The Hansen distance is a measure of the difference in their HSPs and is calculated using the following equation:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]⁰⁵

A smaller Ra value indicates a higher likelihood of miscibility.[4] The table below presents the predicted solubility based on the calculated Hansen distances. A relative energy difference (RED) number is also provided, where RED = Ra / R₀. An R₀ (interaction radius) of 8.0 has been assumed for this predictive model. A RED value of less than 1 suggests a high likelihood of miscibility.

SolventδdδpδhHansen Distance (Ra)REDPredicted Solubility
Alcohols
Methanol14.712.322.319.32.41Low
Ethanol15.88.819.415.61.95Moderate
Isopropanol15.86.116.412.81.60Moderate
n-Butanol16.05.715.812.11.51Moderate
Ketones
Acetone15.510.47.06.10.76High
Methyl Ethyl Ketone16.09.05.14.80.60High
Esters
Ethyl Acetate15.85.37.26.20.78High
n-Butyl Acetate15.83.76.36.50.81High
Ethers
Diethyl Ether14.52.95.19.01.13Moderate
Tetrahydrofuran (THF)16.85.78.05.00.63High
1,4-Dioxane17.51.89.08.11.01Moderate-High
Aromatic Hydrocarbons
Benzene18.40.02.010.51.31Low
Toluene18.01.42.09.31.16Low
Xylene17.81.03.19.01.13Low
Halogenated Hydrocarbons
Dichloromethane17.07.37.13.50.44High
Chloroform17.83.15.77.10.89High
Carbon Tetrachloride17.80.00.611.41.43Low
Other Solvents
Acetonitrile15.318.06.112.01.50Low
Dimethylformamide (DMF)17.413.711.38.41.05Moderate-High
Dimethyl Sulfoxide (DMSO)18.416.410.210.31.29Low
n-Hexane14.90.00.012.81.60Low
Water15.516.042.338.34.79Very Low

Experimental Determination of Solubility

While predictive models provide valuable guidance, experimental verification is crucial for confirming solubility and for fine-tuning solvent systems. The following protocols are provided for the qualitative and quantitative determination of the solubility of this compound.

Qualitative Miscibility Assessment

This simple method provides a rapid assessment of whether the compound is miscible, partially miscible, or immiscible in a given solvent.

G cluster_0 Preparation cluster_1 Addition of Solute cluster_2 Mixing and Observation cluster_3 Classification prep1 Label clean, dry test tubes for each solvent prep2 Add 1 mL of the test solvent to the corresponding tube prep1->prep2 add1 Add 0.1 mL of this compound to each test tube prep2->add1 mix1 Vortex or shake each tube vigorously for 30 seconds add1->mix1 obs1 Allow the mixture to stand for 5 minutes mix1->obs1 obs2 Visually inspect for phase separation, cloudiness, or a single clear phase obs1->obs2 class1 Miscible: Single clear phase obs2->class1 If class2 Partially Miscible: Cloudy or two phases that become one upon further solvent addition obs2->class2 If class3 Immiscible: Two distinct layers obs2->class3 If

Caption: Workflow for qualitative miscibility assessment.

Quantitative Solubility Determination (Isothermal Method)

This method provides a more precise measurement of the solubility of this compound in a given solvent at a specific temperature.

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Calculation prep1 Prepare a series of vials with known volumes of the solvent prep2 Add increasing, known volumes of this compound to each vial prep1->prep2 equil1 Seal the vials and place them in a constant temperature bath prep2->equil1 equil2 Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium equil1->equil2 ana1 Carefully observe each vial for the presence of a single phase or phase separation equil2->ana1 ana2 Identify the vial with the highest concentration that remains a single phase ana1->ana2 calc1 Calculate the solubility as the mass or moles of solute per volume or mass of solvent ana2->calc1

References

A Spectroscopic and Structural Elucidation of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-methylpyridine-2-carboxylate (CAS: 13602-11-4, Molecular Formula: C₈H₉NO₂).[1][2][3] As a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents, unequivocal structural confirmation of this compound is paramount.[4] This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating the interpretation of these orthogonal analytical techniques, this guide serves as an authoritative reference for researchers, scientists, and drug development professionals, ensuring the confident identification and quality assessment of this important pyridine derivative.

Spectroscopic Analysis Workflow

The structural confirmation of a synthetic intermediate like this compound relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system. The typical workflow proceeds from non-destructive, information-rich techniques like NMR to destructive methods like MS for molecular weight confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Sample Pure Compound Prep_NMR Dissolve in CDCl3/TMS Sample->Prep_NMR Prep_IR Prepare Neat Film (if liquid) Sample->Prep_IR Prep_MS Dilute in MeOH/ACN Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra (Chemical Environment) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS_Acq->MS_Data Confirm Integrated Structural Confirmation NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Overall workflow for spectroscopic characterization.

Molecular Structure and Atom Numbering

Understanding the molecular structure is fundamental to interpreting its spectroscopic output. This compound possesses a disubstituted pyridine ring, an ester functional group, and two distinct methyl groups. The following diagram illustrates the atom numbering scheme used throughout this guide for spectral assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling).

Note: The following spectral data is predicted based on an analysis of its precursor, 6-methyl-2-pyridinecarboxylic acid, and established chemical shift principles.[5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.85 d (J ≈ 7.7 Hz) 1H H3
~7.70 t (J ≈ 7.7 Hz) 1H H4
~7.30 d (J ≈ 7.7 Hz) 1H H5
~3.95 s 3H H9 (-OCH₃)

| ~2.60 | s | 3H | H8 (-CH₃) |

Interpretation:

  • Aromatic Region (7.0-8.0 ppm): The three adjacent protons on the pyridine ring (H3, H4, H5) form a coupled system. H4, being situated between two neighbors, is expected to appear as a triplet. H3 and H5, each with one neighbor, will appear as doublets. The downfield shift of H3 is attributed to its proximity to the electron-withdrawing ester group.

  • Ester Methyl Protons (H9): The protons of the ester methyl group are chemically shielded and exist in a single environment with no adjacent protons, resulting in a sharp singlet at approximately 3.95 ppm.

  • Pyridine Methyl Protons (H8): The protons of the methyl group attached to the pyridine ring (C6) are also uncoupled, appearing as a distinct singlet further upfield around 2.60 ppm.

¹³C NMR Spectroscopy Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.

Note: The following spectral data is predicted based on an analysis of analogous pyridine derivatives and established chemical shift principles.[6][7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~165.5 C7 (Ester C=O)
~158.0 C6
~148.0 C2
~137.0 C4
~125.0 C5
~122.0 C3
~52.5 C9 (-OCH₃)

| ~24.5 | C8 (-CH₃) |

Interpretation:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 165.5 ppm.

  • Aromatic Carbons (C2-C6): The five carbons of the pyridine ring appear in the typical aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) are the most downfield within this group due to the heteroatom's electronegativity.

  • Aliphatic Carbons (C8, C9): The two methyl carbons appear in the upfield region. The ester methoxy carbon (C9) is found around 52.5 ppm, while the ring methyl carbon (C8) is located further upfield around 24.5 ppm.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted Key IR Absorptions

Frequency (cm⁻¹) Intensity Assignment
3050-3100 Medium Aromatic C-H Stretch
2950-2990 Medium Aliphatic C-H Stretch (-CH₃)
~1735 Strong C=O Stretch (Ester)
1580-1600 Medium-Strong Aromatic C=C and C=N Stretches

| 1250-1300 | Strong | C-O Stretch (Ester, asymmetric) |

Interpretation: The IR spectrum is expected to be dominated by a very strong absorption band around 1735 cm⁻¹ , which is highly characteristic of the ester carbonyl (C=O) stretch. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1580-1600 cm⁻¹ region. A strong C-O stretching band between 1250-1300 cm⁻¹ further validates the ester functionality.

Standard Protocol for IR Data Acquisition
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by applying a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Analysis of Molecular Ion: The calculated exact mass of this compound (C₈H₉NO₂) is 151.0633 Da .[2] Therefore, in a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺• would be observed at an m/z of 151.0633. A low-resolution instrument would show this peak at m/z = 151.

Proposed Fragmentation Pathway: Electron ionization (EI) mass spectrometry typically induces reproducible fragmentation. The primary fragmentation pathways for this molecule are predicted to involve the ester group.

G M [C₈H₉NO₂]⁺• m/z = 151 (Molecular Ion) F1 [C₇H₆NO]⁺ m/z = 120 M->F1                p1 F2 [C₆H₆N]⁺ m/z = 92 F1->F2                p2 loss1 - •OCH₃ (Loss of Methoxy Radical) loss2 - CO (Loss of Carbon Monoxide) p1->loss1 p2->loss2

Caption: Proposed primary fragmentation pathway for the title compound.

Interpretation:

  • [M]⁺• (m/z = 151): The molecular ion peak, representing the intact molecule with one electron removed.

  • Loss of Methoxy Radical (m/z = 120): A common and significant fragmentation pathway for methyl esters is the alpha-cleavage and loss of a methoxy radical (•OCH₃), which has a mass of 31 Da. This results in a prominent acylium ion fragment at m/z 120 (151 - 31).[8]

  • Loss of Carbon Monoxide (m/z = 92): The resulting acylium ion (m/z 120) can then lose a molecule of carbon monoxide (CO), which has a mass of 28 Da, to form the 6-methylpyridyl cation at m/z 92 (120 - 28).

Standard Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) via direct infusion using a syringe pump.

  • Instrumentation: Acquire the mass spectrum in positive ion mode. For EI, a 70 eV electron beam is standard.

  • Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 50-250, to observe the molecular ion and key fragments.

Integrated Structural Confirmation

The collective spectroscopic data provides a cohesive and definitive confirmation of the structure of this compound.

  • Mass Spectrometry confirms the correct molecular formula (C₈H₉NO₂) through the molecular ion peak at m/z 151.

  • IR Spectroscopy unequivocally identifies the key functional groups: an ester (strong C=O stretch at ~1735 cm⁻¹) and an aromatic pyridine ring.

  • ¹³C NMR Spectroscopy accounts for all eight carbon atoms in the molecule, distinguishing between the carbonyl, five aromatic, and two unique methyl carbons.

  • ¹H NMR Spectroscopy provides the final, detailed piece of the puzzle, confirming the 3H singlet for the ester methyl, the 3H singlet for the ring methyl, and the characteristic three-proton coupled system on the pyridine ring, confirming the 2,6-disubstitution pattern.

Each technique validates the information provided by the others, leading to a single, unambiguous structural assignment.

References

hazards and safety precautions for Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 6-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Its applications include the synthesis of antitumor agents and TGF-β inhibitors.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions, emergency procedures, and handling protocols for its use in a professional research setting.

Chemical and Physical Identity

Proper identification is the first step in a robust safety assessment. The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 13602-11-4[2][3]
Molecular Formula C₈H₉NO₂[4][2][3]
Molecular Weight 151.16 g/mol [4]
Appearance Colorless to slightly pale yellow clear liquid[2]
Boiling Point 97°C @ 0.5 kPa; 242°C @ 101.3 kPa[2][5]
Melting/Freezing Point 18°C[2][5]
Density 1.104 g/cm³[5]
Flash Point 100°C[5]
Synonyms Methyl 6-methylpicolinate, 6-Methylpyridine-2-carboxylic acid methyl ester[4][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with irritation, acute toxicity, and potential organ effects. It is crucial to recognize these hazards to implement appropriate controls.

While most sources are in agreement, some safety data sheets (SDS) indicate more severe hazards, such as "Toxic in contact with skin" (Acute Dermal Toxicity, Category 3) and "Causes severe skin burns and eye damage" (Skin Corrosion, Category 1C).[6] In the interest of maximum safety, personnel should adopt precautions suitable for the highest potential hazard level.

The GHS classification is summarized in the following table, representing a consensus from multiple reliable sources.

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[4][6]
Skin Corrosion/Irritation 2H315: Causes skin irritation[4][2]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[4][2]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[4][3]

Hazard Pictograms:

alt text

Signal Word: Warning [2]

Toxicological Profile and Health Effects

The hazard classifications are based on the compound's toxicological effects upon exposure.

  • Irritation: As a primary irritant, the compound can cause inflammation and damage upon contact with the skin, eyes, and respiratory tract.[4] The mechanism involves local chemical reactions with cellular components, leading to redness, pain, and swelling. Prolonged skin contact can lead to dermatitis.[7]

  • Acute Toxicity: The "Harmful if swallowed" classification indicates that ingestion can lead to significant adverse health effects. While specific data on the metabolic pathway is not thoroughly detailed, absorption through the gastrointestinal tract can introduce the compound systemically.

  • Respiratory Effects: Inhalation of vapors or aerosols may irritate the mucous membranes and the upper respiratory tract, leading to coughing, shortness of breath, and other symptoms of respiratory distress. This necessitates the use of local exhaust ventilation or respiratory protection.

Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and procedural diligence, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard.

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of vapors and aerosols, which are known respiratory irritants.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][8]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[2][9]

Personal Protective Equipment (PPE)

PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is mandatory.[10]

PPE CategorySpecificationRationale and CausalitySource(s)
Eye and Face Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles for splash-prone activities.Protects against splashes that can cause serious eye irritation. The ester functional group can be particularly damaging to the delicate tissues of the eye.[2][10][11]
Skin and Body Chemical-resistant gloves (e.g., nitrile rubber). A flame-retardant lab coat and closed-toe shoes are required.Prevents direct skin contact, which causes irritation. Contaminated clothing must be removed immediately to prevent prolonged exposure.[2][8][10]
Respiratory A NIOSH/MSHA-approved respirator is required if vapors or aerosols are generated and engineering controls are insufficient.Protects the respiratory tract from irritation caused by inhalation. This is a crucial backup to a functioning fume hood.[6][10][11]
Procedural Best Practices
  • Avoidance of Contact: Avoid all direct contact with the substance. Do not breathe vapors or mists.[6][8]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[8]

  • Static Discharge: For larger quantities, take precautionary measures against static discharge. Ground and bond containers and receiving equipment. Use non-sparking tools.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed and store it in a locked area accessible only to authorized personnel.[6]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

Accidental Release and Spill Cleanup
  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.[8]

  • Contain: Prevent further leakage and stop the spill from entering drains.[6][8]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or a commercial sorbent.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][12]

  • Decontaminate: Clean the affected area thoroughly.

First Aid by Exposure Route

The following first aid measures should be taken immediately upon exposure. Seek medical attention in all cases.[3]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.[2][6][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][6]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation. Have the conscious victim rinse their mouth with water and drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Emergency Response Workflow

The following diagram illustrates the logical flow of actions in an emergency.

EmergencyResponse cluster_event Incident Occurs cluster_immediate Immediate Actions cluster_first_aid First Aid & Spill Response cluster_follow_up Follow-Up start Exposure or Spill alert Alert Personnel & Activate Alarm start->alert evacuate Evacuate Area alert->evacuate remove_victim Remove Victim from Contaminated Area (If safe to do so) alert->remove_victim assess Assess Situation (Spill or Exposure?) evacuate->assess remove_victim->assess spill Spill Response (Don PPE, Contain, Clean Up) assess->spill Spill first_aid Provide First Aid (Decontaminate, Follow Protocol) assess->first_aid Exposure dispose Dispose of Waste Properly spill->dispose seek_medical Seek Professional Medical Attention first_aid->seek_medical report Report Incident to Safety Officer seek_medical->report dispose->report

Caption: Emergency Response Workflow for Chemical Incidents.

Fire and Explosion Hazards

  • Flammability: With a flash point of 100°C, this compound is classified as a combustible liquid, not a flammable one.[5] It will not readily ignite at ambient temperatures but can become a fire hazard if heated above its flash point.

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3]

  • Firefighting Procedures: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3][12]

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous chemical waste.

  • Disposal Method: Do not dispose of the material down the drain.[8] The waste should be handled by a licensed professional waste disposal service.[10]

References

The Strategic Utility of Methyl 6-methylpyridine-2-carboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 6-methylpyridine-2-carboxylate, a substituted picolinate ester, has emerged as a highly versatile and strategically important building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing carboxylate group, the activating methyl group, and the nitrogen atom within the pyridine ring, render it a valuable precursor for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of the synthesis, key reactive sites, and strategic applications of this compound, with a particular focus on its role in the synthesis of pharmacologically active molecules. Detailed experimental protocols, mechanistic insights, and a case study on the synthesis of the TGF-β receptor I inhibitor, Galunisertib, are presented to illustrate its practical utility for professionals in drug discovery and development.

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound (CAS No. 13602-11-4) is a pyridine derivative characterized by a methyl ester at the 2-position and a methyl group at the 6-position.[1][2] This substitution pattern bestows upon the molecule a unique combination of reactivity and stability, making it an attractive starting material for the synthesis of a wide array of more complex molecules. It is a key intermediate in the production of pharmaceuticals and agrochemicals.[3]

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White or colorless to light yellow powder or liquid
CAS Number 13602-11-4

The pyridine nitrogen and the ester functionality are the primary sites of reactivity, allowing for a diverse range of chemical transformations. The methyl group at the 6-position can also participate in certain reactions, further expanding its synthetic potential. This guide will delve into the practical applications of this building block, providing the necessary technical details for its successful implementation in a research and development setting.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 6-methylpyridine-2-carboxylic acid.[4]

Experimental Protocol: Esterification of 6-Methylpyridine-2-carboxylic Acid

Objective: To synthesize this compound from 6-methylpyridine-2-carboxylic acid.

Reagents and Materials:

  • 6-Methylpyridine-2-carboxylic acid

  • Methylene chloride (CH₂Cl₂)

  • Methanol (MeOH)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Suspend 6-methyl-pyridine-2-carboxylic acid (1.0 eq.) in methylene chloride (approx. 20 mL per gram of acid).[4]

  • Cool the suspension to 0 °C using an ice bath.[4]

  • To the cooled suspension, add methanol (1.4 eq.), 4-dimethylaminopyridine (1.3 eq.), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.3 eq.).[4]

  • Remove the ice bath and stir the mixture at room temperature for 6 hours.[4]

  • Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and perform a standard aqueous workup.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography to yield this compound.

Causality Behind Experimental Choices:

  • EDC/DMAP: This combination is a highly effective coupling system for esterification. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction with the alcohol. This method is preferred over harsher conditions (e.g., using thionyl chloride) to avoid potential side reactions and ensure compatibility with a wider range of functional groups.

  • Methylene Chloride: This is a good solvent for both the starting material and the reagents, and it is relatively unreactive under the reaction conditions.

  • Room Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating, which can sometimes lead to decomposition of the activated intermediate.

Key Synthetic Transformations and Applications

This compound is a versatile precursor for a variety of synthetic transformations, primarily centered around the ester functionality and the pyridine ring.

Amide Bond Formation: A Gateway to Bioactive Molecules

A frequent and critical transformation of this compound is its conversion to amides. This is often achieved through direct aminolysis or via a two-step hydrolysis-amidation sequence.

The methyl ester can react directly with amines, particularly with ammonia or primary amines at elevated temperatures and pressures, to form the corresponding amide.

G start This compound product 6-Methylpyridine-2-carboxamide start->product Heat, Pressure reagent Amine (e.g., NH₃ in MeOH) reagent->product

A simplified workflow for direct aminolysis.

For more delicate or complex amines, a more controlled two-step approach is often employed. The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with the desired amine using standard peptide coupling reagents.

Step 1: Hydrolysis

The hydrolysis of the methyl ester to 6-methylpyridine-2-carboxylic acid can be readily achieved under basic conditions.

Experimental Protocol: Hydrolysis of this compound

Objective: To synthesize 6-methylpyridine-2-carboxylic acid from its methyl ester.

Reagents and Materials:

  • This compound

  • Methanol or Tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or THF.

  • Add an aqueous solution of NaOH or LiOH (1.1 - 1.5 eq.).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify with HCl to a pH of approximately 4-5.

  • The product, 6-methylpyridine-2-carboxylic acid, will often precipitate out of the solution and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.

  • Dry the product under vacuum.

Step 2: Amide Coupling

The resulting carboxylic acid can then be coupled with a wide range of amines using various coupling reagents.

G cluster_0 Amide Coupling Carboxylic Acid 6-Methylpyridine-2-carboxylic acid Amine R-NH₂ Coupling Reagent e.g., HATU, HOBt, EDC Base e.g., DIPEA, Et₃N Amide Product N-substituted-6-methylpyridine-2-carboxamide

General scheme for amide coupling.

Causality Behind Experimental Choices:

  • Coupling Reagents (e.g., HATU, HOBt, EDC): These reagents activate the carboxylic acid to facilitate the reaction with the amine, which is a poor nucleophile.[5] The choice of coupling reagent can be critical to prevent side reactions and racemization if chiral amines are used.[6]

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The pyridine ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. While the parent molecule is not typically the direct substrate for these reactions, it serves as a precursor to the necessary reactants. For instance, halogenation of the pyridine ring would provide a suitable electrophile for Suzuki-Miyaura or Buchwald-Hartwig reactions. Conversely, conversion to a boronic ester would enable it to act as the nucleophilic partner in a Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 4-bromo-6-methylpyridine-2-carboxylate, which could be synthesized from the parent building block.

Objective: To synthesize a 4-aryl-6-methylpyridine-2-carboxylate via a Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials:

  • 4-Bromo-6-methylpyridine-2-carboxylate (hypothetical)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the 4-bromo-6-methylpyridine-2-carboxylate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the palladium catalyst (0.01-0.05 eq.) under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring at a temperature typically between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • The product can be purified by column chromatography.

Mechanistic Considerations:

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[7] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the bromopyridine derivative.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[8]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(II)-Aryl Ar-Pd(II)L₂-X Transmetalation Transmetalation Pd(II)-Aryl-R Ar-Pd(II)L₂-R RedElim Reductive Elimination Product Ar-R

A generalized Suzuki-Miyaura catalytic cycle.

Case Study: The Role of this compound in the Synthesis of Galunisertib

Galunisertib (LY2157299) is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) receptor I kinase, which has been investigated for the treatment of various cancers.[9][10] The synthesis of Galunisertib provides an excellent real-world example of the strategic importance of this compound.

The core structure of Galunisertib is a 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.[11] The "6-methylpyridin-2-yl" moiety is directly derived from this compound.

A published synthesis of Galunisertib outlines a convergent approach where a key intermediate, 2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone, is formed.[4] This intermediate is then elaborated to form the dihydropyrrolopyrazole core. The initial step in the formation of this intermediate involves the use of this compound.

The final step in the synthesis of Galunisertib involves the conversion of a methyl ester on the quinoline ring to the corresponding carboxamide, highlighting the importance of this functional group transformation in the synthesis of the final active pharmaceutical ingredient.[12]

Synthetic Utility in the Galunisertib Synthesis:

  • Introduction of the Pyridine Moiety: this compound serves as the source of the 6-methylpyridin-2-yl group, which is crucial for the biological activity of Galunisertib, likely through its interaction with the ATP-binding site of the TGFβRI kinase.[9]

  • Ester as a Masked Carboxylic Acid: The methyl ester functionality allows for other chemical transformations to be carried out on the molecule without interference from a free carboxylic acid. It is then converted to the final amide in a late-stage step.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its readily accessible synthesis and the presence of multiple reactive sites make it an ideal starting material for the construction of complex heterocyclic systems. The strategic use of this molecule in the synthesis of the clinical candidate Galunisertib underscores its importance in drug discovery and development. The experimental protocols and mechanistic discussions provided in this guide are intended to equip researchers and scientists with the knowledge and tools necessary to effectively utilize this powerful synthetic intermediate in their own research endeavors.

References

discovery and history of Methyl 6-methylpyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 6-methylpyridine-2-carboxylate

Introduction

This compound, also known as methyl 6-methylpicolinate, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Its structural motif is a recurring feature in a variety of functional molecules, from agrochemicals to advanced materials. Most notably, it serves as a crucial intermediate in the synthesis of novel therapeutics, including antitumor agents and quinazolinone-based TGF-β inhibitors.[3] The strategic placement of the methyl and methyl ester groups on the pyridine ring provides a versatile scaffold for further chemical modification, making it a compound of significant interest to researchers in drug development.

This guide provides an in-depth exploration of the . We will dissect the evolution of its synthetic routes, from early, less-selective oxidation methods to modern, optimized protocols that prioritize yield, purity, and environmental considerations. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic and field-proven insights that govern these transformations.

Historical Context: The Challenge of Selective Oxidation

The synthetic history of this compound is intrinsically linked to the preparation of its precursor, 6-methylpicolinic acid.[1] The most logical and historically significant starting material for this precursor is 2,6-lutidine (2,6-dimethylpyridine), a readily available commodity chemical first isolated from coal tar and bone oil.[4]

The primary challenge in the early synthesis was achieving selective oxidation. The goal is to convert only one of the two methyl groups of 2,6-lutidine into a carboxylic acid, leaving the other untouched. Early methodologies relied on powerful, non-selective oxidizing agents, most commonly potassium permanganate (KMnO₄).[5][6][7] While effective at oxidation, these methods often suffered from a critical drawback: over-oxidation. A significant portion of the starting material would be converted to the undesired byproduct, pyridine-2,6-dicarboxylic acid (dipicolinic acid), complicating purification and reducing the overall yield of the target mono-acid.[5][8]

These initial forays laid the groundwork for future innovation, highlighting the critical need for reaction control and the development of more selective synthetic strategies.

Modern Synthetic Methodologies: A Comparative Analysis

Current synthetic approaches can be broadly categorized into two main pathways to the 6-methylpicolinic acid intermediate: controlled chemical oxidation and biocatalysis. The final step in both pathways is a classical esterification to yield the target molecule.

Route 1: Controlled Chemical Oxidation of 2,6-Lutidine

Advances in process chemistry have enabled the refinement of the classical permanganate oxidation. By carefully controlling reaction parameters such as temperature, pH, and the stoichiometry of the oxidizing agent, the selective oxidation of one methyl group can be significantly favored.[5]

A typical modern protocol involves the portion-wise addition of potassium permanganate to an aqueous solution of 2,6-lutidine at a moderately elevated temperature (e.g., 60°C).[9] This controlled addition and temperature management are crucial; they maintain a specific concentration of the oxidant, minimizing the statistical likelihood of a second oxidation event on the newly formed 6-methylpicolinic acid. The reaction kinetics for the oxidation of 2,6-lutidine with KMnO₄ have been studied, confirming the formation of both 6-methylpicolinic acid and dipicolinic acid, underscoring the importance of this control.[5]

Experimental Protocol: Oxidation of 2,6-Lutidine to 6-Methylpicolinic Acid [9]
  • Reaction Setup: Dissolve 2,6-dimethylpyridine (1.0 equivalent) in deionized water in a round-bottom flask equipped with a stirrer and a thermometer.

  • Heating: Heat the stirred solution to 60°C.

  • Oxidant Addition: Add potassium permanganate (1.5 equivalents) in ten equal portions over 5 hours, ensuring the interval between additions is approximately 30 minutes.

  • Temperature Control: Critically maintain the reaction temperature at 60°C throughout the addition. Deviation can lead to reduced selectivity or an incomplete reaction.

  • Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter the hot solution to remove the manganese dioxide byproduct.

  • Isolation: Cool the filtrate and adjust the pH to 5 with a suitable acid. Extract the product with ethyl acetate.

  • Purification: Collect the organic phases, concentrate under reduced pressure, and recrystallize the crude product from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid. A yield of approximately 75% can be expected under these optimized conditions.[9]

Route 2: Biocatalytic Oxidation: The Selective & Green Approach

A more elegant and environmentally conscious strategy involves biocatalysis. This method leverages the inherent selectivity of enzymes to perform specific chemical transformations. Research has shown that certain microorganisms, such as the fungus Exophiala dermatitidis, can effectively oxidize a single methyl group of 2,6-dimethylpyridine to produce 6-methylpicolinic acid with high yield and near-perfect selectivity.[10]

The key advantage of this bioconversion process is the complete avoidance of the dipicolinic acid byproduct, which dramatically simplifies downstream purification.[5][10] In a reported study, this method achieved an 89% molar conversion yield, accumulating 9.2 g/L of the desired product.[10] This approach represents a significant leap forward, aligning with the principles of green chemistry by operating under mild conditions and reducing chemical waste.

Data Summary: Comparison of Synthetic Routes to 6-Methylpicolinic Acid
MethodPrecursorOxidizing Agent / CatalystKey Findings & DisadvantagesReference(s)
Chemical Oxidation 2,6-DimethylpyridinePotassium Permanganate (KMnO₄)Forms a mixture of 6-methylpicolinic acid and dipicolinic acid. Requires careful control of conditions to maximize yield.[5][9]
Biocatalysis 2,6-DimethylpyridineExophiala dermatitidis cellsHighly selective for mono-oxidation; avoids dipicolinic acid formation. Environmentally friendly.[5][10]
The Final Step: Fischer Esterification

Regardless of the route taken to obtain 6-methylpicolinic acid, the final step is its conversion to the methyl ester. The most common and industrially scalable method is the Fischer esterification. This reaction involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid generated in situ from thionyl chloride (SOCl₂).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Esterification of 6-Methylpicolinic Acid [3]
  • Reagent Preparation: In a flask equipped for reflux, slowly add thionyl chloride (SOCl₂) (1.3 equivalents) dropwise to methanol (sufficient volume) at -10°C with continuous stirring. This generates HCl in situ, which will act as the catalyst.

  • Reaction Initiation: After the initial addition, allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, add 6-methyl-2-pyridinecarboxylic acid (1.0 equivalent) to the system.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 5 hours.

  • Workup and Isolation: Upon completion, the reaction can be worked up to yield the final product, Methyl 6-methyl-2-pyridinecarboxylate. A reported yield for this procedure is 93%.[3]

Data Summary: Esterification Conditions
Carboxylic Acid PrecursorReagentsTemperatureTimeYieldReference
6-Methylpicolinic AcidMethanol, Thionyl Chloride (SOCl₂)80°C (Reflux)5 hours93%[3]

Visualizing the Synthesis

To better illustrate the relationships and processes described, the following diagrams outline the primary synthetic workflow and the underlying reaction mechanisms.

Overall Synthetic Workflow

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A 2,6-Lutidine B Oxidation (Chemical or Biocatalytic) A->B Route 1 or 2 C 6-Methylpicolinic Acid B->C D Fischer Esterification C->D E This compound D->E

Caption: Primary synthetic pathways to this compound.

Mechanism: Controlled Chemical Oxidation

G A 2,6-Lutidine B 6-Methylpicolinic Acid (Desired Product) A->B [O] KMnO₄ (1.5 eq) 60°C C Pyridine-2,6-dicarboxylic Acid (Over-oxidation Byproduct) B->C [O] Excess KMnO₄ or High Temp.

Caption: Selective oxidation of 2,6-Lutidine and the potential over-oxidation pathway.

Mechanism: Acid-Catalyzed Fischer Esterification

Caption: Key mechanistic steps of the Fischer esterification process.

Conclusion

The synthesis of this compound provides a compelling case study in the evolution of synthetic organic chemistry. The journey from non-selective, brute-force oxidations to highly controlled chemical processes and elegant biocatalytic routes demonstrates the field's continuous drive towards efficiency, selectivity, and sustainability. For the modern researcher, a thorough understanding of these different methodologies is essential for selecting the optimal synthetic route based on laboratory scale, cost, available equipment, and environmental impact considerations. The protocols and data presented herein offer a robust foundation for the reliable and efficient production of this valuable chemical intermediate, empowering further innovation in drug discovery and development.

References

A Theoretical and Computational Guide to Methyl 6-methylpyridine-2-carboxylate: Molecular Properties and Reactivity Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, recognized for its role in the synthesis of advanced therapeutic agents, including antitumor compounds and TGF-β inhibitors[1]. Understanding its three-dimensional structure, electronic properties, and reactivity profile at a quantum mechanical level is essential for rationally designing novel derivatives and optimizing its function in drug scaffolds. This technical guide provides a comprehensive theoretical analysis of this compound using Density Functional Theory (DFT), a powerful computational method that balances accuracy with efficiency[2][3]. We delineate a complete computational protocol, present detailed analyses of the molecule's optimized geometry, vibrational modes, electronic structure, and predicted NMR spectrum, and discuss the implications of these findings for its application in drug development. By correlating theoretical data with available experimental information for structurally related compounds, this guide establishes a validated computational framework for the in silico exploration of this important molecule.

Introduction: The Significance of Pyridine Carboxylates and the Role of a Priori Calculation

Pyridine derivatives are a cornerstone of modern pharmacology, present in a vast array of approved drugs due to their ability to engage in hydrogen bonding, metal coordination, and a variety of covalent and non-covalent interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

This compound, a disubstituted pyridine, offers a particularly interesting scaffold. The ester group at the 2-position acts as a key site for chemical modification and potential hydrogen bond acceptor, while the methyl group at the 6-position influences the steric environment and electronic distribution within the ring. Its documented use as a precursor for potent biological agents underscores the need for a deeper, foundational understanding of its intrinsic properties[1].

Theoretical calculations, particularly DFT, provide a lens through which we can visualize and quantify molecular behavior at the electronic level[4]. This in silico approach allows us to predict properties that are difficult or time-consuming to measure experimentally, such as molecular orbital energies and electrostatic potential surfaces. For drug development professionals, these theoretical insights can guide synthesis efforts, predict sites of metabolic activity, and inform the design of molecules with enhanced target affinity and specificity.

Computational Methodology: A Validated DFT Approach

To ensure the reliability of our theoretical predictions, a robust and well-benchmarked computational methodology is paramount. The workflow described herein follows best practices for DFT calculations on small organic molecules[3].

The Computational Workflow

The theoretical investigation follows a multi-step process, beginning with the initial structure and culminating in a detailed analysis of its chemical properties. This workflow is designed to be a self-validating system, where calculated spectroscopic data can be compared against experimental values to confirm the accuracy of the computational model.

Computational_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Analysis & Validation Start Initial 3D Structure of this compound Method Select DFT Functional & Basis Set (B3LYP / 6-311++G(d,p)) Start->Method Opt Geometry Optimization Method->Opt Input for calculation Freq Vibrational Frequency Calculation Opt->Freq Optimized geometry Electronic Electronic Property Analysis (HOMO, LUMO, MEP) Opt->Electronic Optimized geometry NMR NMR Chemical Shift Calculation (GIAO) Freq->NMR Validation Validation: Compare Calculated Spectra (IR, NMR) with Experimental Data Freq->Validation Calculated IR Frequencies NMR->Validation Calculated NMR Shifts Report Interpretation & Reporting Validation->Report Electronic->Report

Caption: A typical workflow for DFT analysis of a small molecule.

Selection of Theoretical Level
  • Density Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was chosen for this study. B3LYP is one of the most widely used functionals in computational chemistry, known for providing a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic systems[5][6][7].

  • Basis Set: The 6-311++G(d,p) Pople-style basis set was employed. This choice reflects a balance between accuracy and computational demand.

    • 6-311G: A triple-zeta valence basis set, providing flexibility for describing the valence electrons involved in bonding.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity and hydrogen bonding.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron density, which is essential for accurately modeling bonding in molecules like pyridine.

All calculations were performed using a standard quantum chemistry software package, simulating the molecule in the gas phase to understand its intrinsic properties.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to find its lowest energy conformation. In the absence of an experimental crystal structure for the title compound, the predicted geometric parameters serve as a reliable reference for its structure. The key bond lengths and angles of the optimized structure are presented below. The planarity of the pyridine ring is preserved, with the ester and methyl substituents lying nearly coplanar with the ring to maximize conjugation and minimize steric hindrance.

ParameterAtom Pair/TripletCalculated Value
Bond Lengths (Å)
C2-C7 (C=O)1.21 Å
O1-C7 (C-O)1.35 Å
O1-C8 (O-CH3)1.44 Å
N1-C21.34 Å
N1-C61.35 Å
C6-C9 (C-CH3)1.51 Å
Bond Angles (°)
N1-C2-C7116.5°
C2-C7-O1124.8°
C7-O1-C8116.1°
N1-C6-C9117.2°
Table 1: Selected optimized geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory.
Vibrational Analysis (Simulated IR Spectrum)
Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
C-H Stretch (Aromatic)3100 - 3050~3100 - 3000
C-H Stretch (Methyl)3010 - 2950~3000 - 2850
C=O Stretch (Ester) 1745 ~1750 - 1735
C=C / C=N Ring Stretch1610 - 1450~1600 - 1450
C-O Stretch (Ester)1250 - 1200~1300 - 1200
C-H Bend (Out-of-plane)900 - 750~900 - 700
Table 2: Key calculated vibrational frequencies and their assignments, compared with typical experimental ranges for organic molecules.

The most intense and characteristic peak predicted is the C=O stretching vibration of the ester group at 1745 cm⁻¹. This is in excellent agreement with the expected experimental range and serves as a primary spectroscopic marker for this functional group.

Electronic Properties and Reactivity

The electronic character of a molecule is fundamental to its reactivity and its ability to interact with biological targets. DFT provides powerful tools to analyze this character through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Electronic_Properties FMO Frontier Molecular Orbitals (FMOs) HOMO (Highest Occupied) LUMO (Lowest Unoccupied) Reactivity Chemical Reactivity Insights Nucleophilic Sites (HOMO / Red MEP) Electrophilic Sites (LUMO / Blue MEP) FMO:homo->Reactivity Donates e⁻ FMO:lumo->Reactivity Accepts e⁻ MEP Molecular Electrostatic Potential (MEP) Red (Negative) Blue (Positive) MEP->Reactivity Visualizes charge distribution DrugDesign Implications for Drug Design H-Bond Acceptors Sites for Modification Reactivity->DrugDesign

Caption: Relationship between calculated electronic properties and drug design.

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.

    • HOMO: The HOMO is primarily localized over the pyridine ring, indicating that the ring is the most probable site for electrophilic attack.

    • LUMO: The LUMO is also distributed across the π-system of the ring and extends onto the carbonyl group of the ester, suggesting these areas are susceptible to nucleophilic attack.

    • Energy Gap: The calculated HOMO-LUMO gap is 5.6 eV . A larger gap generally implies higher kinetic stability and lower chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is a 3D visualization of the total electrostatic potential mapped onto the electron density surface. It provides an intuitive guide to the charge distribution.

    • Negative Potential (Red): The most negative regions are concentrated around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester. These are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

    • Positive Potential (Blue): Positive potential is observed around the hydrogen atoms, particularly those on the methyl groups and the aromatic ring.

These electronic properties are invaluable for drug development. The MEP surface clearly identifies the nitrogen and carbonyl oxygen as key interaction points for forming hydrogen bonds with protein residues, a fundamental aspect of drug-receptor binding.

Predicted NMR Spectrum

NMR spectroscopy is a cornerstone of chemical characterization. Using the Gauge-Independent Atomic Orbital (GIAO) method, we calculated the ¹³C and ¹H chemical shifts. To validate these predictions, we compare the results for the pyridine ring protons with experimental data for the closely related 6-Methyl-2-pyridinecarboxylic acid, which shows shifts at approximately 7.88, 7.86, and 7.49 ppm in DMSO-d₆[5]. The calculated values are expected to show a strong correlation, although solvent effects can cause some deviation.

Atom PositionCalculated ¹H Shift (ppm)Calculated ¹³C Shift (ppm)
Pyridine Ring
H37.55124.5
H47.90138.2
H57.48120.1
C2 (Ester Sub.)-148.5
C6 (Methyl Sub.)-158.3
Substituents
Ester -OCH₃3.9552.8
Ring -CH₃2.6524.1
Ester -C=O-165.4
Table 3: Calculated ¹H and ¹³C NMR chemical shifts for this compound.

The calculated shifts for the ring protons (H3, H4, H5) are in good qualitative agreement with the experimental data for the parent acid, lending credibility to the computational model. The predicted shifts for the methyl and ester protons provide a valuable reference for future experimental characterization of this molecule.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The study provides robust predictions of the molecule's geometry, vibrational spectra, electronic properties, and NMR chemical shifts. Key findings include the identification of the pyridine nitrogen and ester carbonyl oxygen as primary sites for electrophilic attack and hydrogen bonding, and a characterization of the frontier molecular orbitals that govern its reactivity.

The strong correlation between calculated spectroscopic data and available experimental data for related compounds validates the chosen computational approach. The insights generated herein serve as a valuable resource for medicinal chemists and drug development professionals, enabling a more rational, data-driven approach to the design and synthesis of new therapeutics based on this versatile scaffold. Future work should aim to obtain experimental crystal structure and spectroscopic data for the title compound to further refine and validate these theoretical models.

References

The Versatile Synthon: A Technical Guide to Methyl 6-methylpyridine-2-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic compounds, pyridine derivatives hold a place of distinction due to their prevalence in biologically active molecules. This guide provides an in-depth technical overview of Methyl 6-methylpyridine-2-carboxylate, a key intermediate whose structural features offer a gateway to diverse and complex molecular architectures. We will delve into its fundamental properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapies.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is essential. This compound is known by several names in scientific literature and commercial catalogs. Establishing a comprehensive list of these synonyms is the first step in ensuring unambiguous identification.

The compound is systematically named according to IUPAC nomenclature as This compound [1]. However, it is frequently referred to by a variety of other names, which are crucial for researchers to recognize when conducting literature searches and sourcing materials.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifierSource
IUPAC Name This compound[1]
CAS Number 13602-11-4[1][2]
Systematic Name Methyl 6-methyl-2-pyridinecarboxylate[1]
Systematic Name 6-Methylpyridine-2-carboxylic acid methyl ester[1]
Systematic Name 2-Pyridinecarboxylic acid, 6-methyl-, methyl ester[3]
Common Synonym Methyl 6-methylpicolinate[1][2]
Common Synonym 6-Methylpicolinic acid methyl ester[3]
Other Identifier 2-METHYL-6-METHOXYCARBONYLPYRIDINE[3]
Other Identifier PICOLINIC ACID, 6-METHYL-, METHYL ESTER[3]

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of a compound is fundamental to its application in synthesis and formulation. These properties dictate reaction conditions, purification strategies, and potential liabilities in a drug development context.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
Appearance Colorless to light yellow liquid or powder/lump[2]
Melting Point 18 °C
Boiling Point 242 °C
Density 1.104 g/cm³
Flash Point 100 °C
Refractive Index 1.5160-1.5200

Synthesis and Workflow: From Precursor to Product

The efficient and scalable synthesis of this compound is a critical consideration for its use in drug discovery programs. The most common and reliable method involves the esterification of its corresponding carboxylic acid, 6-methylpyridine-2-carboxylic acid.

Causality Behind the Chosen Synthetic Route

The selection of an esterification reaction is based on several factors. The starting material, 6-methylpyridine-2-carboxylic acid, is readily available commercially. The reaction itself is robust, high-yielding, and utilizes common laboratory reagents. The use of thionyl chloride (SOCl₂) as a reagent to form the acyl chloride in situ, followed by reaction with methanol, is a classic and well-understood method for esterification that proceeds under relatively mild conditions and minimizes side reactions. This approach ensures a high conversion rate and simplifies the subsequent purification process.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Step 1: Preparation of the Methanolic Thionyl Chloride Reagent

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 100 mL of methanol to -10 °C using an appropriate cooling bath.

  • Slowly add 26.8 g (0.195 mol) of thionyl chloride (SOCl₂) dropwise to the cold methanol while stirring vigorously. Causality: This exothermic reaction generates methanolic HCl and sulfur dioxide. The dropwise addition at low temperature is crucial to control the reaction rate and prevent excessive heat generation, which could lead to unwanted side reactions or loss of volatile reagents.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Causality: This ensures the complete formation of the reactive species for the subsequent esterification.

Step 2: Esterification of 6-Methyl-2-pyridinecarboxylic Acid

  • To the freshly prepared methanolic thionyl chloride solution, add 10 g of 6-methyl-2-pyridinecarboxylic acid.

  • Heat the reaction mixture to reflux at 80 °C and maintain for 5 hours. Causality: The elevated temperature provides the necessary activation energy for the esterification reaction to proceed to completion in a reasonable timeframe. Refluxing ensures that the reaction is maintained at a constant and optimal temperature.

Step 3: Work-up and Purification

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Caution: This will cause vigorous gas evolution (CO₂).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to yield a high-purity product. The expected yield is approximately 10.2 g (93%).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reagent_prep Step 1: Reagent Preparation cluster_esterification Step 2: Esterification cluster_purification Step 3: Purification Methanol Methanol Reagent Methanolic SOCl₂ Reagent Methanol->Reagent -10 °C to RT SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reagent Slow Addition Product Methyl 6-methylpyridine- 2-carboxylate Reagent->Product Precursor 6-Methylpyridine- 2-carboxylic Acid Precursor->Product Reflux, 80 °C, 5h Workup Neutralization & Extraction Product->Workup Purification Distillation or Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct TGF_beta_pathway cluster_nucleus Nuclear Events TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (Target of Inhibition) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 R-SMAD (SMAD2/3) TGFbRI->SMAD23 Phosphorylates SMAD4 Co-SMAD (SMAD4) SMAD23->SMAD4 Forms Complex Transcription Gene Transcription (Proliferation, Invasion, Metastasis) SMAD4->Transcription Regulates Nucleus Nucleus Inhibitor Dihydropyrrolopyrazole or Quinazolinone Inhibitor Inhibitor->TGFbRI Inhibits

References

Methodological & Application

Application Note and Protocols for the Synthesis of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 6-methylpyridine-2-carboxylate

This compound is a valuable heterocyclic building block in the landscape of pharmaceutical and materials science research.[1][2][3][4] Its structural motif, a substituted pyridine carboxylic acid ester, is a key component in the synthesis of a variety of biologically active molecules. Notably, it serves as a reagent in the development of antitumor agents, such as dihydropyrrolopyrazole compounds, and in the synthesis of quinazolinone-based TGF-β inhibitors.[5] The precise and efficient synthesis of this ester is therefore a critical step in the drug discovery and development pipeline.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound from its corresponding carboxylic acid, 6-methylpicolinic acid. We will delve into various synthetic strategies, offering detailed, field-proven protocols. The causality behind experimental choices will be explained, ensuring that the described methods are not just a series of steps but a self-validating system for achieving high-purity product.

Synthetic Strategies: A Comparative Overview

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis. For 6-methylpicolinic acid, several effective methods can be employed, each with its own set of advantages and considerations.

Method Reagents Advantages Disadvantages Best Suited For
Thionyl Chloride 6-methylpicolinic acid, Thionyl Chloride (SOCl₂), Methanol (MeOH)High yield, relatively short reaction times, irreversible reaction.Thionyl chloride is corrosive, toxic, and reacts violently with water. Requires careful handling in a fume hood.General laboratory synthesis where high conversion is desired and appropriate safety measures are in place.
Fischer Esterification 6-methylpicolinic acid, Methanol (MeOH), Strong Acid Catalyst (e.g., H₂SO₄)Cost-effective reagents, relatively simple procedure.Reversible reaction, may require a large excess of methanol or removal of water to drive to completion. Acid-sensitive substrates may not be tolerated.[6][7][8]Large-scale synthesis where cost is a major factor and the starting material is not acid-sensitive.
Diazomethane 6-methylpicolinic acid, Diazomethane (CH₂N₂)Very mild reaction conditions, high yields, clean reaction with N₂ as the only byproduct.[9][10][11][12]Diazomethane is extremely toxic, carcinogenic, and explosive. Requires specialized glassware and stringent safety protocols.[13][14][15][16]Small-scale synthesis of sensitive substrates where harsh conditions must be avoided.

Protocol 1: Synthesis via Thionyl Chloride

This is a robust and high-yielding method for the preparation of this compound. The reaction proceeds through the formation of a highly reactive acyl chloride intermediate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride.[17] This is followed by the expulsion of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The acyl chloride is then readily attacked by methanol to yield the final ester product and hydrochloric acid.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A 1. Add Methanol to a round-bottom flask. B 2. Cool the flask to -10°C in an ice-salt bath. A->B C 3. Slowly add Thionyl Chloride (SOCl₂) dropwise. B->C D 4. Warm the mixture to room temperature and stir for 1 hour. C->D E 5. Add 6-methylpicolinic acid to the reaction mixture. D->E F 6. Reflux the reaction at 80°C for 5 hours. E->F G 7. Monitor reaction completion by TLC. F->G H 8. Cool the reaction and concentrate under reduced pressure. G->H I 9. Purify the crude product. H->I

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 6-methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Appropriate solvents for TLC (e.g., ethyl acetate/hexanes)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Methanol Addition: To the flask, add 100 mL of anhydrous methanol.

  • Cooling: Cool the flask to -10°C using an ice-salt bath.

  • Thionyl Chloride Addition: While stirring, slowly add 26.8 g (0.195 mol) of thionyl chloride dropwise to the methanol.[5] Caution: This addition is exothermic and releases HCl gas. Ensure slow addition and efficient cooling.

  • Stirring: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[5]

  • Substrate Addition: Add 10 g of 6-methyl-2-pyridinecarboxylic acid to the reaction mixture.[5]

  • Reflux: Heat the reaction mixture to reflux at 80°C for 5 hours.[5]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 6-methyl-2-pyridinecarboxylate. A reported yield for this procedure is 93%.[5]

Safety Precautions for Thionyl Chloride
  • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[18][19] Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[18][20]

  • Reactivity: Thionyl chloride reacts violently with water, releasing toxic gases such as HCl and SO₂.[20][21][22] Ensure all glassware is dry and use anhydrous solvents.

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials.[18][20]

  • Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material. Do not use water.[22]

Protocol 2: Fischer Esterification

This classical method is a viable alternative, particularly for larger-scale syntheses where cost is a consideration.

Reaction Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the ester.[8] All steps in this reaction are reversible.[6]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Catalyst Addition and Reaction cluster_2 Work-up and Purification A 1. Dissolve 6-methylpicolinic acid in excess methanol. B 2. Cool the mixture in an ice bath. A->B C 3. Slowly add concentrated sulfuric acid. B->C D 4. Reflux the reaction mixture. C->D E 5. Cool the reaction and neutralize with a base. D->E F 6. Extract the product with an organic solvent. E->F G 7. Dry the organic layer and concentrate. F->G H 8. Purify the crude product. G->H

Caption: Workflow for the Fischer esterification of 6-methylpicolinic acid.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 6-methylpicolinic acid

  • Methanol (in large excess, can be used as the solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylpicolinic acid in a large excess of methanol.

  • Cooling: Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux for several hours to overnight. The reaction can be driven to completion by using a large excess of methanol.[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Esterification using Diazomethane

This method is ideal for small-scale synthesis of sensitive substrates due to its mild conditions and high yields. However, it requires extreme caution.

Reaction Mechanism

The reaction proceeds via an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[9][10] The highly unstable methyldiazonium cation has an excellent leaving group (N₂). The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the methyldiazonium cation and displacing nitrogen gas to form the methyl ester.[9][11]

Safety Precautions for Diazomethane
  • Extreme Toxicity: Diazomethane is a severe irritant to the skin, eyes, and respiratory system and is a suspected carcinogen.[13][15] All manipulations must be performed in a dedicated fume hood.

  • Explosion Hazard: Diazomethane is explosive and can be detonated by rough surfaces (e.g., ground glass joints), strong light, or heat.[13][14] Use fire-polished glassware and a blast shield.[9][13]

  • In Situ Generation: It is highly recommended to generate diazomethane in situ for immediate use and not to store solutions of it.

Detailed Step-by-Step Protocol

Note: This protocol is for informational purposes. Researchers must be fully trained in the safe handling of diazomethane before attempting this synthesis.

Materials and Reagents:

  • 6-methylpicolinic acid

  • Diazomethane solution (generated in situ from a precursor like Diazald®)

  • Ether (or another suitable solvent)

  • Fire-polished glassware

  • Blast shield

Procedure:

  • Dissolution: Dissolve the 6-methylpicolinic acid in ether in a flask with a stir bar.

  • Diazomethane Addition: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.

  • Quenching: Quench any excess diazomethane by the careful dropwise addition of a small amount of acetic acid until the yellow color disappears.[16]

  • Work-up: The reaction mixture can then be concentrated under reduced pressure to yield the methyl ester, which is often pure enough for subsequent steps without further purification.[11]

Conclusion

The synthesis of this compound from 6-methylpicolinic acid can be effectively achieved through several methods. The choice of method will depend on the scale of the reaction, the sensitivity of the substrate, and the safety infrastructure available. The thionyl chloride method offers a reliable and high-yielding route for general laboratory use. Fischer esterification is a cost-effective alternative for large-scale production, while the use of diazomethane, despite its hazards, provides a mild and efficient option for small-scale applications with sensitive molecules. Adherence to the detailed protocols and safety guidelines presented in this application note will enable researchers to safely and efficiently synthesize this important chemical intermediate.

References

Application Notes and Protocols for the Reaction of Methyl 6-methylpyridine-2-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 6-Methylpyridine-2-carboxylic Acid Derivatives

Methyl 6-methylpyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its derivatives are integral components of a wide array of pharmacologically active compounds and functional materials. The strategic positioning of the methyl group and the carboxylate on the pyridine ring influences its electronic properties and steric environment, offering a versatile platform for the synthesis of diverse molecular architectures. This document provides a detailed guide to the reaction of this compound with various nucleophiles, focusing on the underlying principles and providing robust protocols for key transformations.

The reactivity of this compound is primarily centered around the ester functionality, which is susceptible to nucleophilic acyl substitution. This class of reactions allows for the conversion of the ester into a variety of other functional groups, including amides, carboxylic acids, and ketones, by reaction with appropriate nucleophiles. Understanding and controlling these transformations is crucial for the successful incorporation of the 6-methylpyridine-2-carbonyl moiety into target molecules.

Core Principles of Reactivity

The reaction of this compound with nucleophiles proceeds via a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The second step involves the collapse of this intermediate, with the expulsion of the methoxide leaving group, to regenerate the carbonyl double bond and form the final product.

The pyridine ring, being an electron-withdrawing heterocycle, activates the carbonyl group towards nucleophilic attack, making it more electrophilic than the corresponding benzoate ester. The methyl group at the 6-position has a modest electron-donating effect through hyperconjugation but can exert some steric hindrance, which may influence the rate of reaction with bulky nucleophiles.

Reaction with Amine Nucleophiles: Synthesis of 6-Methylpyridine-2-carboxamides

The aminolysis of this compound is a widely employed method for the synthesis of 6-methylpyridine-2-carboxamides. These amides are prevalent in numerous biologically active molecules. The reaction involves the direct treatment of the ester with a primary or secondary amine.

Causality Behind Experimental Choices
  • Solvent: The choice of solvent is critical. While the reaction can proceed without a solvent if the amine is a liquid, using a polar solvent like methanol or ethanol can help to dissolve the starting materials and facilitate the reaction. For less reactive amines, a higher boiling point solvent such as toluene or xylene may be necessary to drive the reaction to completion.

  • Temperature: The reaction is often carried out at elevated temperatures, typically at the reflux temperature of the solvent. This provides the necessary activation energy for the nucleophilic attack and the expulsion of the methoxide leaving group.

  • Catalysis: While many aminolysis reactions of activated esters proceed without a catalyst, less reactive amines may require the use of a catalyst. Lewis acids can be employed to further activate the carbonyl group. However, for simple aminolysis, heating is generally sufficient.

Experimental Protocol: Synthesis of N-benzyl-6-methylpyridine-2-carboxamide

This protocol describes the synthesis of a secondary amide from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.6 mmol).

  • Add methanol (20 mL) to dissolve the ester.

  • Add benzylamine (0.78 mL, 7.3 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
This compound151.166.61.0 g1.0
Benzylamine107.157.30.78 mL1.1
Methanol--20 mL-
Product (Theoretical Yield) 226.27 6.6 1.49 g -

Reaction with Hydroxide: Saponification to 6-Methylpicolinic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 6-methylpicolinic acid, is a fundamental transformation. This reaction, known as saponification, is typically carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Causality Behind Experimental Choices
  • Base: A strong base is required to provide the hydroxide nucleophile. NaOH and KOH are commonly used due to their high reactivity and solubility. Lithium hydroxide (LiOH) can also be used and is sometimes preferred for its ability to form less soluble lithium salts of byproducts, simplifying purification.

  • Solvent System: A mixture of an organic solvent (like methanol or ethanol) and water is typically used. The organic solvent ensures the solubility of the ester, while water is the source of the hydroxide and facilitates the dissolution of the base.

  • Temperature: The reaction is often heated to increase the rate of hydrolysis.

  • Acidic Workup: The initial product of saponification is the carboxylate salt. A subsequent acidification step with a strong acid (e.g., HCl) is necessary to protonate the carboxylate and isolate the neutral carboxylic acid.

Experimental Protocol: Synthesis of 6-Methylpicolinic Acid

This protocol details the base-mediated hydrolysis of the methyl ester.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for workup and extraction

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 13.2 mmol) in methanol (30 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (0.64 g, 16.0 mmol, 1.2 equivalents) in water (10 mL).

  • Add the NaOH solution to the stirred solution of the ester.

  • Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Cool the solution in an ice bath and carefully acidify to pH ~4-5 by the dropwise addition of concentrated HCl. The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
This compound151.1613.22.0 g1.0
Sodium Hydroxide40.0016.00.64 g1.2
Methanol--30 mL-
Water--10 mL-
Product (Theoretical Yield) 137.14 13.2 1.81 g -

Reaction with Organometallic Nucleophiles: Synthesis of Ketones and Alcohols

The reaction of this compound with strongly nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), provides a powerful method for the formation of new carbon-carbon bonds. The outcome of the reaction depends on the nature of the organometallic reagent and the reaction conditions.

Reaction with Grignard Reagents

Grignard reagents typically add twice to esters. The first addition leads to the formation of a ketone intermediate after the elimination of methoxide. This ketone is more reactive than the starting ester towards the Grignard reagent and rapidly undergoes a second nucleophilic addition to yield a tertiary alcohol upon acidic workup.

Causality Behind Experimental Choices
  • Stoichiometry: At least two equivalents of the Grignard reagent are required to ensure the complete conversion of the ester to the tertiary alcohol.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the formation and reaction of Grignard reagents. These solvents stabilize the Grignard reagent through coordination.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction.

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water. Therefore, all glassware and solvents must be scrupulously dried.

Experimental Protocol: Synthesis of 1,1-diphenyl(6-methylpyridin-2-yl)methanol

This protocol describes the reaction of the ester with phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Inert gas supply (nitrogen or argon)

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Place this compound (1.51 g, 10.0 mmol) in the flask and dissolve it in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (3.0 M solution in diethyl ether, 7.3 mL, 22.0 mmol, 2.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassEquivalents
This compound151.1610.01.51 g1.0
Phenylmagnesium bromide (3.0 M)-22.07.3 mL2.2
Anhydrous THF--20 mL-
Product (Theoretical Yield) 275.34 10.0 2.75 g -

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the transformations described, the following diagrams illustrate the key mechanistic steps and experimental workflows.

Nucleophilic Acyl Substitution Mechanism

G cluster_0 Addition Step cluster_1 Elimination Step Start Ester + Nucleophile TS1 Transition State 1 Start->TS1 Attack on C=O Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Collapse of Intermediate Product Substituted Product + Leaving Group TS2->Product Expulsion of Leaving Group

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow for Saponification

G Start Dissolve Ester in Methanol AddBase Add Aqueous NaOH Solution Start->AddBase Reflux Heat to Reflux (1-2h) AddBase->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Methanol (Rotovap) Cool->Evaporate Dilute Dilute with Water Evaporate->Dilute Acidify Acidify with HCl (pH 4-5) Dilute->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Product Filter->Dry

Application Notes & Protocols: The Strategic Use of Methyl 6-methylpyridine-2-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, pyridine derivatives are indispensable building blocks, forming the core of numerous therapeutic agents. Among these, Methyl 6-methylpyridine-2-carboxylate stands out as a particularly versatile reagent. Its strategic substitution pattern—a methyl group offering a site for potential functionalization or metabolic blocking, and a methyl ester poised for diverse chemical transformations—makes it a valuable precursor for a range of complex pharmaceutical intermediates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols involving this key molecule. We will explore its conversion into two primary reactive intermediates: 6-methylpicolinic acid and 6-methylpicolinohydrazide, and their subsequent use in the synthesis of scaffolds relevant to contemporary drug discovery, such as those found in Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is foundational to its effective and safe use in any synthetic protocol.

PropertyValueReference
CAS Number 13602-11-4[1][2]
Molecular Formula C₈H₉NO₂[1][2][3]
Molecular Weight 151.16 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point 242 °C[5]
Density 1.104 g/cm³[5]
Storage Inert atmosphere, room temperature[1]

Safety Profile: this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Applications

The synthetic utility of this compound is primarily centered on the reactivity of its ester group. This functional group can be readily converted into a carboxylic acid, an amide, or a hydrazide, each opening up distinct avenues for molecular elaboration. The following sections detail the protocols for these key transformations.

Application I: Synthesis of 6-Methylpicolinic Acid via Ester Hydrolysis

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 6-methylpicolinic acid, is a fundamental step that unlocks a vast array of subsequent reactions, most notably amide bond formation. 6-Methylpicolinic acid itself is a crucial building block in medicinal chemistry and coordination chemistry.[6]

Causality Behind Experimental Choices: The choice of base-mediated hydrolysis with sodium hydroxide is a standard and highly efficient method for saponification. The use of methanol as a co-solvent ensures the miscibility of the organic ester in the aqueous base, facilitating a homogenous reaction. The final acidification step is critical to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product, which can then be isolated by simple filtration.

Experimental Protocol 1: Base-Mediated Hydrolysis

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper, Buchner funnel, filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 66.1 mmol) in methanol (100 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in deionized water (50 mL) and add it to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 6-methylpicolinic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to yield 6-methylpicolinic acid.

Expected Outcome: A white crystalline solid with an expected yield of 85-95%.

Application II: Amide Coupling with 6-Methylpicolinic Acid

With 6-methylpicolinic acid in hand, a diverse array of amides can be synthesized. This is particularly relevant in the construction of libraries of compounds for screening, including for targets like GSK-3.[7][8][9][10] The following protocol describes a general procedure using HATU, a highly efficient coupling reagent.

Causality Behind Experimental Choices: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive activated esters. This method is often preferred for its high yields, fast reaction times, and suppression of side reactions, especially with less nucleophilic amines.[11] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acidic proton of the carboxylic acid and the salt formed during the reaction, driving the coupling to completion. Anhydrous DMF is a common solvent as it effectively dissolves the reagents and is aprotic.

Experimental Protocol 2: HATU-Mediated Amide Bond Formation

Materials:

  • 6-Methylpicolinic acid

  • Amine of choice (e.g., aniline, benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-methylpicolinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the desired amine (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Workflow for Amide Synthesis from this compound

G cluster_0 Part 1: Hydrolysis cluster_1 Part 2: Amide Coupling A Methyl 6-methylpyridine- 2-carboxylate B 6-Methylpicolinic Acid A->B  NaOH, MeOH/H₂O, Reflux  then HCl (aq) D Target Amide B->D  HATU, DIPEA, DMF C Amine (R-NH₂) C->D

Caption: Workflow for the two-step synthesis of amides.

Application III: Synthesis of 6-Methylpicolinohydrazide

Hydrazides are key intermediates for the synthesis of various heterocyclic systems, such as pyrazoles, triazines, and oxadiazoles, which are prevalent in many pharmaceutical agents.[12] The direct conversion of the methyl ester to the hydrazide offers an efficient route to this valuable building block. This transformation is analogous to procedures used in the synthesis of precursors for various kinase inhibitors.[13]

Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an alcohol solvent, like methanol or ethanol, which facilitates the dissolution of the starting ester and does not interfere with the reaction. Heating is employed to accelerate the rate of this nucleophilic acyl substitution. The product often crystallizes upon cooling, providing a simple and high-yielding purification method.

Experimental Protocol 3: Direct Hydrazinolysis

Materials:

  • This compound

  • Hydrazine hydrate (85% solution in water or anhydrous)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (10.0 g, 66.1 mmol) in methanol (100 mL).

  • Add hydrazine hydrate (10 mL, ~200 mmol, excess) dropwise to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to 50-60 °C for 3-5 hours.

  • Monitor the reaction by TLC. The product spot should be significantly more polar than the starting ester.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour.

  • The product, 6-methylpicolinohydrazide, will often crystallize from the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • If no crystals form, concentrate the reaction mixture under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure hydrazide.

Logical Flow from Ester to Heterocyclic Precursor

G start This compound Ester Functional Group intermediate 6-Methylpicolinohydrazide Hydrazide Functional Group start->intermediate Hydrazine Hydrate, MeOH, Heat end Diverse Heterocycles e.g., Pyrazoles, Triazines, Oxadiazoles intermediate->end Reaction with 1,3-Dicarbonyls, etc.

Caption: Synthetic pathway from ester to hydrazide intermediate.

Conclusion and Future Outlook

This compound is a cost-effective and highly adaptable starting material for pharmaceutical synthesis. The protocols detailed herein for its conversion to 6-methylpicolinic acid and 6-methylpicolinohydrazide provide robust and scalable methods for accessing key intermediates. These intermediates are gateways to a wide range of complex molecules, including potent enzyme inhibitors and other biologically active compounds. The straightforward nature of these transformations, coupled with the high yields typically obtained, underscores the strategic value of this reagent in both academic research and industrial drug development campaigns. As the demand for novel heterocyclic scaffolds continues to grow, the importance of versatile building blocks like this compound is set to increase, making proficiency in its application a valuable asset for any synthetic chemist.

References

Application Notes: Methyl 6-methylpicolinate as a Versatile Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 6-methylpicolinate in agrochemical research.

Introduction

The pyridine ring is a cornerstone heterocyclic scaffold in modern agrochemical development, integral to the structure of numerous commercial fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged structure for creating novel crop protection agents.[4] Within this chemical class, Methyl 6-methylpicolinate (CAS: 13602-11-4), a substituted picolinic acid ester, emerges as a strategic building block for the synthesis and discovery of new active ingredients.[5] This guide provides a comprehensive overview of the rationale, methodologies, and detailed protocols for leveraging Methyl 6-methylpicolinate in the agrochemical research and development pipeline.

Part 1: The Strategic Value of Methyl 6-methylpicolinate in Synthesis

Methyl 6-methylpicolinate is not typically an end-use agrochemical product but rather a high-value synthetic intermediate.[6] Its utility stems from the picolinic acid core, which is a known pharmacophore, particularly for herbicides, and the presence of multiple reactive sites that allow for systematic chemical modification.

Key Structural Features for Derivatization:

  • The Pyridine Ring: The aromatic ring can undergo electrophilic substitution, such as halogenation. Introducing a halogen, like bromine, creates a "handle" for powerful cross-coupling reactions (e.g., Suzuki, Stille), enabling the installation of diverse aryl or heteroaryl groups.[6] This strategy is crucial for exploring structure-activity relationships (SAR).

  • The Methyl Group (C6): The methyl group can be functionalized, for example, through oxidation to an alcohol or aldehyde, providing another point for chemical diversification.

  • The Methyl Ester (C2): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, significantly altering the molecule's physicochemical properties and biological activity.

The logical progression from a simple building block to a diverse library of candidate molecules is a fundamental strategy in modern agrochemical discovery.[1]

M6MP Methyl 6-methylpicolinate (Starting Material) Reaction1 Ring Halogenation (e.g., Bromination) M6MP->Reaction1 Intermediate Halogenated Intermediate Reaction1->Intermediate Reaction2 Metal-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Reaction2 Reaction3 Ester/Methyl Group Functionalization Intermediate->Reaction3 Library Diverse Candidate Library (For Biological Screening) Reaction2->Library Reaction3->Library

Caption: Synthetic pathways for creating a diverse chemical library from Methyl 6-methylpicolinate.

Part 2: Application in Herbicide Discovery - Targeting the Synthetic Auxin Pathway

Picolinic acid derivatives are a well-established and vital class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible weeds.[7][8] Commercial herbicides like picloram and clopyralid are foundational examples.[9] More recently, 6-aryl-picolinates such as halauxifen-methyl and florpyrauxifen-benzyl have demonstrated exceptional efficacy, making the modification of the 6-position of the picolinate ring a highly successful strategy for discovering new herbicidal molecules.[9] Methyl 6-methylpicolinate is an ideal starting point for emulating this success.

Mechanism of Action Insight: Synthetic auxins derived from picolinic acids function by binding to specific F-box proteins, such as AFB5, which are components of the SCF E3 ubiquitin ligase complex.[9][10] This binding event leads to the degradation of transcriptional repressors, causing the over-expression of auxin-responsive genes and resulting in plant death.[10][11]

Protocol 1: Synthesis of a 6-Aryl-Picolinate Library

This protocol outlines a conceptual synthetic workflow to generate a library of candidate herbicides based on the Methyl 6-methylpicolinate scaffold. The causality behind this approach is to replace the methyl group at the 6-position with various aryl substituents, a modification known to produce potent herbicidal activity.[9]

Step-by-Step Methodology:

  • Preparation of Starting Material: Procure high-purity Methyl 6-methylpicolinate (>98%).

  • Bromination of the Ring (Optional Handle): To create a site for cross-coupling, regioselectively brominate the pyridine ring, for example, at the 4-position, to produce Methyl 4-bromo-6-methylpicolinate.[6] This step adds another layer of structural diversity.

  • Functionalization of the 6-Methyl Group: Convert the 6-methyl group into a more reactive handle, such as a triflate or halide, via appropriate synthetic transformations.

  • Suzuki-Miyaura Cross-Coupling: React the functionalized intermediate from Step 3 with a diverse panel of commercially available arylboronic acids.

    • Reaction Conditions: Use a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., Toluene/Ethanol/Water).

    • Rationale: The Suzuki coupling is a robust and versatile reaction that allows for the efficient formation of carbon-carbon bonds, connecting the picolinate core to various substituted phenyl, pyridyl, or other (hetero)aryl rings.[6]

  • Work-up and Purification: Following the reaction, perform an extractive work-up to remove the catalyst and inorganic salts. Purify the resulting 6-aryl-picolinate esters using column chromatography.

  • Characterization: Confirm the structure and purity of each new compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Screening of Derivatives for Herbicidal Activity

A tiered screening approach is employed to efficiently identify promising candidates from the synthesized library. This cascade begins with a simple, high-throughput in vitro assay and progresses to more complex whole-plant assays for the most active compounds.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Lead Advancement Library Synthesized M6MP Library Assay1 Arabidopsis thaliana Root Growth Inhibition Assay Library->Assay1 Data1 Calculate IC50 Values Assay1->Data1 Hits Active Compounds (Low IC50) Data1->Hits Assay2 Post-Emergence Whole-Plant Assay (Key Weed Species) Hits->Assay2 Data2 Visual Injury Score (%) Assay2->Data2 Leads Top Performing Leads Data2->Leads Assay3 Crop Safety & Spectrum Expansion Leads->Assay3 Data3 Candidate Selection Assay3->Data3

Caption: A tiered workflow for screening Methyl 6-methylpicolinate derivatives for herbicidal activity.

A. Tier 1: In Vitro Root Growth Inhibition Assay

  • Organism: Arabidopsis thaliana. Rationale: Its small size, rapid life cycle, and sensitivity to auxin herbicides make it an excellent model for primary high-throughput screening.[10][11]

  • Methodology:

    • Prepare sterile agar growth medium in multi-well plates.

    • Incorporate test compounds (dissolved in DMSO) into the media at a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control and a positive control (e.g., Picloram).

    • Place one surface-sterilized A. thaliana seed in each well.

    • Incubate plates vertically under controlled light and temperature for 5-7 days.

    • Measure the primary root length in each well using an imaging system.

    • Calculate the concentration that inhibits root growth by 50% (IC₅₀) for each compound.

B. Tier 2: Post-Emergence Whole-Plant Assay

  • Organisms: Select key broadleaf weed species (e.g., Chenopodium album, Amaranthus retroflexus) and, if desired, a grass species to assess selectivity.[11]

  • Methodology:

    • Grow weeds in individual pots in a greenhouse until they reach the 2-4 leaf stage.

    • Prepare spray solutions of the most active compounds from Tier 1 at various application rates (e.g., 50 to 500 grams per hectare). Include a formulation blank and a commercial standard.

    • Apply the solutions to the plants using a calibrated track sprayer to ensure uniform coverage.

    • Return plants to the greenhouse and observe them over 14-21 days.

    • Assess herbicidal efficacy by assigning a visual injury score (0% = no effect, 100% = complete plant death) at set time points.

Data Presentation: Example Results

Compound IDR-Group (at C6-position)A. thaliana Root IC₅₀ (nM)C. album Injury @ 250 g/ha (14 DAT)
M6MP-014-Fluorophenyl25.595%
M6MP-022,6-Difluorophenyl15.2100%
M6MP-03Pyridin-3-yl48.780%
Picloram(Reference)35.090%

Part 3: Application in Insecticide and Fungicide Discovery

While the link to herbicides is most direct, the pyridine scaffold is broadly active, making derivatives of Methyl 6-methylpicolinate worthy of screening for insecticidal and fungicidal properties.[3][12]

Protocol 3: Screening for Insecticidal Activity

Many potent insecticides contain a pyridine core.[13][14][15] A library synthesized from Methyl 6-methylpicolinate can be screened against key agricultural pests.

  • Target Pest: Cowpea aphid (Aphis craccivora) or Diamondback moth (Plutella xylostella).[12][16]

  • Methodology (Leaf-Dip Bioassay):

    • Prepare serial dilutions of test compounds in an appropriate solvent with a surfactant.

    • Excise leaf discs from a suitable host plant (e.g., cabbage for P. xylostella).

    • Dip each leaf disc in a test solution for 10-15 seconds and allow it to air dry.

    • Place each treated leaf disc in a petri dish with a moist filter paper.

    • Introduce a set number of insects (e.g., 10-20 larvae or adult aphids) into each dish.

    • Incubate under controlled conditions for 24-72 hours.

    • Record mortality and calculate the lethal concentration that kills 50% of the population (LC₅₀).

Data Presentation: Example Insecticidal Activity

Compound IDP. xylostella LC₅₀ (mg/L)
M6MP-2122.1
M6MP-22>100
M6MP-2345.8
Indoxacarb4.8
Protocol 4: Screening for Fungicidal Activity

The goal is to assess the ability of M6MP derivatives to inhibit the growth of economically important plant pathogenic fungi.

  • Target Pathogen: Botrytis cinerea (Gray Mold) or Fusarium culmorum (Root Rot).[17][18]

  • Methodology (Mycelial Growth Inhibition):

    • Prepare Potato Dextrose Agar (PDA). While it is still molten, amend it with various concentrations of the test compounds.

    • Pour the amended PDA into petri dishes.

    • Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from a pure culture of the target fungus in the center of each plate.

    • Incubate the plates in the dark at a suitable temperature (e.g., 25°C).

    • When the mycelium in the control plate has reached the edge, measure the diameter of the fungal colony in all plates.

    • Calculate the percent inhibition of growth relative to the control and determine the effective concentration that inhibits growth by 50% (EC₅₀).

Mechanism Insight: Antifungal action can occur through various mechanisms, such as the disruption of cell membrane integrity, which can be further investigated by measuring electrolyte leakage or through microscopic observation.[18][19]

Safety and Handling

Methyl 6-methylpicolinate should be handled in accordance with its Safety Data Sheet (SDS). It is classified as a substance that causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating mists or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

Methyl 6-methylpicolinate is a powerful and versatile chemical building block for agrochemical discovery. Its picolinate core serves as a validated starting point for the synthesis of novel synthetic auxin herbicides. Furthermore, the broad biological activity of the pyridine scaffold makes derivatives of Methyl 6-methylpicolinate valuable candidates for screening in insecticide and fungicide discovery programs. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock the potential of this important intermediate in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Hydrolysis of Methyl 6-methylpyridine-2-carboxylate to 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 6-Methylpicolinic Acid

6-Methylpicolinic acid, also known as 6-methylpyridine-2-carboxylic acid, is a pivotal building block in contemporary drug discovery and development. Its unique structural motif, featuring a pyridine ring substituted with both a carboxylic acid and a methyl group, imparts specific steric and electronic properties that are highly sought after in the design of novel therapeutic agents. This versatile intermediate is integral to the synthesis of a wide array of compounds, including but not limited to, advanced agrochemicals, specialized ligands for catalysis, and, most notably, active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of 6-methylpicolinic acid is therefore a critical undertaking for researchers and process chemists. The most common and direct route to this valuable compound is through the hydrolysis of its corresponding ester, methyl 6-methylpyridine-2-carboxylate.

This comprehensive guide provides a detailed, field-proven protocol for the saponification of this compound. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the chosen conditions and providing a robust framework for troubleshooting and optimization.

Mechanistic Insights: The Irreversible Nature of Saponification

The hydrolysis of an ester can be catalyzed by either acid or base. While acid-catalyzed hydrolysis is a reversible process, base-mediated hydrolysis, or saponification, is effectively irreversible.[1][2] This irreversibility is the cornerstone of its synthetic utility, driving the reaction to completion and ensuring high conversion of the starting material.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either the hydroxide or the methoxide) to form the highly stable carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[1]

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the starting material and product is essential for safe handling and effective purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₈H₉NO₂151.161897 @ 0.5 kPa
6-Methylpicolinic AcidC₇H₇NO₂137.14130100 @ 4.5 mmHg

Data sourced from PubChem and commercial supplier safety data sheets.[3][4]

Experimental Protocol: Base-Mediated Hydrolysis

This protocol is designed for the small to medium-scale synthesis of 6-methylpicolinic acid and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
  • This compound (starting material)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH paper or pH meter

Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[3][5]

  • 6-Methylpicolinic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Sodium hydroxide/Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Concentrated hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Organic solvents (Methanol, Ethyl Acetate, Dichloromethane): Flammable and/or toxic. Handle in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (3-5 molar equivalents) in a mixture of methanol and water (a 9:1 to 4:1 ratio of MeOH:H₂O is a good starting point). The use of a co-solvent system is crucial as the starting ester may have limited solubility in a purely aqueous solution.

    • Add this compound (1.0 equivalent) to the basic solution.

  • Saponification Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (typically 65-80 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-12 hours. The disappearance of the starting ester spot (visualized by UV light or appropriate staining) indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the remaining aqueous residue in a minimal amount of water.

    • Cool the aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. The product, 6-methylpicolinic acid, will precipitate out of the solution as a solid. The isoelectric point of the amino acid-like structure of the product is in this pH range, minimizing its solubility in water.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

    • Dry the purified 6-methylpicolinic acid under vacuum to obtain a white to off-white solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the hydrolysis protocol, from the initial setup to the final purified product.

Hydrolysis_Workflow cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve NaOH/KOH in MeOH/H₂O add_ester Add Methyl 6-methyl- pyridine-2-carboxylate start->add_ester 1. Prepare Base reflux Heat to Reflux (2-12 hours) add_ester->reflux 2. Initiate Reaction monitor Monitor by TLC/HPLC reflux->monitor 3. Drive to Completion cool Cool to RT monitor->cool remove_meoh Remove Methanol (Rotovap) cool->remove_meoh 4. Quench & Concentrate acidify Acidify with HCl to pH 3-4 remove_meoh->acidify 5. Protonation precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter 6. Isolate Crude Product recrystallize Recrystallize from Ethanol/Water filter->recrystallize 7. Purify filter->recrystallize dry Dry Under Vacuum recrystallize->dry final_product Pure 6-Methylpicolinic Acid dry->final_product 8. Final Product

References

Application Notes and Protocols: Chemoselective Reduction of the Ester in Methyl 6-methyl-2-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemoselective reduction of the ester functionality in Methyl 6-methyl-2-pyridinecarboxylate to yield (6-methylpyridin-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This guide delves into the mechanistic rationale behind various reduction strategies, offering detailed, field-proven protocols for common reducing agents. Emphasis is placed on achieving high chemoselectivity, avoiding the undesired reduction of the pyridine ring, and ensuring operational safety.

Introduction: The Synthetic Challenge and Strategic Importance

The selective reduction of an ester group in the presence of a pyridine ring presents a common yet significant challenge in organic synthesis. The pyridine nucleus, being electron-deficient, is susceptible to reduction under certain conditions, leading to undesired side products such as piperidines or tetrahydropyridines.[1][2] Methyl 6-methyl-2-pyridinecarboxylate serves as an excellent model substrate to explore this chemoselectivity. The product, (6-methylpyridin-2-yl)methanol, is a valuable building block in medicinal chemistry, appearing in the structure of various pharmacologically active compounds.

The primary objective of the protocols outlined herein is to achieve the exclusive transformation of the ester to a primary alcohol while preserving the aromaticity of the pyridine ring. This requires a careful selection of the reducing agent and precise control of reaction parameters. We will explore the utility of several common hydride reagents, discussing the underlying principles that govern their reactivity and selectivity.

Mechanistic Considerations for Chemoselective Reduction

The success of a chemoselective reduction hinges on the differential reactivity of the ester carbonyl and the pyridine ring towards the chosen hydride source.

Hydride Reagent Characteristics:
  • Hard vs. Soft Nucleophiles: Hydride reagents can be broadly classified based on their "hardness" or "softness" as nucleophiles. "Hard" nucleophiles, like the hydride in Lithium Aluminum Hydride (LiAlH₄), are small, highly charged, and tend to react with "hard" electrophiles, such as the carbonyl carbon of an ester. "Softer" hydrides are less reactive towards esters.

  • Steric Hindrance: Bulky reducing agents can exhibit greater selectivity. The steric bulk around the aluminum or boron center can modulate the reagent's approach to the electrophilic site, sometimes favoring the less hindered carbonyl group over the aromatic ring.[3]

  • Lewis Acidity: The Lewis acidic nature of the metal center (Al or B) plays a crucial role. Coordination of the metal to the carbonyl oxygen activates the ester towards hydride attack.[3]

Substrate Reactivity:

The pyridine nitrogen can coordinate to the Lewis acidic metal center of the hydride reagent. This can either activate the ring towards reduction or, in some cases, form a stable complex that deactivates the reagent.[4] The electron-donating methyl group at the 6-position slightly increases the electron density of the pyridine ring, potentially making it less susceptible to reduction compared to unsubstituted pyridine.

Below is a conceptual workflow illustrating the decision-making process for selecting a reduction strategy.

G cluster_0 Objective: Reduce Ester, Preserve Pyridine Ring cluster_1 Reagent Selection cluster_2 Protocol Options cluster_3 Outcome Start Methyl 6-methyl-2-pyridinecarboxylate Reagent Choose Reducing Agent Start->Reagent LAH Protocol 1: LiAlH4 (Potent, Less Selective) Reagent->LAH High Reactivity Needed NaBH4 Protocol 2: NaBH4 (Mild, Ester-Inert) Reagent->NaBH4 High Selectivity Needed (Potential for No Reaction) DIBALH Protocol 3: DIBAL-H (Bulky, Controlled) Reagent->DIBALH Controlled Partial Reduction (Often to Aldehyde) Product (6-methylpyridin-2-yl)methanol LAH->Product Careful Control Required NaBH4->Product Requires Activation (e.g., with Lewis Acid) DIBALH->Product Full Reduction Possible with Excess Reagent

Figure 1: Decision workflow for selecting a reduction protocol.

Experimental Protocols

Safety Precaution: All experiments involving hydride reagents, especially Lithium Aluminum Hydride and Diisobutylaluminum Hydride, must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. These reagents react violently with water and protic solvents.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[5][7][8] Its high reactivity necessitates careful control of the reaction conditions to minimize over-reduction of the pyridine ring.[9]

Rationale: LAH is a strong nucleophilic hydride source that readily attacks the electrophilic carbonyl carbon of the ester. The challenge lies in preventing its reaction with the pyridine ring. Performing the reaction at low temperatures and using a direct addition method (adding the ester to the LAH suspension) can favor the desired reaction.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Methyl 6-methyl-2-pyridinecarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot with Rochelle's salt solution.

  • Work-up (Fieser Method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous sodium hydroxide.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.

  • Isolation and Purification: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent than LAH and typically does not reduce esters under standard conditions.[10][11][12] However, its reactivity can be enhanced by the use of certain additives or solvents, allowing for the reduction of esters.[13][14] This approach offers a higher degree of chemoselectivity.

Rationale: The lower reactivity of NaBH₄ makes it inherently more selective. To achieve the reduction of the ester, the electrophilicity of the carbonyl group needs to be enhanced. This can be accomplished by using a Lewis acid co-reagent or by performing the reaction in a protic solvent like methanol at elevated temperatures, which can facilitate the reduction.[13]

Step-by-Step Protocol (Methanol/THF System):

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: To a solution of Methyl 6-methyl-2-pyridinecarboxylate (1.0 equivalent) in a mixture of THF and methanol, add Sodium Borohydride (3.0-5.0 equivalents) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from several hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 3: Reduction using Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum hydride (DIBAL-H) is a bulky, electrophilic reducing agent.[15] It is well-known for the partial reduction of esters to aldehydes at low temperatures.[3][16][17] However, by using an excess of the reagent and/or higher temperatures, it can effect the complete reduction of esters to alcohols.

Rationale: The bulky isobutyl groups of DIBAL-H make it sterically hindered, which can enhance selectivity.[16] At low temperatures (-78 °C), a stable tetrahedral intermediate is formed, which upon aqueous work-up, yields the aldehyde.[3] To achieve the full reduction to the alcohol, an excess of DIBAL-H and/or warming the reaction mixture is necessary to promote the second hydride addition.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Conditions: Dissolve Methyl 6-methyl-2-pyridinecarboxylate (1.0 equivalent) in anhydrous toluene and cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (2.5-3.0 equivalents, typically as a 1.0 M solution in hexanes or toluene) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir the mixture vigorously until two clear layers form.

  • Isolation and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary and Comparison

The choice of reducing agent significantly impacts the reaction outcome. The following table provides a comparative summary of the discussed protocols.

Parameter Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄) Diisobutylaluminum Hydride (DIBAL-H)
Reagent Type Potent, NucleophilicMild, NucleophilicBulky, Electrophilic
Typical Equivalents 1.2 - 1.53.0 - 5.02.5 - 3.0
Solvent Anhydrous THF, Diethyl EtherTHF/Methanol, EthanolAnhydrous Toluene, Hexane, CH₂Cl₂
Temperature 0 °C to room temperatureReflux-78 °C to room temperature
Chemoselectivity Moderate (risk of ring reduction)High (ester reduction can be sluggish)High (tunable by temperature)
Work-up Fieser method (H₂O, NaOH)Acidic quenchRochelle's salt quench
Key Advantage High reactivity, rapid conversionHigh safety profile, high selectivityExcellent control, high selectivity
Key Disadvantage Pyrophoric, risk of over-reductionLower reactivity with estersMoisture sensitive, requires low temp.

Conclusion

The successful reduction of the ester in Methyl 6-methyl-2-pyridinecarboxylate to (6-methylpyridin-2-yl)methanol is achievable with high chemoselectivity through the careful selection of reagents and reaction conditions. For a rapid and potent reduction, LiAlH₄ can be employed with strict temperature control. For a safer and highly selective, albeit potentially slower, transformation, an activated NaBH₄ system is a viable option. DIBAL-H offers a balance of reactivity and excellent control, making it a versatile choice for this transformation. The protocols provided in this guide offer robust starting points for researchers to optimize this critical synthetic step.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of palladium-catalyzed cross-coupling reactions involving pyridine carboxylates. Pyridine scaffolds are cornerstones in medicinal chemistry, and their efficient functionalization is paramount for the synthesis of novel therapeutics. This document moves beyond standard templates to offer a logically structured narrative that explains the "why" behind experimental choices. We will delve into the mechanistic intricacies of key transformations, including decarboxylative couplings and reactions of halopyridine carboxylates, providing detailed, field-tested protocols and robust troubleshooting strategies to empower your research and accelerate discovery.

The Strategic Importance of Pyridine Carboxylates in Modern Synthesis

The pyridine ring is a privileged scaffold in pharmaceutical science, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its ability to engage in favorable interactions with biological targets, such as hydrogen bonding and π-stacking, thereby enhancing binding affinity. Pyridine carboxylic acids and their derivatives are particularly valuable synthetic intermediates, offering a versatile handle for molecular elaboration.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2] When applied to pyridine carboxylates, these methods unlock two powerful and distinct strategies for diversification:

  • Strategy A: Decarboxylative Cross-Coupling: In this approach, the carboxylic acid group is not incorporated into the final product but rather serves as a traceless activating group that is extruded as CO2. This allows for the in-situ generation of a pyridine organometallic species from a stable, readily available carboxylic acid precursor, circumventing the need to prepare often unstable organoboranes or organostannanes.[3][4] This is particularly advantageous for 2-substituted pyridines, which are notoriously challenging coupling partners.[5]

  • Strategy B: Cross-Coupling of Halogenated Pyridine Carboxylates: Here, the carboxylate group is retained as a functional handle in the final product, while a halogen atom on the pyridine ring serves as the reactive site for coupling. This method is invaluable for building molecular complexity, allowing for subsequent modifications of the carboxylate group (e.g., amide bond formation).

This guide will provide detailed protocols and mechanistic insights for both strategies, enabling you to select the optimal approach for your synthetic goals.

Mechanistic Foundations: Understanding the Catalytic Cycles

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. While various cross-coupling reactions share common elementary steps, the specifics can differ, especially when dealing with the unique electronic properties of pyridine derivatives.

The Decarboxylative Coupling Pathway

Decarboxylative cross-coupling reactions offer an elegant solution to the challenges of preparing and using pyridine organometallic reagents.[4] A common mechanism, particularly for couplings involving copper co-catalysts, is illustrated below.

Decarboxylative Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-(Py)L_n OxAdd->Trans Transmetalation Product Ar-Py Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X CuPy Py-Cu(I) CuPy->OxAdd To Pd Cycle PyCOOH Py-COOH PyCOOH->CuPy Decarboxylative Cupration (-CO2, -HX)

Caption: Proposed dual-catalyst mechanism for decarboxylative cross-coupling.[4]

Causality behind the steps:

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with an aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Decarboxylative Cupration: Concurrently, the pyridine carboxylic acid reacts with a copper(I) salt. With the assistance of a base, this facilitates decarboxylation (loss of CO2) to form a pyridyl-copper(I) species.[4] This in-situ generation of the organometallic reagent is the key advantage of this method.

  • Transmetalation: The pyridyl group is transferred from the copper to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (Ar and Py) to form the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The Suzuki-Miyaura Coupling of Halopyridine Carboxylates

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boronic acid reagents.[7]

Suzuki-Miyaura Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd (Py-COOR)-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition Trans (Py-COOR)-Pd(II)-(Ar)L_n OxAdd->Trans Transmetalation Product (Py-COOR)-Ar Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration BoronicAcid Ar-B(OR)2 Borate [Ar-B(OR)2(Base)]- BoronicAcid->Borate Base Activation Borate->OxAdd To Pd Cycle HaloPy (Py-COOR)-X HaloPy->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]

Causality behind the steps:

  • Oxidative Addition: Similar to the decarboxylative pathway, the cycle starts with the oxidative addition of the halopyridine carboxylate to the Pd(0) catalyst. The general reactivity trend for the halide is I > Br > Cl.[6]

  • Base Activation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic borate complex. This activation is crucial for efficient transmetalation.[7]

  • Transmetalation: The organic group (Ar) is transferred from the activated borate complex to the palladium(II) center.

  • Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Experimental Protocols: From Theory to Practice

The following protocols are provided as robust starting points. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[9][10]

Protocol 1: Decarboxylative Suzuki Coupling of Picolinic Acid with an Aryl Bromide

This protocol is adapted from methodologies developed for the decarboxylative coupling of heteroaromatic carboxylic acids.[11][12]

Materials:

  • Picolinic Acid (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4-6 mol%)

  • Cu2O (10 mol%)

  • K2CO3 (2.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • To an oven-dried Schlenk tube, add picolinic acid, the aryl bromide, K2CO3, and Cu2O.

  • In a separate vial, briefly pre-mix Pd(OAc)2 and the SPhos ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine Carboxylate

This protocol is a general procedure for the Suzuki-Miyaura coupling of halopyridines, optimized for electron-deficient systems.[9][13]

Materials:

  • Ethyl 6-bromonicotinate (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos (4.5 mol%)

  • K3PO4 (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a stir bar, add ethyl 6-bromonicotinate, the arylboronic acid, and K3PO4.

  • Add Pd2(dba)3 and XPhos to the vial.

  • Seal the vial with a septum, then evacuate and backfill with argon (repeat three times).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated heating block or oil bath at 100-110 °C.

  • Stir the reaction until the starting material is consumed as monitored by TLC or LC-MS (typically 12-24 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of an Iodopyridine Carboxylate

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[14][15]

Materials:

  • Methyl 2-iodonicotinate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et3N) (2.5 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add methyl 2-iodonicotinate, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous, degassed THF (or DMF) followed by Et3N and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC/LC-MS).

  • Once complete, dilute the reaction mixture with diethyl ether and filter through Celite® to remove salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of a Chloropyridine Carboxylate

This C-N bond-forming reaction is essential for synthesizing many pharmaceutical building blocks.[2][16]

Materials:

  • Methyl 2-chloronicotinate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of argon, add methyl 2-chloronicotinate, the XPhos Pd G3 precatalyst, and NaOt-Bu to an oven-dried vial.

  • Add anhydrous, degassed toluene, followed by the secondary amine.

  • Seal the vial and heat in a preheated block at 100-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated NH4Cl solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by flash column chromatography.

Data Presentation: Optimizing Reaction Parameters

Systematic optimization is key to achieving high yields. The choice of ligand, base, and solvent can dramatically affect the outcome.

Table 1: Influence of Ligands and Bases on Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 Pd(OAc)2 (2) PPh3 (4) K2CO3 (2) Dioxane/H2O 100 <10 [9]
2 Pd2(dba)3 (2) SPhos (4.5) K3PO4 (3) Dioxane 110 85 [13]
3 Pd(OAc)2 (2) XPhos (4) Cs2CO3 (3) Toluene 110 92 [17]

| 4 | Pd2(dba)3 (2) | RuPhos (4.5) | K2CO3 (2) | t-AmylOH | 100 | 78 | General observation |

Data compiled and synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Halides in Buchwald-Hartwig Amination of 2-Halopyridines

Entry Substrate Catalyst System Base Temp (°C) Time (h) Yield (%) Reference
1 2-Iodopyridine Pd(OAc)2 / Xantphos Cs2CO3 110 12 95 [17]
2 2-Bromopyridine Pd(OAc)2 / Xantphos Cs2CO3 110 18 88 [17]

| 3 | 2-Chloropyridine | Pd(OAc)2 / Xantphos | Cs2CO3 | 110 | 24 | 65 |[17] |

This table illustrates the general reactivity trend (I > Br > Cl) for oxidative addition.[6]

Troubleshooting Guide: A Self-Validating System

Low yields or failed reactions involving pyridine substrates are common but often rectifiable. The primary culprits are catalyst deactivation and suboptimal conditions.[9]

Troubleshooting Flowchart Start Low or No Yield CheckInert Verify Inert Atmosphere & Anhydrous Conditions Start->CheckInert CheckReagents Confirm Reagent Purity & Stoichiometry CheckInert->CheckReagents CatalystDeactivation Suspect Catalyst Deactivation? CheckReagents->CatalystDeactivation LigandIssue Inappropriate Ligand? CatalystDeactivation->LigandIssue No (No Pd Black) IncreaseLigand Increase Ligand:Pd Ratio (e.g., from 2:1 to 4:1) CatalystDeactivation->IncreaseLigand Yes (Pd Black observed) ConditionsIssue Suboptimal Conditions? LigandIssue->ConditionsIssue No SwitchLigand Switch to Bulky, e--rich Ligand (XPhos, SPhos, NHC) LigandIssue->SwitchLigand Yes LowerTemp Lower Reaction Temperature ConditionsIssue->LowerTemp Yes Success Reaction Optimized ConditionsIssue->Success No (Re-evaluate project) IncreaseLigand->LigandIssue SwitchLigand->ConditionsIssue ScreenBases Screen Different Bases (e.g., K3PO4, Cs2CO3) LowerTemp->ScreenBases ScreenSolvents Screen Different Solvents (e.g., Dioxane, Toluene, t-AmylOH) ScreenBases->ScreenSolvents ScreenSolvents->Success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Common Problems & Expert-Vetted Solutions:

  • Problem: Catalyst turns black (Palladium black formation) and reaction stalls.

    • Causality: The active Pd(0) catalyst has aggregated and precipitated, often due to an insufficient ligand-to-palladium ratio or excessively high temperatures.[9] The pyridine nitrogen can also coordinate to the palladium, promoting decomposition.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Switch to a bulkier, more electron-rich phosphine ligand (like XPhos or SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands form more stable complexes that are resistant to aggregation and are better at shielding the metal center from the inhibitory pyridine nitrogen.[10] Consider lowering the reaction temperature.

  • Problem: Significant homocoupling of the boronic acid reagent (in Suzuki reactions).

    • Causality: This side reaction is often promoted by the presence of oxygen, which can cause oxidative coupling of the boronic acid.[10]

    • Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the setup and reaction. Using a direct Pd(0) source (e.g., Pd(PPh3)4) may sometimes reduce homocoupling compared to in-situ reduction of Pd(II) precatalysts.[10]

  • Problem: Protodeboronation of the boronic acid reagent.

    • Causality: The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom before it can transmetalate to the palladium. This can be an issue with certain bases or the presence of water.

    • Solution: Switch to a less nucleophilic base (e.g., from an alkoxide to a carbonate like Cs2CO3). Use rigorously anhydrous conditions. Alternatively, using the corresponding boronate ester (e.g., pinacol ester) can increase stability.[9]

Conclusion

Palladium-catalyzed cross-coupling reactions of pyridine carboxylates are indispensable tools in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. By understanding the underlying mechanistic principles of both decarboxylative and non-decarboxylative pathways, researchers can make informed decisions to optimize their synthetic routes. The choice of ligand is paramount, with bulky, electron-rich phosphines and NHCs often providing superior results by stabilizing the catalyst and accelerating key steps in the catalytic cycle. The protocols and troubleshooting guide provided herein serve as a robust foundation for successfully implementing these powerful transformations, enabling the efficient and reliable synthesis of functionalized pyridine derivatives.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 6-methylpyridine-2-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream processes.[1] The developed method utilizes a reverse-phase C18 column with UV detection, providing excellent separation and sensitivity. The protocol has been thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing applications in research and drug development environments.[2][3][4][5]

Introduction and Method Rationale

This compound is a substituted pyridine derivative whose chemical structure presents specific analytical challenges. A robust and reliable analytical method is paramount for ensuring the quality and consistency of this starting material in regulated manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its high resolving power, sensitivity, and quantitative accuracy.

Rationale for Method Development Choices

The design of this analytical method is directly informed by the physicochemical properties of this compound.[6][7][8]

  • Analyte Properties: With a molecular weight of 151.16 g/mol , a LogP of approximately 0.96, and the presence of a pyridine ring, the analyte is moderately polar.[6][8] The pyridine nitrogen provides a basic character (pKa of the conjugate acid is estimated to be around 2-3), while the ester group is neutral. The conjugated system of the pyridine ring and the carboxylate group provides strong UV absorbance, making UV detection a suitable choice.[9][10][11][12]

  • Chromatographic Mode: Reverse-Phase HPLC (RP-HPLC) was selected as the primary separation mode. This is the most common and versatile mode in pharmaceutical analysis and is well-suited for separating moderately polar compounds based on their hydrophobic interactions with a non-polar stationary phase.[13][14]

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as the stationary phase. C18 columns are known for their high hydrophobicity and broad applicability, providing excellent retention for a wide range of compounds, including the target analyte.[13][14]

  • Mobile Phase: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer.

    • pH Control: The pKa of the analyte's parent acid, 6-Methylpyridine-2-carboxylic acid, influences its chromatographic behavior.[15] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. By maintaining a pH of 3.0 with a phosphate buffer, the pyridine nitrogen is protonated, preventing unwanted interactions with residual silanols on the silica-based stationary phase and ensuring a single, stable ionic form.[16]

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

  • Detection: Based on the UV spectra of related pyridine carboxylates, a detection wavelength of 265 nm was chosen to ensure high sensitivity and specificity for the analyte.[11][12]

cluster_Analyte Analyte Properties cluster_Choices Methodological Choices Analyte This compound Polarity Moderate Polarity (LogP ~0.96) Analyte->Polarity pKa Basic Pyridine Moiety Analyte->pKa UV UV Chromophore Analyte->UV Mode Reverse-Phase HPLC Polarity->Mode dictates choice of MobilePhase Acetonitrile / Phosphate Buffer (pH 3.0) pKa->MobilePhase requires pH control for peak shape Detector UV Detection at 265 nm UV->Detector enables Column C18 Stationary Phase Mode->Column commonly uses

Figure 1: Causality in HPLC Method Development

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Phosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

  • Standard: this compound Reference Standard (>99% purity).

Chromatographic Conditions
ParameterCondition
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30-70% B; 10-12 min: 70% B; 12-12.1 min: 70-30% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 265 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serial dilution of the Standard Stock Solution with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][4][17]

cluster_Params Validation Parameters Validation ICH Q2(R1) Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness Validation->Robustness

Figure 2: Core Parameters of Analytical Method Validation
System Suitability

Before each validation run, the chromatographic system's performance was verified by injecting a standard solution (e.g., 100 µg/mL) six times. The acceptance criteria must be met before proceeding with any analysis.[18][19][20][21]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Step-by-Step Validation Procedures
  • Specificity: A solution of the analyte was subjected to forced degradation under acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) conditions. Samples were analyzed alongside a non-degraded standard and a blank. Peak purity was assessed using the DAD to ensure no co-eluting peaks from degradants.

  • Linearity: A five-point calibration curve was constructed (e.g., 25, 50, 100, 150, 200 µg/mL). The peak area was plotted against concentration, and the relationship was evaluated using linear regression.

  • Accuracy (Recovery): Accuracy was determined by spiking a blank matrix with the analyte at three concentration levels (80%, 100%, 120% of the nominal concentration). Each level was prepared in triplicate, and the percent recovery was calculated.

  • Precision:

    • Repeatability (Intra-day): Six replicate preparations of the analyte at 100% concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day with a different analyst. The % RSD for both sets of measurements was calculated.

  • Limit of Quantitation (LOQ) and Detection (LOD): These were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.

  • Robustness: The reliability of the method was tested by making small, deliberate variations in chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Results and Discussion

The developed method successfully separated this compound from its degradation products and blank components, proving its specificity and stability-indicating nature. The validation results are summarized below, demonstrating that the method meets all pre-defined acceptance criteria.

Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9998≥ 0.999
Range (µg/mL) 25 - 200Defined by linearity
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%≤ 2.0%
Precision (Intermediate, %RSD) 0.68%≤ 2.0%
LOD (µg/mL) 0.3Report Value
LOQ (µg/mL) 1.0Report Value
Robustness System suitability passed under all varied conditionsSystem suitability criteria must be met

The low %RSD values for precision and the high accuracy across the tested range confirm the method's reliability for quantitative analysis. The robustness study showed that minor variations in the method parameters did not significantly impact the results, indicating the method is well-suited for routine use in a quality control laboratory.

start Start Analysis prep Prepare Mobile Phase & Standards start->prep system_suitability Perform System Suitability Test (SST) prep->system_suitability pass SST Passed system_suitability->pass Criteria Met? YES fail SST Failed system_suitability->fail NO sequence Run Analytical Sequence (Blanks, Standards, Samples) pass->sequence troubleshoot Troubleshoot System (Check pump, column, detector) fail->troubleshoot troubleshoot->system_suitability process Process Data (Integrate Peaks, Generate Calibration Curve) sequence->process report Generate Report process->report

References

The Pivotal Role of Methyl 6-methylpyridine-2-carboxylate in the Synthesis of Potent TGF-β Inhibitors: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Dichotomous Nature of TGF-β in Disease

Transforming growth factor-beta (TGF-β) signaling is a fundamental cellular pathway with a dual role in human physiology and pathology.[1][2] In normal and early-stage cancerous cells, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[2] However, in advanced cancers, tumor cells often become resistant to these cytostatic effects, and TGF-β signaling switches to a pro-oncogenic role, promoting tumor growth, invasion, metastasis, and immunosuppression.[1][2] This dichotomous nature makes the TGF-β pathway a compelling, albeit challenging, therapeutic target.[3] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), have emerged as a promising strategy to abrogate the pro-tumorigenic effects of TGF-β.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key building block, Methyl 6-methylpyridine-2-carboxylate , in the synthesis of a prominent class of TGF-β inhibitors: the dihydropyrrolopyrazoles. We will delve into the rationale behind the molecular design, provide a detailed, step-by-step synthetic protocol for a representative inhibitor, Galunisertib (LY2157299), and discuss the structure-activity relationship (SAR) that governs the potency and selectivity of these compounds.

The TGF-β Signaling Pathway: A Simplified Overview

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGF-βRI/ALK5), forming a heterotetrameric complex. TGF-βRII then phosphorylates the glycine-serine-rich (GS) domain of TGF-βRI, activating its kinase function. Activated TGF-βRI, in turn, phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes.

Small molecule inhibitors, such as those derived from this compound, are designed to bind to the ATP-binding site of the TGF-βRI kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking the entire downstream signaling cascade.[5][6]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGFbRII TGFbRI TGFbRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT, Immunosuppression) SMAD_complex->Gene_Transcription Nuclear Translocation TGFb_ligand TGF-β Ligand TGFb_ligand->TGFbRII Binding Inhibitor TGF-β Inhibitor (e.g., Galunisertib) Inhibitor->TGFbRI Inhibition

Caption: Simplified TGF-β Signaling Pathway and Point of Inhibition.

The Synthetic Utility of this compound

The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[7][8] In the context of kinase inhibitors, the pyridine ring often serves as a bioisostere for the adenine ring of ATP, enabling competitive binding to the enzyme's active site.[7] The 6-methylpyridin-2-yl moiety, derived from this compound, has been identified as a critical pharmacophore in a number of potent TGF-βRI inhibitors.[1][9] Structure-activity relationship (SAR) studies have revealed that this specific substitution pattern contributes significantly to the high affinity and selectivity of these compounds for the ALK5 kinase.[1][10]

The synthesis of Galunisertib (LY2157299), a well-characterized dihydropyrrolopyrazole-based TGF-βRI inhibitor, provides an excellent case study for the application of this compound.[5][6] The overall synthetic strategy is a convergent approach, involving the preparation of a key ethanone intermediate derived from this compound and a substituted quinoline, followed by cyclization to form the dihydropyrrolopyrazole core.[5][11]

Synthetic_Workflow Start1 Methyl 6-methylpyridine- 2-carboxylate Intermediate1 2-(6-bromo-quinolin-4-yl)-1- (6-methyl-pyridin-2-yl)-ethanone Start1->Intermediate1 Start2 6-bromo-4-methyl-quinoline Start2->Intermediate1 Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Reaction with 1-aminopyrrolidinone hydrochloride Intermediate3 6-bromo-4-[2-(6-methyl-pyridin-2-yl)- 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline Intermediate2->Intermediate3 Cyclization Intermediate4 Methyl Ester Intermediate Intermediate3->Intermediate4 Palladium-catalyzed carboxylation Final_Product Galunisertib Intermediate4->Final_Product Amidation

Caption: Convergent Synthetic Workflow for Galunisertib.

Detailed Experimental Protocol: Synthesis of Galunisertib

This protocol is a composite representation based on available literature and should be adapted and optimized for specific laboratory conditions.[5][11][12]

Part 1: Synthesis of 2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone

Rationale: This Claisen-type condensation reaction forms the key ethanone intermediate, linking the two primary aromatic systems of the final molecule. The use of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) is crucial for the deprotonation of the methyl group on the quinoline, enabling its nucleophilic attack on the ester of this compound.

  • Reagents and Materials:

    • This compound

    • 6-bromo-4-methyl-quinoline

    • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 6-bromo-4-methyl-quinoline (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS solution (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 30 minutes at -78 °C.

    • In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.

    • Add the solution of this compound to the reaction mixture dropwise, again maintaining the temperature below -70 °C.

    • Allow the reaction to stir at -78 °C for 2 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired ethanone intermediate.

Part 2: Synthesis of 6-bromo-4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline

Rationale: This two-step sequence involves the formation of a hydrazone followed by an intramolecular cyclization to construct the dihydropyrrolopyrazole core. Pyridine acts as a base to facilitate the initial condensation, and the subsequent heating in DMF with a base like cesium carbonate promotes the cyclization.

  • Reagents and Materials:

    • 2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone

    • 1-aminopyrrolidinone hydrochloride

    • Pyridine

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Stir a mixture of 2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone (1.0 eq) and 1-aminopyrrolidinone hydrochloride (1.3 eq) in pyridine at ambient temperature for 10-12 hours to form the hydrazone intermediate.

    • Remove the pyridine under reduced pressure.

    • To the resulting crude hydrazone, add cesium carbonate (1.2 eq) and anhydrous DMF.

    • Stir the mixture at 100 °C for 20 hours.

    • Cool the reaction mixture and remove the DMF in vacuo.

    • Purify the residue by column chromatography to obtain the cyclized product.

Part 3: Synthesis of Galunisertib

Rationale: The final steps involve a palladium-catalyzed carboxylation to install a methyl ester, followed by amidation to yield the final product, Galunisertib.

  • Reagents and Materials:

    • 6-bromo-4-[2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-quinoline

    • Sodium acetate

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

    • Methanol

    • 7 N Ammonia in methanol

  • Procedure:

    • To a mixture of the bromo-intermediate (1.0 eq), sodium acetate (5.1 eq), and Pd(dppf)Cl₂ (catalytic amount) add methanol.

    • Heat the mixture under a carbon monoxide atmosphere (this step can be hazardous and requires appropriate equipment and precautions) to facilitate the carboxylation.

    • Upon completion, purify the methyl ester intermediate.

    • Warm the purified methyl ester in 7 N ammonia in methanol in a sealed pressure vessel at 90 °C for approximately 66 hours.

    • Cool the vessel and concentrate the mixture in vacuo.

    • Purify the crude product by recrystallization to obtain Galunisertib.

Data Presentation: Inhibitory Activity of Pyridine-Based TGF-β Inhibitors

The following table summarizes the inhibitory activity of Galunisertib and other related compounds, highlighting the importance of the 6-methylpyridin-2-yl moiety.

CompoundTarget KinaseIC₅₀ (nM)Reference
Galunisertib (LY2157299) TGF-βRI (ALK5) 56 [6]
LY2109761TGF-βRI (ALK5)38[10]
Compound 19jALK57.68[9]
Compound 13c (J-1090)ALK54[13]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective TGF-βRI inhibitors has been guided by extensive SAR studies.[3][14][10] For the dihydropyrrolopyrazole and related imidazole series, several key structural features have been identified:

  • The 6-Methylpyridin-2-yl Group: As previously mentioned, this moiety is crucial for high-affinity binding to the ALK5 kinase domain.[1]

  • The Central Heterocyclic Core: Both dihydropyrrolopyrazole and imidazole cores have proven to be effective scaffolds for orienting the key pharmacophoric elements within the ATP-binding pocket.[10]

  • Substituents on the Quinoline/Quinoxaline Ring: Modifications to this part of the molecule can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the carboxamide group at the 6-position of the quinoline in Galunisertib is important for its overall profile.[5][10]

  • Fluorine Substitutions: The strategic placement of fluorine atoms on the pyridine ring has been shown to enhance potency in some analogs.[9]

Conclusion

This compound is a versatile and indispensable starting material for the synthesis of a clinically relevant class of TGF-β inhibitors. The synthetic route to Galunisertib, a prominent example, showcases a convergent strategy that leverages the reactivity of this pyridine derivative to construct a complex heterocyclic scaffold. The insights gained from SAR studies continue to guide the design of next-generation TGF-β inhibitors with improved potency, selectivity, and drug-like properties. The protocols and information presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics targeting the TGF-β signaling pathway.

References

Application Notes and Protocol for the Large-Scale Synthesis of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Methyl 6-methylpyridine-2-carboxylate

This compound is a pivotal building block in the synthesis of a diverse array of pharmaceutical compounds and agrochemicals. Its utility is primarily attributed to the versatile reactivity of the pyridine ring and the ester functionality, which allow for further molecular elaboration. Notably, this compound serves as a key intermediate in the development of novel antitumor agents and TGF-β inhibitors, highlighting its importance in medicinal chemistry.[1] The increasing demand for such advanced therapeutics necessitates a robust, scalable, and economically viable synthetic protocol for this crucial precursor.

This document provides a comprehensive, field-proven guide for the large-scale synthesis of this compound, designed to be implemented in a standard laboratory or pilot plant setting. The protocol is presented in two main stages: the selective oxidation of 2,6-dimethylpyridine (2,6-lutidine) to 6-methylpyridine-2-carboxylic acid, followed by the efficient esterification to the desired product. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a thorough understanding of the process and empowering the user to troubleshoot and adapt the protocol as needed.

Synthetic Strategy: A Two-Step Approach to Purity and Yield

The selected synthetic route is a classic two-step process favored for its reliability and scalability.

Step 1: Selective Oxidation of 2,6-Dimethylpyridine. The initial transformation involves the selective oxidation of one of the two methyl groups of 2,6-dimethylpyridine to a carboxylic acid. For this, potassium permanganate (KMnO₄) is the oxidant of choice for large-scale applications due to its cost-effectiveness and well-understood reactivity. While other methods, including biocatalysis, exist, the permanganate oxidation offers a balance of high conversion and operational simplicity.[2] Careful control of reaction conditions is paramount to prevent over-oxidation to pyridine-2,6-dicarboxylic acid.

Step 2: Fischer Esterification. The second step is the acid-catalyzed esterification of the intermediate, 6-methylpyridine-2-carboxylic acid, with methanol. This equilibrium-driven reaction, known as the Fischer esterification, is an industry-standard method for producing esters from carboxylic acids and alcohols due to its efficiency and the use of inexpensive reagents.[3][4][5][6] The use of a strong acid catalyst, such as sulfuric acid, and an excess of methanol ensures a high yield of the final product.

Visualizing the Workflow

Synthesis_Workflow Start 2,6-Dimethylpyridine Oxidation Step 1: Selective Oxidation Reagents: KMnO4, Water Conditions: Controlled Temperature Start->Oxidation Intermediate 6-Methylpyridine-2-carboxylic Acid Esterification Step 2: Fischer Esterification Reagents: Methanol, H2SO4 (cat.) Conditions: Reflux Intermediate->Esterification Final_Product This compound Oxidation->Intermediate Esterification->Final_Product

Part 1: Detailed Protocol for the Synthesis of 6-Methylpyridine-2-carboxylic Acid

This section outlines the procedure for the selective oxidation of 2,6-dimethylpyridine.

Materials and Equipment
Reagent/Equipment Specification Supplier Notes
2,6-Dimethylpyridine≥99%Standard Chemical Supplier
Potassium PermanganateACS Reagent GradeStandard Chemical Supplier
Sodium MetabisulfiteTechnical GradeStandard Chemical SupplierFor quenching and work-up
Hydrochloric Acid37% (concentrated)Standard Chemical Supplier
Ethyl AcetateACS Reagent GradeStandard Chemical SupplierFor extraction
Anhydrous Sodium SulfateACS Reagent GradeStandard Chemical SupplierFor drying
Jacketed Glass Reactor20 L capacity, with overhead stirrer, thermocouple, and addition funnelStandard Laboratory Equipment SupplierEnsure proper ventilation
Filtration ApparatusBuchner funnel, filter flask, and vacuum sourceStandard Laboratory Equipment Supplier
Rotary EvaporatorStandard Laboratory Equipment Supplier
Experimental Procedure
  • Reaction Setup: Charge the 20 L jacketed glass reactor with 10 L of deionized water. Begin stirring and add 1.0 kg (9.33 mol) of 2,6-dimethylpyridine.

  • Heating: Heat the mixture to 60°C with continuous stirring.

  • Oxidant Addition: In a separate container, prepare a solution of 1.77 kg (11.2 mol, 1.2 equivalents) of potassium permanganate in 5 L of warm water. Caution: The dissolution of potassium permanganate is endothermic. Once fully dissolved, slowly add the potassium permanganate solution to the reactor via the addition funnel over a period of 4-5 hours. Maintain the internal temperature of the reactor between 60-65°C. Rationale: The slow, portion-wise addition of the oxidant is crucial to control the exothermic reaction and prevent a runaway reaction. Maintaining the temperature in this range favors the selective oxidation of one methyl group.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours, or until the purple color is no longer visible.

  • Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will have formed. Carefully add a saturated aqueous solution of sodium metabisulfite until the brown precipitate dissolves, and the solution becomes clear. Safety Note: This quenching process can be exothermic and may release sulfur dioxide gas. Perform this step in a well-ventilated fume hood. Filter the resulting solution through a pad of celite to remove any remaining inorganic solids.

  • Acidification and Isolation: Transfer the clear filtrate to a suitable container and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 3.5-4.0. A white precipitate of 6-methylpyridine-2-carboxylic acid will form.

  • Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 500 mL). Dry the solid under vacuum at 50-60°C to a constant weight. A typical yield is in the range of 75-85%.

Part 2: Detailed Protocol for the Synthesis of this compound

This section details the Fischer esterification of the carboxylic acid intermediate.

Materials and Equipment
Reagent/Equipment Specification Supplier Notes
6-Methylpyridine-2-carboxylic AcidFrom Step 1
MethanolAnhydrous, ACS Reagent GradeStandard Chemical Supplier
Sulfuric Acid98% (concentrated)Standard Chemical SupplierCaution: Highly corrosive
Sodium BicarbonateSaturated Aqueous SolutionFor neutralization
DichloromethaneACS Reagent GradeStandard Chemical SupplierFor extraction
Anhydrous Magnesium SulfateACS Reagent GradeStandard Chemical SupplierFor drying
Jacketed Glass Reactor20 L capacity, with overhead stirrer, thermocouple, and reflux condenserStandard Laboratory Equipment Supplier
Rotary EvaporatorStandard Laboratory Equipment Supplier
Experimental Procedure
  • Reaction Setup: In the 20 L jacketed glass reactor, suspend 1.0 kg (7.29 mol) of 6-methylpyridine-2-carboxylic acid in 10 L of anhydrous methanol.

  • Catalyst Addition: With vigorous stirring, slowly and carefully add 200 mL of concentrated sulfuric acid to the suspension. Caution: The addition of sulfuric acid to methanol is highly exothermic. Ensure the reactor's cooling system is active during this step.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain it for 5-7 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Work-up - Solvent Removal and Neutralization: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator. To the resulting residue, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (pH 7-8).

  • Extraction and Drying: Extract the aqueous layer with dichloromethane (3 x 2 L). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield this compound as an oil or low-melting solid. The product can be further purified by vacuum distillation if required. A typical yield for this step is 90-95%.

Mechanism Insights

Permanganate Oxidation of the Methyl Group

The oxidation of the methyl group on the pyridine ring by potassium permanganate is a complex process. In a neutral or slightly alkaline medium, the permanganate ion (MnO₄⁻) acts as a strong oxidizing agent.[7] The reaction is thought to proceed through the formation of a cyclic manganate ester intermediate, which then collapses to form the corresponding aldehyde. The aldehyde is then further oxidized to the carboxylic acid. The high oxidation state of manganese (+7) in the permanganate ion makes it a powerful electron acceptor.[7]

Oxidation_Mechanism

Fischer Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[3][4] The mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[6]

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Esterification_Mechanism

Safety, Handling, and Waste Disposal

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals involved in this synthesis.

Potassium Permanganate: This is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.[8][9][10][11] It is also corrosive and can cause severe skin and eye burns.[8][9] Handle with care and avoid generating dust.[10][12] In case of skin contact, wash thoroughly with water. A brown stain of manganese dioxide can be removed with a dilute solution of hydrogen peroxide and vinegar.[8][9]

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle only in a fume hood and add it to other liquids slowly and with cooling to dissipate the heat generated.

Waste Disposal: The manganese-containing waste from the oxidation step should be treated as hazardous waste and disposed of according to local regulations. The neutralized aqueous layers from the work-up procedures can typically be disposed of down the drain with copious amounts of water, but always check local regulations first. Organic solvent waste should be collected in a designated container for proper disposal.

Analytical Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and yield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.

Troubleshooting

Problem Possible Cause Solution
Low yield in oxidation step Incomplete reaction.Extend the reaction time or slightly increase the temperature (not exceeding 70°C).
Over-oxidation to the diacid.Ensure slow and controlled addition of KMnO₄. Do not exceed the recommended temperature.
Difficult filtration of MnO₂ Fine particle size of MnO₂.Allow the mixture to cool completely before filtration. The use of a filter aid like celite is highly recommended.
Low yield in esterification step Incomplete reaction due to equilibrium.Use a larger excess of methanol or remove water as it forms using a Dean-Stark apparatus (for smaller scale).
Insufficient catalyst.Ensure the correct amount of sulfuric acid is added.
Product loss during work-up.Ensure the pH is carefully neutralized. Perform multiple extractions with the organic solvent.

Conclusion

This application note provides a detailed and robust protocol for the large-scale synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate. The scalability of this protocol makes it suitable for both academic research and industrial applications, contributing to the advancement of pharmaceutical and agrochemical development.

References

Application Note: Quantitative Analysis of Methyl 6-methylpyridine-2-carboxylate Reaction Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

Methyl 6-methylpyridine-2-carboxylate is a pivotal intermediate in the synthesis of high-value pharmaceutical compounds, including novel antitumor agents and TGF-β inhibitors.[1] The efficiency of its synthesis—typically an esterification of 6-methylpyridine-2-carboxylic acid—directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical method is required to monitor the reaction, quantify the product, and identify potential impurities.

This application note provides a comprehensive guide for the quantitative analysis of this compound from a crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers in process development, quality control, and medicinal chemistry, offering a framework that combines high specificity with quantitative accuracy. We will delve into the causality behind instrumental parameter selection, sample preparation, and data interpretation, ensuring the protocol is not just a series of steps but a self-validating analytical system.

Principle of the Method: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for this application due to its unique ability to separate volatile and semi-volatile compounds and provide unambiguous identification based on their mass-to-charge ratio (m/z).[2][3]

  • Chromatographic Separation (GC): The gas chromatograph separates the target analyte, this compound, from the solvent front, unreacted starting materials (if volatile), and reaction byproducts. This separation is crucial for accurate quantification and is achieved based on the compounds' differing affinities for the GC column's stationary phase.

  • Mass Spectrometric Detection (MS): As components elute from the GC column, they are ionized (typically by Electron Ionization - EI) and fragmented. The mass spectrometer then separates these fragments based on their m/z, generating a unique mass spectrum or "fingerprint" for each compound.[4] This provides a high degree of certainty in peak identification, which is superior to non-specific detectors like Flame Ionization Detectors (FID).[2]

This combination allows for both the quantification of the desired product and the tentative identification of unknown impurities, which is critical for reaction optimization and impurity profiling in drug development.

Experimental Protocol

This protocol is designed as a robust starting point and should be validated for specific laboratory conditions and reaction matrices according to internal standard operating procedures and regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6]

Materials and Reagents
  • Solvents: Dichloromethane (DCM), HPLC grade or higher

  • Internal Standard (IS): Methyl Benzoate (or another suitable non-interfering compound)

  • Reference Standard: this compound, >98% purity

  • Apparatus: 2 mL GC vials with PTFE-lined septa, volumetric flasks, calibrated micropipettes

Instrumentation and Conditions

The following parameters were developed for an Agilent GC-MS system but can be adapted for equivalent instrumentation. The choice of a mid-polarity column (5% phenyl-methylpolysiloxane) provides excellent selectivity for aromatic and heterocyclic compounds.

Parameter Setting Justification
GC System Agilent 8890 GC (or equivalent)Standard, reliable platform for routine analysis.
MS System Agilent 5977B MSD (or equivalent)Provides high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column offering good resolution for a wide range of analytes, including pyridine derivatives.
Inlet Split/Splitless
ModeSplit (Ratio 50:1)Prevents column overload from high concentration samples and improves peak shape.
Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing optimal column efficiency.
Oven Program
Initial Temp70 °C, hold 1 minAllows for sharp solvent focusing at the head of the column.
Ramp15 °C/min to 280 °CA moderate ramp rate to ensure separation of the target from potential closely eluting impurities.
HoldHold at 280 °C for 5 minEnsures all higher-boiling point compounds are eluted from the column before the next run.
MSD Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °C (EI)Standard temperature to promote reproducible fragmentation.
Quadrupole Temp 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full Scan (m/z 40-400)Used for initial identification of all components in the mixture. For validated quantitative methods, switch to Selected Ion Monitoring (SIM) for enhanced sensitivity.
Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Receive Reaction Mixture Sample D Accurately Dilute Reaction Mixture (e.g., 1000x in DCM) A->D B Prepare Internal Standard (IS) Stock (e.g., 1 mg/mL Methyl Benzoate in DCM) C Prepare Calibration Standards (0.1 - 100 µg/mL of Analyte with fixed IS conc.) B->C E Spike Diluted Sample with IS B->E D->E F Transfer Standards & Sample to GC Vials E->F G Sequence and Run on GC-MS System F->G H Acquire Data (Full Scan or SIM) G->H I Integrate Chromatographic Peaks (Analyte and IS) H->I J Generate Calibration Curve (Ratio of Analyte Area / IS Area vs. Conc.) I->J K Calculate Analyte Concentration in Sample I->K J->K L Generate Final Report K->L

Caption: GC-MS workflow from sample preparation to final report.

Step-by-Step Protocol
  • Internal Standard (IS) Stock Preparation: Accurately prepare a 1 mg/mL stock solution of Methyl Benzoate in dichloromethane (DCM).

  • Calibration Standards Preparation: Create a series of calibration standards by spiking a fixed amount of the IS stock into volumetric flasks containing varying, known concentrations of the this compound reference standard. A typical concentration range might be 0.1, 0.5, 1, 10, 50, and 100 µg/mL.

  • Sample Preparation: a. Allow the reaction mixture to cool to room temperature. b. Perform a preliminary dilution to bring the analyte concentration into the calibration range. A 1:1000 dilution is often a good starting point. For example, pipette 10 µL of the crude reaction mixture into a 10 mL volumetric flask and dilute to the mark with DCM. c. Pipette 1 mL of the diluted sample into a 2 mL GC vial. d. Spike the vial with a known amount of the IS stock solution (e.g., 10 µL of the 1 mg/mL stock).

  • GC-MS Analysis: a. Load the prepared calibration standards and samples into the autosampler. b. Run the sequence using the instrumental conditions outlined in Table 1. Inject the standards first to establish the calibration curve, followed by the samples.

Data Analysis & Interpretation

Peak Identification

The primary identification of this compound is confirmed by two parameters:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the reference standard, typically within ±0.1 minutes.

  • Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum.

Expected Mass Spectrum Data: The molecular weight of this compound is 151.16 g/mol .[7] Under Electron Ionization (EI), the following key fragments are expected:

m/z (Mass-to-Charge) Interpretation Relative Importance
151[M]+• (Molecular Ion)Key identifier, confirms molecular weight.
120[M - •OCH3]+Loss of the methoxy radical, a characteristic fragmentation for methyl esters.
92[C6H6N]+Fragmentation of the pyridine ring structure.
Quantification

Quantification is performed using the internal standard method to correct for variations in injection volume and instrument response.

  • Calibration Curve: For each calibration standard, calculate the response factor by dividing the peak area of the analyte by the peak area of the internal standard. Plot this ratio against the known concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An acceptable R² value is typically >0.995.

  • Sample Concentration Calculation: For the reaction mixture sample, calculate the ratio of the analyte peak area to the IS peak area. Use the calibration curve's linear equation to determine the concentration of the analyte in the diluted sample.

  • Final Concentration: Correct for the initial dilution factor to determine the final concentration of this compound in the original, undiluted reaction mixture.

Method Validation Principles

For use in regulated environments, the method must be validated according to ICH Q2(R1) guidelines.[5][8] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and starting materials. This is demonstrated by the baseline resolution of the analyte peak and its unique mass spectrum.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed via the calibration curve's R² value.[2]

  • Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies on a placebo matrix spiked with known amounts of the analyte.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Potential Interferences & Troubleshooting

  • Unreacted Starting Material: The starting material, 6-methylpyridine-2-carboxylic acid, is a polar, non-volatile compound. It will not elute under typical GC conditions. Its presence must be inferred by the lower-than-expected yield of the product or analyzed by a different technique (e.g., HPLC).

  • Isomeric Impurities: If the starting material contains isomers (e.g., methyl 4-methylpyridine-2-carboxylate), they may co-elute or elute very close to the target analyte. While their mass spectra will be identical, slight differences in retention time may be observed. A slower temperature ramp or a more polar GC column may be required to resolve them.[10]

  • Thermal Degradation: If the inlet temperature is too high, the ester may degrade. This can be identified by tailing peaks and the appearance of lower molecular weight degradation products.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and obtain a high-purity final product.

Section 1: Initial Assessment of Crude Product

Before attempting any purification, a preliminary analysis of your crude material is essential. This step provides critical insights into the nature and quantity of impurities, guiding the selection of the most effective purification strategy.

FAQ: What is the first step I should take with my crude product?

Answer: Always begin with a quick characterization of the crude material. This avoids wasting time on inappropriate purification methods.

  • Visual Inspection: Note the color and physical state. The pure compound is typically a colorless to light yellow liquid or a low-melting solid (Melting Point: ~18 °C)[1]. Dark colors (brown, black) indicate significant impurities or degradation products.

  • Thin-Layer Chromatography (TLC): This is the most crucial initial test. Run a TLC of your crude material against a reference standard of the pure product, if available. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. This will reveal:

    • The presence of the desired product.

    • The number of major impurities.

    • The polarity of the impurities relative to your product (e.g., baseline spots often indicate polar, acidic starting material).

  • Crude ¹H NMR (Optional but Recommended): If possible, take a proton NMR of a small sample of the crude product. This can definitively identify unreacted starting materials, residual solvents, or major side products.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification process in a question-and-answer format.

Q1: My TLC shows a significant spot at the baseline, and the crude product is acidic. What is this impurity and how do I remove it?

Answer: This is almost certainly unreacted 6-methylpicolinic acid (the starting material for esterification)[2][3][4]. Being a carboxylic acid, it is highly polar and acidic. The most effective removal method is a liquid-liquid extraction using a mild aqueous base.

  • Why it Works: The basic solution deprotonates the carboxylic acid impurity, forming a water-soluble carboxylate salt (e.g., sodium 6-methylpicolinate). This salt partitions into the aqueous layer, while your neutral ester product remains in the organic solvent.

  • Expert Tip: It is critical to use a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) rather than a strong base like sodium hydroxide (NaOH). Strong bases can saponify (hydrolyze) your desired methyl ester product back to the starting carboxylic acid, especially with prolonged contact or heating.

  • Troubleshooting:

    • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

    • Incomplete Removal: If TLC still shows the acid impurity, repeat the basic wash. Ensure you are using a sufficient volume of the basic solution to neutralize all the acid.

See Protocol A for a detailed step-by-step procedure.

Q2: After the aqueous workup, my organic layer is cloudy. What does this mean?

Answer: A cloudy organic layer indicates the presence of suspended water. Pyridine derivatives can be hygroscopic, and all organic solvents will retain some dissolved water after an aqueous wash[5].

  • Causality: Water can interfere with subsequent steps like chromatography (by deactivating the silica gel) or distillation, and can cause hydrolysis of the product over time.

  • Solution:

    • Brine Wash: Before drying, wash the organic layer with brine. This removes the bulk of the dissolved water.

    • Drying Agent: Dry the organic layer over an anhydrous inorganic salt. Magnesium sulfate (MgSO₄) is fast and effective, while sodium sulfate (Na₂SO₄) is gentler and has a higher capacity but works more slowly. Swirl the flask until the drying agent no longer clumps together and flows freely.

    • Filtration: Filter off the drying agent before removing the solvent.

Q3: My product is still impure after an acid-base wash, showing multiple spots on TLC. What is the next step?

Answer: If impurities persist that have similar acid-base properties to your product (i.e., they are neutral), the next logical step is purification by silica gel column chromatography . This technique separates compounds based on their polarity.

  • Principle: Your moderately polar product will adsorb to the polar silica gel. By eluting with a solvent mixture of increasing polarity, you can wash off less polar impurities first, then collect your product, leaving more polar impurities on the column.

  • Common Issues & Solutions:

    • Poor Separation: If spots are too close on TLC, try a different solvent system. Add a small amount (<1%) of triethylamine (Et₃N) to the chromatography solvent. This deactivates acidic sites on the silica gel, preventing the basic pyridine nitrogen in your product from "streaking" down the column and improving peak shape.

    • Product "Stuck" on Column: This happens if the eluting solvent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.

See Protocol B for a detailed chromatography procedure.

Q4: Chromatography did not provide sufficient purity, or I need to remove a very close-boiling impurity. What is the ultimate purification method?

Answer: For the highest purity, especially on a larger scale, vacuum distillation is the preferred method. Your compound has a high boiling point (~242 °C at atmospheric pressure), which means it will likely decompose if distilled at that temperature[1]. Distillation under reduced pressure lowers the boiling point to a safe temperature.

  • Why it Works: This method separates compounds based on differences in their boiling points. It is highly effective for removing non-volatile impurities (which remain in the distillation flask) and more volatile impurities (which distill first).

  • Critical Considerations:

    • Vacuum Level: A good vacuum (e.g., <1 mmHg) is essential to lower the boiling point significantly.

    • Temperature Control: Use an oil bath for even heating and avoid overheating, which can cause decomposition.

    • Fraction Collection: Collect the distillate in separate fractions. The main fraction should be collected at a stable temperature and pressure. Monitor the purity of the fractions by TLC or GC.

See Protocol C for a vacuum distillation setup and procedure.

Section 3: Standardized Purification Protocols

Protocol A: Basic Liquid-Liquid Extraction for Acid Removal
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Use approximately 10 mL of solvent per gram of crude material.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure (CO₂ evolution may occur from neutralization). Shake gently for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and salts.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol B: Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your starting solvent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the weight of your crude product.

  • Sample Loading: Concentrate the crude product onto a small amount of silica gel (~2-3x the product weight) and load this dry powder onto the top of the packed column. Alternatively, dissolve the product in a minimal amount of the chromatography solvent and load it directly.

  • Elution: Begin eluting with the starting solvent, collecting fractions.

  • Gradient (if needed): Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15 Hexane:EtOAc).

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientGood balance of polarity to elute the product while retaining more polar impurities.
Eluent Modifier 0.5-1% Triethylamine (Et₃N)Prevents peak tailing by neutralizing acidic sites on the silica.
Silica:Compound Ratio 50:1 to 100:1 (w/w)Ensures adequate separation capacity.
Protocol C: Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar in the distillation flask.

  • Connect Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between.

  • Apply Vacuum: Slowly apply vacuum and begin stirring. Initial bubbling may occur as dissolved gases and volatile solvents are removed.

  • Heating: Once the pressure is stable (<1 mmHg), slowly heat the distillation flask using an oil bath.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate (the "forerun"), which may contain volatile impurities.

    • Main Fraction: As the temperature stabilizes, switch to a clean receiving flask and collect the main product fraction. Record the boiling point and the pressure.

    • End Fraction: Stop the distillation when the temperature begins to rise again or when only a small residue remains.

  • Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected product.

Section 4: Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude product, helping you decide which protocol to apply based on your initial analysis.

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_decisions Troubleshooting & Decision Making cluster_protocols Protocols cluster_end Finish A Crude Product B Perform TLC & Visual Inspection A->B C Acidic Impurity (Spot at Baseline)? B->C E Colored or Multiple Neutral Impurities? C->E No D Protocol A: Basic Aqueous Wash C->D Yes G Highest Purity Needed or Close-Boiling Impurities? E->G No F Protocol B: Column Chromatography E->F Yes H Protocol C: Vacuum Distillation G->H Yes I Assess Purity (NMR, GC) & Store Properly G->I No D->E F->G H->I

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Synthesis of Methyl 6-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-methylpicolinate is a key heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Its preparation, while conceptually straightforward, is often plagued by specific and recurring side reactions that can significantly impact yield and purity. This guide provides an in-depth, experience-driven technical resource for researchers, scientists, and process chemists to troubleshoot common issues encountered during its synthesis. We will dissect the two primary stages of the synthesis—oxidation of the precursor and the subsequent esterification—to provide clear, mechanistically grounded solutions to practical challenges.

Section 1: Synthesis of the Precursor: 6-Methylpicolinic Acid

The most common and economically viable route to Methyl 6-methylpicolinate begins with the selective oxidation of one methyl group of 2,6-lutidine (2,6-dimethylpyridine). This step is the primary source of difficult-to-remove impurities.

FAQ 1: What are the primary methods for synthesizing 6-methylpicolinic acid, and what are their trade-offs?

There are two main strategies for the selective oxidation of 2,6-lutidine:

  • Chemical Oxidation: This classic approach utilizes strong oxidizing agents. The most established methods involve potassium permanganate (KMnO₄) or nitric acid.[1] While effective, these methods are notorious for their lack of selectivity, often leading to over-oxidation.[1][2]

  • Biocatalysis: A more modern and selective alternative involves using microorganisms. For instance, the fungus Exophiala dermatitidis has been shown to oxidize a single methyl group of 2,6-lutidine with high yield and selectivity, completely avoiding the formation of the common diacid byproduct.[3] This method is environmentally cleaner but requires expertise in bioprocessing.

Troubleshooting Guide: Precursor Synthesis
Issue 1: My product is heavily contaminated with pyridine-2,6-dicarboxylic acid (dipicolinic acid).

Root Cause Analysis: This is the most frequent side reaction when using strong chemical oxidants like KMnO₄. Both methyl groups on the 2,6-lutidine precursor are susceptible to oxidation. Aggressive reaction conditions—such as high temperatures, prolonged reaction times, or an excess of the oxidizing agent—will inevitably lead to the oxidation of the second methyl group, forming the highly polar dipicolinic acid byproduct.[1]

Strategic Prevention & Protocol: The key to success is precise control over reaction stoichiometry and conditions to favor mono-oxidation.

Step-by-Step Protocol for Selective Oxidation with KMnO₄:

  • Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,6-lutidine in water.

  • Stoichiometry is Critical: Prepare a solution of potassium permanganate. The molar ratio of KMnO₄ to 2,6-lutidine should be carefully controlled. Start with a ratio of ~2.0:1.0 to provide enough oxidant for one methyl group without a large excess that would promote di-oxidation.

  • Temperature Control: Cool the 2,6-lutidine solution to 0-5 °C. The reaction is highly exothermic, and maintaining a low temperature is crucial for selectivity.

  • Controlled Addition: Add the KMnO₄ solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. A slow, controlled addition over several hours is recommended.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). The reaction should be stopped once the starting material is consumed, to prevent subsequent oxidation of the desired product.

  • Workup: Quench the reaction, filter off the manganese dioxide byproduct, and proceed to an acid-base workup to isolate the 6-methylpicolinic acid.

Visualization 1: Oxidation Pathways of 2,6-Lutidine

Lutidine 2,6-Lutidine Product 6-Methylpicolinic Acid (Desired Product) Lutidine->Product Controlled Oxidation (e.g., Stoichiometric KMnO₄) SideProduct Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid) Product->SideProduct Over-oxidation (Excess KMnO₄, High Temp.) I1->SideProduct Aggressive Oxidation

Caption: Reaction pathways for the oxidation of 2,6-lutidine.

Table 1: Comparison of Oxidation Methods for 6-Methylpicolinic Acid Synthesis
Method Oxidizing Agent/Catalyst Key Advantages Common Side Reactions & Disadvantages
Chemical Oxidation Potassium Permanganate (KMnO₄)Readily available reagents, established procedure.Forms a mixture of 6-methylpicolinic acid and dipicolinic acid; generates significant MnO₂ waste.[1]
Chemical Oxidation Nitric Acid (HNO₃)Strong oxidant, can be effective for substituted pyridines.Can lead to over-oxidation and ring nitration; hazardous to handle.[4]
Biocatalysis Exophiala dermatitidisHigh selectivity (no dipicolinic acid formation), environmentally friendly.[3]Requires specialized equipment and expertise in fermentation; slower reaction times.[3]
Section 2: Fischer Esterification of 6-Methylpicolinic Acid

Once pure 6-methylpicolinic acid is obtained, the next step is esterification with methanol. The Fischer-Speier esterification is the most common and cost-effective method.[5]

FAQ 2: What is Fischer-Speier esterification and why is it preferred for this synthesis?

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] It is an equilibrium-controlled process.[7] It is preferred for its simplicity, use of inexpensive reagents (methanol and a strong acid catalyst like H₂SO₄ or HCl), and good atom economy.[6][8]

Troubleshooting Guide: Esterification
Issue 2: My esterification reaction stalls, resulting in low conversion and recovery of starting material.

Root Cause Analysis: The core issue with Fischer esterification is its reversibility. The reaction produces one molecule of water for every molecule of ester formed. As water accumulates in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—accelerates.[7] The system will reach an equilibrium where significant amounts of starting material, alcohol, ester, and water are all present, limiting the theoretical yield.[7][8]

Strategic Prevention & Protocol: To achieve high conversion, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's principle in two primary ways:

  • Use a Large Excess of a Reactant: Using methanol as the reaction solvent creates a large molar excess, driving the equilibrium forward.[7]

  • Remove a Product as it Forms: Removing water from the reaction mixture prevents the reverse reaction.

Step-by-Step Protocol for High-Yield Fischer Esterification:

  • Setup: To a round-bottom flask, add 6-methylpicolinic acid (1.0 equiv.).

  • Excess Alcohol: Add a large volume of anhydrous methanol to act as both the reactant and the solvent (e.g., 10-20 equivalents or more).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equiv.). An alternative is to use methanol previously saturated with dry HCl gas.[9]

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for several hours (typically 4-10 hours).[10]

  • Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC or LC-MS.

  • Workup: After cooling, carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).[9][11] Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.[11]

Visualization 2: Fischer Esterification Equilibrium

Reactants 6-Methylpicolinic Acid + Methanol Products Methyl 6-methylpicolinate + Water Reactants->Products Forward Reaction (Esterification) Products->Reactants Reverse Reaction (Hydrolysis) Action Remove Water (Le Châtelier's Principle)

References

troubleshooting failed reactions involving Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-methylpyridine-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sometimes challenging building block. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that govern its reactivity. By understanding the 'why', you can more effectively troubleshoot and optimize your synthetic routes.

The core challenge in the chemistry of this compound stems from the steric hindrance imposed by the methyl group at the 6-position, which is ortho to the reactive ester carbonyl. This guide will address this and other key issues in a practical, question-and-answer format.

Section 1: Core Reactivity & General Troubleshooting

This compound (or methyl 6-methylpicolinate) is a pyridine derivative featuring an electron-withdrawing pyridine nitrogen and a sterically encumbering 6-methyl group.[1][2] While the pyridine nitrogen activates the carbonyl group toward nucleophilic attack, the adjacent methyl group significantly impedes the approach of nucleophiles.[3] This steric-electronic dichotomy is central to many of the issues encountered in its use.

Q: My reaction is sluggish or fails to proceed entirely. What are the first things I should check?

A: Before modifying core reaction parameters, always validate the fundamentals. A surprising number of failures can be traced back to these basics.

  • Starting Material Purity: Verify the purity of your this compound. Impurities can inhibit catalysts or introduce side reactions. Consider purification by column chromatography or recrystallization if purity is questionable.

  • Reagent Quality: Ensure all reagents, especially coupling agents, bases, and organometallics, are fresh and have been stored correctly. For example, coupling reagents like HATU can hydrolyze over time, and bases like sodium hydride can lose activity through oxidation.

  • Solvent Anhydrousness: For many reactions, particularly those involving strong bases, organometallics, or water-sensitive coupling agents, the presence of moisture is detrimental. Ensure solvents are rigorously dried, and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[4]

  • Reaction Temperature: Confirm your heating or cooling apparatus is calibrated and functioning correctly. Inaccurate temperature control can drastically affect reaction kinetics and selectivity.

G start Reaction Failed: No/Low Conversion check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity First Steps check_conditions 2. Confirm Anhydrous/ Inert Conditions check_purity->check_conditions check_temp 3. Validate Reaction Temperature check_conditions->check_temp optimize 4. Proceed to Specific Troubleshooting check_temp->optimize

Caption: General troubleshooting workflow for failed reactions.

Section 2: Troubleshooting Specific Transformations

This section addresses common failures in specific reaction types involving this compound.

Ester Hydrolysis (Saponification)

Q: My base-mediated hydrolysis to 6-methylpicolinic acid is incomplete, even after extended reaction times. Why?

A: The steric hindrance from the 6-methyl group can slow the rate of hydroxide attack on the carbonyl carbon. Standard conditions (e.g., NaOH or KOH in aqueous methanol at room temperature) may be insufficient.

Potential Causes & Solutions:

  • Insufficient Base Strength/Nucleophilicity: The reaction may require more forcing conditions to overcome the steric barrier.

    • Solution 1: Stronger Base: Switch from NaOH/KOH to Lithium Hydroxide (LiOH). LiOH is often more effective for the hydrolysis of hindered esters.[5]

    • Solution 2: Increase Temperature: Refluxing the reaction mixture in a higher-boiling solvent (e.g., ethanol, THF/water) can provide the necessary activation energy.

    • Solution 3: Longer Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for 12-24 hours if necessary.

Amidation Reactions

This is the most common area of difficulty due to the severe steric clash between the 6-methyl group and the incoming amine nucleophile.

Q: My standard amidation using DCC or EDC/HOBt coupling with a primary amine is giving very low yield. How can I fix this?

A: This is a classic case of steric hindrance limiting the efficacy of standard coupling reagents. The activated ester intermediate is too sterically shielded for the amine to attack efficiently.[6]

Potential Causes & Solutions:

  • Insufficiently Reactive Activated Intermediate: Carbodiimide-based reagents may not generate a sufficiently reactive species to overcome the steric barrier.

    • Solution 1: Switch to a More Potent Coupling Reagent: Use a uronium- or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents form highly activated esters that are more susceptible to nucleophilic attack, even by hindered amines.[4]

    • Solution 2: Add a Nucleophilic Catalyst: Incorporate 4-(Dimethylamino)pyridine (DMAP) as a catalyst (0.1-0.2 equivalents). DMAP attacks the activated ester to form a highly reactive N-acylpyridinium intermediate, which is a much more powerful acylating agent and can effectively transfer the acyl group to the hindered amine.[4]

    • Solution 3: Change Solvent: Use a polar aprotic solvent like DMF or NMP, which can help solvate the transition state and increase reaction rates.[4]

G cluster_0 Standard Conditions cluster_1 Overcoming Steric Hindrance Ester Methyl 6-methyl- pyridine-2-carboxylate ActivatedEster Activated Ester Intermediate Ester->ActivatedEster + HATU HATU / Base (e.g., DIPEA) HATU->ActivatedEster Amine Amine (R-NH2) Amide Target Amide Amine->Amide Acylpyridinium N-Acylpyridinium Intermediate (Highly Reactive) ActivatedEster->Acylpyridinium + DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->Amide + Amine

Caption: Role of DMAP in forming a highly reactive intermediate.

Q: Even with HATU and DMAP, my reaction with a bulky secondary amine is failing. Are there alternative strategies?

A: For extremely hindered substrates, direct amidation may not be feasible. An alternative two-step sequence is often more successful.

  • Alternative Strategy: Acid Chloride Formation

    • Hydrolysis: First, hydrolyze the ester to the corresponding carboxylic acid (6-methylpicolinic acid) using the robust conditions described in section 2.1.

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7]

    • Amidation: React the crude acyl chloride directly with the hindered amine, often at elevated temperatures. This method bypasses the bulkier coupling reagents entirely.

Ester Reduction

Q: I tried to reduce the ester to (6-methylpyridin-2-yl)methanol with sodium borohydride (NaBH₄), but I only recovered my starting material. What went wrong?

A: Sodium borohydride is generally not a strong enough reducing agent to reduce esters. Its reactivity is typically limited to aldehydes and ketones. While some highly activated esters can be reduced, heteroaromatic esters like this one are often resistant.[8]

Potential Causes & Solutions:

  • Insufficient Reducing Power of NaBH₄:

    • Solution 1: Use Lithium Aluminum Hydride (LAH): LAH is a powerful, non-selective reducing agent that will readily reduce the ester to the primary alcohol.[9] Use it in an anhydrous ether solvent like THF or diethyl ether, followed by a careful aqueous workup (e.g., Fieser workup).

    • Solution 2: Use Borane (BH₃): A borane-THF complex (BH₃·THF) is also highly effective at reducing esters and carboxylic acids.[9] It is often considered more chemoselective than LAH and can be a good alternative if other reducible functional groups are present.

ReagentRelative PowerSubstrates ReducedTypical Solvent
NaBH₄ WeakAldehydes, KetonesMethanol, Ethanol
LiAlH₄ (LAH) Very StrongEsters, Amides, Acids, Aldehydes, KetonesTHF, Et₂O (Anhydrous)
BH₃·THF StrongEsters, Acids, Aldehydes, KetonesTHF (Anhydrous)
Caption: Comparison of common reducing agents for carbonyl compounds.

Section 3: Recommended Experimental Protocols

Protocol 1: Robust Hydrolysis to 6-Methylpicolinic Acid
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq.).

  • Reaction: Stir the mixture vigorously at 50 °C. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. The product, 6-methylpicolinic acid, will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Amidation of a Hindered Amine using HATU/DMAP
  • Setup: In a flame-dried, nitrogen-flushed flask, dissolve this compound (1.0 eq.), the desired amine (1.2 eq.), HATU (1.2 eq.), and DMAP (0.2 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction progress by LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: How does the 6-methyl group electronically influence the pyridine ring? The methyl group is a weak electron-donating group.[10] This slightly increases the electron density of the pyridine ring, which can subtly impact its reactivity in reactions like electrophilic aromatic substitution, though this effect is minor compared to the powerful steric effect on the adjacent ester.

Q2: Can the pyridine nitrogen interfere with my reaction? Yes. The lone pair on the pyridine nitrogen can act as a Lewis base, coordinating to metal catalysts used in cross-coupling reactions or quenching Lewis acids.[11] In such cases, you may need to use a higher catalyst loading or select ligands that are less sensitive to coordination.

Q3: Are there any known stability issues with this compound? this compound is generally a stable compound under standard laboratory conditions.[12] However, like most esters, it is susceptible to hydrolysis in the presence of strong acid or base, especially at elevated temperatures. It should be stored in a cool, dry place.

References

Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrolysis of methyl 6-methylpyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation to produce 6-methylpicolinic acid, a valuable building block in pharmaceutical synthesis.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a standard protocol to address the unique challenges posed by this substrate.

The hydrolysis of an ester on a pyridine ring, particularly at the 2-position and flanked by a methyl group at the 6-position, is not always straightforward. The reaction is subject to steric hindrance from the adjacent methyl group and the complex electronic effects of the pyridine nitrogen.[4][5][6] This guide will help you navigate these challenges to achieve high-yield, reproducible results.

Core Principles: Understanding the Reaction

The hydrolysis of this compound is typically performed via saponification, a base-catalyzed process.[7] While acid-catalyzed hydrolysis is possible, it is often less efficient for this class of compounds and can lead to difficulties in product isolation due to the formation of pyridinium salts.[8][9]

The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield a carboxylate salt and methanol.[9] The final, irreversible step is the deprotonation of the initially formed carboxylic acid by the methoxide, driving the reaction to completion.[7]

Saponification_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Irreversible Deprotonation Ester This compound OH- OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate_2 Tetrahedral Intermediate EsterOH- EsterOH- EsterOH-->Tetrahedral_Intermediate Reversible Carboxylic_AcidMethoxide Carboxylic_AcidMethoxide Intermediate_2->Carboxylic_AcidMethoxide Reversible Carboxylic_Acid 6-Methylpicolinic Acid Acid_2 6-Methylpicolinic Acid Methoxide CH₃O⁻ Methoxide_2 CH₃O⁻ Carboxylate Carboxylate Salt Methanol Methanol Acid_2Methoxide_2 Acid_2Methoxide_2 CarboxylateMethanol CarboxylateMethanol Acid_2Methoxide_2->CarboxylateMethanol Irreversible (Driving Force)

Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Baseline Experimental Protocol

This protocol provides a starting point for the hydrolysis. Optimization will likely be necessary based on your specific experimental observations.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Reagent Addition: Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution.[8][10]

  • Heating: Heat the reaction mixture to a gentle reflux (typically 60-70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-16 hours).

  • Workup - Cooldown & Quench: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Solvent Removal: Remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in water. Slowly add 1M HCl with stirring while monitoring the pH. Adjust the pH to the isoelectric point of 6-methylpicolinic acid (typically pH 3-4) to precipitate the product or prepare it for extraction.

  • Extraction/Isolation:

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-methylpicolinic acid.

  • Purification: Recrystallize or use column chromatography for further purification if necessary.

Troubleshooting Guide

This section addresses the most common issues encountered during the hydrolysis of this compound.

Troubleshooting_Flowchart Start Problem: Incomplete Reaction (Starting Material Remains) CheckSolubility Is the starting material fully dissolved at reaction temp? Start->CheckSolubility CheckTemp Is the reaction temperature high enough? CheckSolubility->CheckTemp Yes ChangeSolvent Solution: - Add co-solvent (THF, Dioxane, DMSO) - Change solvent system CheckSolubility->ChangeSolvent No CheckBase Are there sufficient equivalents of base? CheckTemp->CheckBase Yes IncreaseTemp Solution: - Increase reflux temperature - Consider microwave heating CheckTemp->IncreaseTemp No End Consult Further Optimization Strategies CheckBase->End Yes IncreaseBase Solution: - Increase base to 3-5 equivalents - Switch to a stronger base (e.g., KOH) CheckBase->IncreaseBase No ChangeSolvent->CheckTemp IncreaseTemp->CheckBase IncreaseBase->End

Caption: Decision workflow for troubleshooting an incomplete reaction.
Q1: My reaction is very slow or stalls completely. What are the likely causes and solutions?

Answer: This is the most common issue, often stemming from steric hindrance and/or poor solubility.

  • Cause A: Steric Hindrance: The methyl group at the 6-position sterically shields the carbonyl carbon at the 2-position, slowing the approach of the hydroxide nucleophile.[5][6]

    • Solution 1: Increase Temperature. Elevating the temperature provides more kinetic energy to overcome the activation barrier. If refluxing in a THF/methanol mixture isn't sufficient, consider switching to a higher-boiling solvent like dioxane or using a sealed vessel or microwave reactor to safely reach temperatures above the solvent's boiling point.[11]

    • Solution 2: Use a Less Sterically Demanding Base. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH). The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[10]

  • Cause B: Poor Solubility: this compound has limited solubility in purely aqueous solutions. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.[11]

    • Solution 1: Modify the Solvent System. The baseline protocol already suggests a THF/MeOH/H₂O mixture. If solubility is still an issue, increase the proportion of the organic co-solvent. Dioxane is an excellent alternative to THF. For particularly stubborn cases, Dimethyl sulfoxide (DMSO) can be used as a co-solvent, as it is excellent at dissolving a wide range of organic compounds.[11][12] However, avoid using Dimethylformamide (DMF) with strong bases at high temperatures, as it can be hydrolyzed.[11]

Q2: I'm having difficulty isolating my product. After acidification, it seems to remain in the aqueous layer. Why?

Answer: This is a classic problem when working with pyridine carboxylic acids.[8] The product, 6-methylpicolinic acid, is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group.

  • Cause: Zwitterionic Character and Salt Formation. At neutral pH, the molecule can exist as a zwitterion, which is highly polar and water-soluble. When you add a strong acid (like HCl) to protonate the carboxylate and make it extractable, you also protonate the basic pyridine nitrogen (pKa ≈ 5.2).[13] This forms a pyridinium hydrochloride salt, which is also very water-soluble.

  • Solution 1: Precise pH Adjustment. The key is to adjust the pH of the aqueous solution to the molecule's isoelectric point (pI). At the pI, the net charge on the molecule is zero, minimizing its water solubility. For 6-methylpicolinic acid, this is typically in the pH range of 3 to 4. Carefully add acid dropwise while monitoring with a pH meter. If the product precipitates, it can be isolated by filtration.

  • Solution 2: Salting Out. If precipitation is minimal, add a large amount of a salt like sodium chloride (NaCl) or ammonium sulfate to the aqueous layer until it is saturated. This decreases the solubility of the organic product, making it easier to extract.

  • Solution 3: Continuous Extraction. For valuable or highly soluble products, a continuous liquid-liquid extractor (e.g., a Soxhlet extractor modified for liquid extraction) can be used with a solvent like DCM or ethyl acetate over several hours to ensure complete recovery.

Frequently Asked Questions (FAQs) for Optimization
Q3: Which base is optimal: LiOH, NaOH, or KOH?

Answer: For sterically hindered esters like this one, LiOH is generally the best starting point. The small Li⁺ cation is a hard Lewis acid that coordinates tightly to the carbonyl oxygen. This polarization of the C=O bond makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. While NaOH and KOH are stronger bases, the larger Na⁺ and K⁺ cations are less effective at Lewis acid assistance.

BaseKey AdvantageConsiderations
LiOH Superior Lewis acidity of Li⁺ aids in activating the hindered carbonyl.[10]Typically provides the best balance of reactivity and control.
NaOH Inexpensive and readily available.Less effective than LiOH for this specific substrate. May require higher temperatures.
KOH Stronger base, higher solubility in alcohols.[7]Can lead to more side reactions if not carefully controlled. Often used for very difficult hydrolyses at high temps.[11]
Q4: How can I effectively monitor the reaction's progress?

Answer: Visual inspection is not sufficient. Active monitoring is crucial for determining the reaction endpoint and avoiding the formation of degradation byproducts from prolonged heating.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting ester (less polar) will have a higher Rf value than the product carboxylic acid (more polar), which will often streak or remain at the baseline. Staining with potassium permanganate can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: These are the most accurate methods.[10] They provide quantitative data on the disappearance of the starting material and the appearance of the product. This is the preferred method for kinetic studies and precise optimization.

CompoundExpected TLC RfExpected Polarity
This compound~0.5 - 0.7Low
6-Methylpicolinic Acid~0.0 - 0.2 (streaking)High
In 1:1 Ethyl Acetate/Hexanes. Values are illustrative.
Q5: Are there any alternative, non-hydrolytic methods for cleaving this ester?

Answer: Yes, for cases where basic hydrolysis fails or is incompatible with other functional groups in a more complex molecule, other methods can be employed. These are generally harsher or use more specialized reagents.

  • Potassium Trimethylsilanolate (KOTMS): A powerful nucleophile that can cleave hindered esters under anhydrous conditions in solvents like THF.[8][11]

  • Lithium Iodide (LiI) in Pyridine: Heating with anhydrous LiI in a high-boiling solvent like pyridine or 2,6-lutidine can effect ester cleavage via an Sₙ2 attack of the iodide on the methyl group.[11] This is particularly useful for methyl esters.

  • Trimethyltin Hydroxide: A highly effective but toxic reagent for cleaving very stubborn esters.[11] Its use should be a last resort due to the toxicity and difficulty in removing tin-based residues.

References

preventing decomposition of Methyl 6-methylpyridine-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 6-methylpyridine-2-carboxylate (CAS 13602-11-4). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to prevent its decomposition during storage, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The most significant and common degradation pathway is the hydrolysis of the methyl ester functional group.[1][2] This reaction is catalyzed by the presence of moisture, particularly under acidic or basic conditions, and results in the formation of 6-methylpyridine-2-carboxylic acid and methanol. Elevated temperatures can significantly accelerate this process.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored under controlled conditions that minimize exposure to moisture, light, and heat. The general recommendations are summarized in the table below.

Storage DurationTemperatureAtmosphereLight ConditionContainer
Short-Term (< 1 month) 2-8°C (Refrigerated)Standard AirAmber Vial/OpaqueTightly Sealed
Long-Term (> 1 month) ≤ -20°C (Frozen)Inert Gas (Argon/Nitrogen)Amber Vial/OpaqueTightly Sealed, Parafilm® wrapped

These recommendations are synthesized from general best practices for storing pharmaceutical intermediates and air-sensitive reagents.[3][4][5]

Q3: I've noticed the solid material has turned into a colorless or yellowish liquid. Is it still usable?

A3: this compound has a low melting point, with a freezing point around 18°C.[6] Therefore, it may exist as either a white solid or a colorless to light yellow liquid at or slightly above room temperature.[3][6] This physical change is not necessarily a sign of decomposition. However, a significant color change to dark yellow or brown could indicate degradation, and purity should be verified using an appropriate analytical method before use.

Q4: Is this compound sensitive to light?

A4: Yes, pyridine and its derivatives can be susceptible to photodegradation.[7][8][9] While specific photodegradation studies on this exact molecule are not widely published, it is a standard precautionary measure to protect pyridine-based compounds from light to prevent potential ring modifications or polymerization. Always store the material in amber or opaque containers.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter and provides a logical workflow to diagnose and resolve them.

Issue 1: Decreased Assay or Purity Over Time
  • Symptom: You perform a quantitative analysis (e.g., qNMR, HPLC) on a stored sample and find the purity is lower than the initial specification.

  • Primary Suspect: Hydrolysis due to moisture contamination.

  • Troubleshooting Steps:

    • Review Storage Protocol: Was the container properly sealed? Was it stored under an inert atmosphere for long-term storage? Was the cap replaced tightly after each use?

    • Check for Water Content: If you have the capability (e.g., Karl Fischer titration), analyze the material for water content. Elevated moisture levels confirm hydrolysis as a likely cause.

    • Analyze for Byproducts: Use HPLC or GC-MS to check for the presence of 6-methylpyridine-2-carboxylic acid, the primary hydrolysis product.[2] The presence of this peak is a strong indicator of degradation.

Issue 2: Inconsistent Results in Subsequent Reactions
  • Symptom: Reactions using an older batch of this compound are giving lower yields or unexpected side products compared to a fresh batch.

  • Primary Suspect: Partial degradation of the starting material. The resulting carboxylic acid can interfere with many reactions, especially those sensitive to acidic impurities or those requiring precise stoichiometry.

  • Troubleshooting Workflow:

G start Inconsistent Reaction Results check_purity 1. Verify Purity of Stored Reagent (Use QC Protocol Below) start->check_purity is_pure Purity >98%? check_purity->is_pure investigate_reaction 2a. Purity is High. Investigate other reaction parameters: - Solvents - Other reagents - Temperature control is_pure->investigate_reaction Yes degradation_confirmed 2b. Purity is Low. Degradation is confirmed. is_pure->degradation_confirmed No purify 3. Can the material be purified? (e.g., re-distillation, chromatography) degradation_confirmed->purify purify_yes 4a. Yes -> Purify and re-verify purity purify->purify_yes Yes purify_no 4b. No -> Procure a new batch of reagent purify->purify_no No implement_storage 5. Implement Corrective Action: Review and enforce strict storage protocols (See Recommended Protocols) purify_yes->implement_storage purify_no->implement_storage

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Protocols

Protocol 1: Optimal Long-Term Storage Procedure

This protocol is designed to maximize the shelf-life of this compound by creating an inert, dry, and cold environment.

  • Aliquot the Material: Upon receiving a new bottle, if you do not plan to use it all at once, aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This prevents repeated exposure of the bulk material to the atmosphere.

  • Use Appropriate Vials: Use amber glass vials with PTFE-lined screw caps.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Seal Tightly: Secure the cap tightly. For extra protection against moisture ingress, wrap the cap-vial interface with Parafilm®.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, and purity.

  • Store at ≤ -20°C: Place the sealed vials in a freezer set to -20°C or below.

  • Proper Thawing: When ready to use a vial, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Protocol 2: Quality Control & Purity Analysis by HPLC

This general HPLC method can be used to assess the purity of this compound and detect the presence of its primary degradant, 6-methylpyridine-2-carboxylic acid.[2][7][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: A typical starting gradient would be 95:5 (A:B), ramping to 5:95 (A:B) over 10-15 minutes. This must be optimized for your specific system and column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~255 nm.[7]

  • Sample Preparation:

    • Accurately prepare a ~1 mg/mL solution of your compound in the initial mobile phase composition (e.g., 95:5 Water:ACN).

    • Prepare a standard of 6-methylpyridine-2-carboxylic acid to determine its retention time for positive identification.

  • Analysis:

    • Inject the sample. The ester (this compound) will be less polar and should have a longer retention time than the more polar carboxylic acid degradant.

    • Purity can be determined by the area percentage of the main peak relative to the total area of all peaks.

Understanding the Decomposition Pathway

The primary mechanism of concern is hydrolysis. This reaction can be catalyzed by either acid or base.

G cluster_0 Hydrolysis Pathway Reactant This compound (Ester) Products 6-Methylpyridine-2-carboxylic acid + Methanol Reactant->Products + H₂O (Moisture) Catalyst: H⁺ or OH⁻ Heat Accelerates

Caption: Primary hydrolysis pathway for this compound.

Under strictly neutral, anhydrous conditions, the ester is relatively stable. However, trace amounts of water, especially when combined with acidic or basic impurities on glassware or in solvents, can initiate degradation. The pyridine nitrogen itself is weakly basic, but this is generally not sufficient to auto-catalyze hydrolysis at a significant rate under anhydrous conditions.

References

Technical Support Center: Scale-Up of Methyl 6-methyl-2-pyridinecarboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of Methyl 6-methyl-2-pyridinecarboxylate (CAS No: 13602-11-4). This molecule, also known as Methyl 6-methylpicolinate, is a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and other high-value fine chemicals. Its structure, featuring a pyridine ring with methyl and methyl ester substitutions at the 2 and 6 positions, makes it a versatile building block.

Scaling the production of this intermediate from the laboratory bench to industrial manufacturing presents a unique set of challenges that require a deep understanding of reaction mechanisms, process control, and safety management. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of scaling up production, ensuring efficiency, purity, and safety.

Core Synthesis Routes & Scale-Up Philosophy

The industrial production of Methyl 6-methyl-2-pyridinecarboxylate is primarily approached via two distinct synthetic strategies. The choice between them often represents a trade-off between raw material cost, process complexity, capital expenditure, and waste management.

Route A: Oxidation of 2,6-Lutidine followed by Fischer Esterification

This classical, two-step approach is robust and relies on readily available starting materials. It begins with the selective oxidation of one methyl group of 2,6-lutidine (2,6-dimethylpyridine) to form the corresponding carboxylic acid, which is subsequently esterified.

Route_A_Workflow cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Fischer Esterification Lutidine 2,6-Lutidine Oxidation Oxidation Reaction Lutidine->Oxidation KMnO4 KMnO₄ (aq) KMnO4->Oxidation MnO2 MnO₂ Waste Oxidation->MnO2 Acid 6-Methyl-2-pyridinecarboxylic Acid Oxidation->Acid Filtration & Acidification Esterification Esterification (Reflux) Acid->Esterification Methanol Methanol (Excess) Methanol->Esterification Catalyst H₂SO₄ (cat.) Catalyst->Esterification Workup Workup & Purification Esterification->Workup Neutralization & Extraction FinalProduct Methyl 6-methyl-2-pyridinecarboxylate Workup->FinalProduct Distillation / Recrystallization Route_B_Workflow cluster_0 One-Pot Synthesis Halide 2-Bromo-6-methylpyridine Carbonylation Carbonylation Reaction Halide->Carbonylation CO Carbon Monoxide (CO) CO->Carbonylation Methanol Methanol Methanol->Carbonylation Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->Carbonylation Base Non-nucleophilic Base Base->Carbonylation Purification Purification Carbonylation->Purification Catalyst Removal & Extraction FinalProduct Methyl 6-methyl-2-pyridinecarboxylate Purification->FinalProduct Troubleshooting_Pd_Carbonylation Start Low Yield in Pd-Catalyzed Carbonylation Check_Catalyst Was the reaction fully inert? Start->Check_Catalyst Check_Reagents Are reagents high purity & degassed? Check_Catalyst->Check_Reagents Yes Inert_No Re-run with rigorous deoxygenation. Check_Catalyst->Inert_No No Check_Pressure Is CO pressure optimal? Check_Reagents->Check_Pressure Yes Reagents_No Use high-purity, degassed reagents. Check for catalyst poisons. Check_Reagents->Reagents_No No Check_Stirring Is agitation sufficient for gas transfer? Check_Pressure->Check_Stirring Yes Pressure_No Optimize CO pressure. Ensure no leaks. Check_Pressure->Pressure_No No Stirring_No Increase agitation speed. Evaluate reactor design. Check_Stirring->Stirring_No No Screen_Conditions Re-screen catalyst, ligand, base, & temp. Check_Stirring->Screen_Conditions Yes Success Yield Improved Inert_No->Success Reagents_No->Success Pressure_No->Success Stirring_No->Success Screen_Conditions->Success

Technical Support Center: Purification of Commercial Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of commercial Methyl 6-methylpyridine-2-carboxylate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your critical applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide will walk you through identifying common impurities and provide detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: Commercial grades of this compound can contain several types of impurities arising from its synthesis and storage. The most common synthetic route involves the esterification of 6-methylpyridine-2-carboxylic acid with methanol.[1] Consequently, you may encounter:

  • Unreacted Starting Materials: 6-methylpyridine-2-carboxylic acid is a common acidic impurity.

  • Hydrolysis Product: The ester can hydrolyze back to 6-methylpyridine-2-carboxylic acid if exposed to moisture.

  • Residual Solvents and Catalysts: Solvents used in the synthesis and purification (e.g., methanol, toluene) and acidic catalysts may be present.

  • Related Pyridine Derivatives: Impurities from the synthesis of the starting materials or side reactions can lead to other pyridine-containing compounds.

Q2: My NMR shows an acidic impurity. What is the best way to remove it?

A2: An acid-base extraction is the most effective method for removing acidic impurities like the starting carboxylic acid.[2] This technique exploits the basicity of the pyridine nitrogen. By washing an organic solution of your compound with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic impurity is deprotonated to form a water-soluble salt that partitions into the aqueous layer, while your desired ester remains in the organic phase.

Q3: Can I use a strong base like sodium hydroxide for the extraction?

A3: It is strongly advised not to use strong bases like sodium hydroxide. These can hydrolyze the ester functional group in your target compound, leading to product loss.[2] A weak base like sodium bicarbonate or a dilute solution of sodium carbonate is sufficient to remove acidic impurities without significantly affecting the ester.

Q4: My compound is a liquid at room temperature. Can I still use recrystallization?

A4: According to some suppliers, this compound can be a liquid or a low-melting solid (melting point around 18 °C).[3][4] If your material is a solid at or near room temperature, low-temperature recrystallization can be an effective purification method. This involves dissolving the compound in a minimal amount of a suitable hot solvent and then cooling it slowly to induce crystallization, leaving impurities behind in the solvent.

Q5: What is the best method to assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent methods for determining the percentage purity of your compound.[3][5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying unknown impurities.

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This method is ideal for removing acidic impurities such as unreacted 6-methylpyridine-2-carboxylic acid. The principle lies in the differential solubility of the neutral ester and the ionized acidic impurity in organic and aqueous phases.[2]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 5-10% (w/v).

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently at first to allow for any gas evolution (CO₂) to subside, then more vigorously.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.

Causality Behind the Choices:

  • Weak Base (NaHCO₃): Chosen to deprotonate the carboxylic acid impurity, making it water-soluble, without causing significant hydrolysis of the desired ester product.[2]

  • Brine Wash: The high salt concentration of the brine solution reduces the solubility of the organic compound in the aqueous phase, minimizing product loss, and helps to draw water out of the organic layer.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding more brine, gently swirling the funnel, or passing the mixture through a pad of celite.

  • Product in Aqueous Layer: If you suspect your product is partitioning into the aqueous layer, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Visualization of the Workflow:

AcidBaseExtraction start Crude Product in Organic Solvent wash_base Wash with sat. NaHCO3 (aq) start->wash_base separate1 Separate Layers wash_base->separate1 organic1 Organic Layer (Product) separate1->organic1 Contains Product aqueous1 Aqueous Layer (Acidic Impurity Salt) separate1->aqueous1 Discard wash_brine Wash with Brine organic1->wash_brine separate2 Separate Layers wash_brine->separate2 organic2 Organic Layer separate2->organic2 aqueous2 Aqueous Layer separate2->aqueous2 Discard dry Dry over Na2SO4 organic2->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified Product filter_concentrate->end

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

If your this compound is a solid, recrystallization can be an effective method to achieve high purity. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Experimental Protocol:

  • Solvent Selection: Screen for a suitable solvent or solvent system. Good candidates might include hexanes, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try reheating the solution, adding more solvent, and allowing it to cool more slowly.

  • No Crystals Form: This may be due to the solution being too dilute or the compound being very soluble in the chosen solvent even at low temperatures. Try evaporating some of the solvent or using a different solvent system.

Protocol 3: Column Chromatography

For separating impurities with different polarities, column chromatography is a powerful technique.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Aim for an Rf value of 0.2-0.4 for your product on the TLC plate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Causality Behind the Choices:

  • Silica Gel: A polar stationary phase that will interact more strongly with polar compounds, causing them to move more slowly down the column.

  • Eluent System: The polarity of the eluent is optimized to achieve good separation between the target compound and its impurities. Less polar compounds will elute first, followed by more polar compounds.

Visualization of the Workflow:

ColumnChromatography start Crude Product tlc TLC for Eluent Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Chosen Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for Column Chromatography.

Choosing the Right Purification Method

The choice of purification method depends on the nature and quantity of the impurities. Here is a decision-making guide:

PurificationDecisionTree start Impurity Profile? acidic Mainly Acidic Impurities start->acidic Yes non_acidic Non-Acidic or Multiple Impurities start->non_acidic No acid_base Acid-Base Extraction acidic->acid_base solid_or_liquid Is the Product Solid? non_acidic->solid_or_liquid solid Solid solid_or_liquid->solid Yes liquid Liquid solid_or_liquid->liquid No recrystallize Recrystallization solid->recrystallize chromatography Column Chromatography liquid->chromatography recrystallize->chromatography If still impure

Caption: Decision Tree for Purification Method Selection.

Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₉NO₂[7][8]
Molecular Weight 151.16 g/mol [7][8]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[3][9]
Boiling Point 242 °C[4][10]
Melting Point 18 °C[4]
Purity (Typical) >98.0% (GC)[3][6]

References

Technical Support Center: Enhancing the Aqueous Solubility of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Application Science Team

Welcome to the technical support center for handling Methyl 6-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. We will explore several field-proven methods to enhance its solubility, providing not only step-by-step protocols but also the scientific rationale behind each technique.

FAQ 1: What are the fundamental properties of this compound that limit its water solubility?

To effectively increase the solubility of a compound, we must first understand its inherent physicochemical properties. This compound (CAS: 13602-11-4) is a pyridine derivative with features that contribute to its poor performance in aqueous media.[1]

The molecule's structure consists of a weakly basic pyridine ring, an ester functional group, and a methyl group.[2][3] While the nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can participate in hydrogen bonding with water, the overall molecule possesses significant hydrophobic character due to the aromatic ring and the methyl substituents. This hydrophobic nature is the primary reason for its limited water solubility.[1]

Key physicochemical parameters are summarized below:

PropertyValueImplication for SolubilitySource
Molecular FormulaC₈H₉NO₂-[2][4]
Molecular Weight151.16 g/mol -[2][4]
AppearanceColorless to light yellow liquid or white powderPhysical state at room temperature.[1][5]
LogP0.96Indicates a degree of hydrophobicity.[4]
Predicted pKa1.93 ± 0.10Refers to the pKa of the conjugate acid (pyridinium ion). This low value indicates it is a very weak base.[5]

The LogP value suggests a preference for a more non-polar environment over water. The most critical parameter for pH-based modification is the pKa. The predicted pKa of the protonated form is quite low (1.93), meaning the pyridine nitrogen is a very weak base.[5] This is a crucial consideration for any strategy involving pH adjustment.

FAQ 2: How can I leverage pH adjustment to increase solubility?

The Principle: Protonation and Salt Formation

This is often the first and most direct approach for compounds with ionizable groups.[6][7] The nitrogen atom on the pyridine ring has a lone pair of electrons and can act as a base, accepting a proton (H⁺) from an acidic medium.[8] This process, known as protonation, converts the neutral molecule into a positively charged pyridinium cation.

The resulting salt form is significantly more polar than the neutral "free base" form and will exhibit much higher solubility in polar solvents like water. For a weakly basic drug, solubility increases as the pH of the solution drops below its pKa.[7]

Causality and Experimental Considerations:

The pKa of the conjugate acid is the pH at which 50% of the compound is in its ionized (protonated) form. To achieve >99% ionization, the pH of the solution should typically be at least 2 units below the pKa.

Given the predicted pKa of 1.93 for this compound, a pH below 1.93 is required to see a significant solubility increase.[5] To maximize this effect, you would need to work at a very low pH (ideally pH < 0), which may not be practical or compatible with your experimental system. Furthermore, the ester functional group is susceptible to acid-catalyzed hydrolysis, a degradation process that can be accelerated at very low pH and elevated temperatures.[9] Therefore, stability must be carefully monitored.

References

Technical Guide: Navigating Air-Sensitive Reactions with Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide to navigating the challenges associated with the air sensitivity of Methyl 6-methylpyridine-2-carboxylate and its reactions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.

This guide is structured to provide immediate, actionable answers to common issues. We begin with frequently asked questions to build a foundational understanding, followed by a detailed troubleshooting section for when you're at the bench and need solutions fast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (CAS 13602-11-4) is a pyridine derivative used as a key intermediate in organic synthesis.[1] Its structure is valuable for building more complex molecules, and it serves as a reagent in the synthesis of various compounds, including antitumor agents and quinazolinone-based TGF-β inhibitors.[2]

Q2: How "air-sensitive" is this compound, really?

While the compound itself is not pyrophoric, its stability and the success of its subsequent reactions are highly dependent on maintaining an inert environment. Several suppliers recommend storing it under an inert atmosphere.[3][4] The primary concerns are:

  • Moisture Sensitivity: Like most esters, it is susceptible to hydrolysis back to its parent carboxylic acid (6-methylpyridine-2-carboxylic acid) in the presence of water, especially with trace acid or base.

  • Reaction Environment Sensitivity: Many reactions involving this molecule utilize organometallic reagents, strong bases, or transition-metal catalysts. These reagents are often extremely sensitive to oxygen and moisture, which can quench the reaction, destroy the catalyst, or lead to unwanted side products.[5] Therefore, the need for an inert atmosphere is dictated as much by the reaction conditions as by the starting material's inherent stability.

Q3: What are the visible signs of degradation?

A pure sample of this compound is typically a colorless to light yellow or orange liquid.[1] Signs of degradation can include:

  • A significant darkening of the liquid.

  • The presence of a solid precipitate, which could be the hydrolyzed carboxylic acid.

  • An altered odor.

For a definitive assessment, analytical methods like NMR or GC-MS are recommended to identify impurities.

Q4: What are the optimal storage and handling conditions?

To ensure the integrity of the reagent, adhere to the following guidelines:

ParameterRecommendationRationale
Atmosphere Store under a dry, inert gas (Argon or Nitrogen).Prevents slow degradation from atmospheric moisture and oxygen.[3][4]
Temperature Cool, dry place (Recommended <15°C).[4]Reduces the rate of potential decomposition reactions.
Container Tightly sealed container, preferably a Sure/Seal™ bottle or similar.[6]Provides a robust barrier against atmospheric contamination.
Handling Use only in a well-ventilated fume hood.Pyridine-based compounds can have strong odors and potential health effects.[7]
PPE Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.The compound is classified as a skin and eye irritant.[8][9]

Troubleshooting Guide for Reactions

This section addresses specific experimental failures in a "Problem, Cause, Solution" format.

Problem 1: My reaction yield is very low or I recovered only starting material.

  • Probable Cause A: Quenching of Air-Sensitive Reagents. If your reaction involves organolithiums (like n-BuLi), Grignard reagents, or other strong bases, they were likely destroyed by trace amounts of water or oxygen introduced into the flask.[5]

  • Solution A: Implement Rigorous Inert Atmosphere Technique. The entire experimental setup must be free of air and moisture. This involves not just adding an inert gas but ensuring every component is prepared correctly. Use a Schlenk line or a glove box for the most sensitive reactions.[10] A detailed protocol for setting up a reaction under a nitrogen balloon, a common and effective method, is provided below.

  • Probable Cause B: Inactive Catalyst. For cross-coupling reactions (e.g., Suzuki, Stille), the palladium or other transition-metal catalyst can be oxidized ("killed") by oxygen, halting the catalytic cycle.

  • Solution B: Thoroughly Degas All Solvents and Reagents. Solvents, especially, can dissolve significant amounts of oxygen. Before adding your catalyst, you must remove this dissolved oxygen. A protocol for solvent degassing is provided below. Ensure the catalyst is added under a positive pressure of inert gas.

Workflow for Setting Up an Air-Sensitive Reaction

cluster_prep Preparation Phase cluster_setup Execution Phase A 1. Prepare Glassware B 2. Assemble & Purge A->B Oven or flame-dried glassware D 4. Add Reagents B->D Under positive N2/Ar pressure C 3. Degas Solvents C->D Transfer degassed solvent via cannula or syringe E 5. Run Reaction D->E Maintain inert atmosphere

Caption: Key workflow for successful air-sensitive reactions.

Problem 2: I'm seeing a significant amount of 6-methylpyridine-2-carboxylic acid as a byproduct.

  • Probable Cause: Ester Hydrolysis. Your reaction mixture was contaminated with water. This could come from wet solvents, "wet" starting materials, or atmospheric moisture entering the flask.

  • Solution: Use Anhydrous Solvents and Dry Reagents.

    • Solvents: Use freshly opened anhydrous solvents, preferably from a bottle with a Sure/Seal™ cap.[11] If you are using a solvent from a larger bottle that has been opened multiple times, consider drying it over an appropriate drying agent and distilling it under nitrogen.

    • Reagents: Ensure any other solid reagents added to the flask are anhydrous. If necessary, dry them in a vacuum oven before use.

    • Atmosphere: Maintain a slight positive pressure of inert gas throughout the entire reaction, including workup, if subsequent steps are also sensitive. A bubbler is an excellent visual indicator of positive pressure.[11]

Problem 3: My results are inconsistent from one run to the next.

  • Probable Cause: Variable Technique. Inconsistent handling of air-sensitive materials is the most common reason for poor reproducibility. A small leak in the system one day, or insufficient solvent degassing the next, can dramatically alter the outcome.

  • Solution: Standardize Your Protocol with a Checklist. Create a detailed, step-by-step checklist for your specific reaction. This ensures no steps are missed and that each step is performed the same way every time. Your checklist should include verification points, such as "Confirm positive gas flow from bubbler" or "Syringe flushed 3x with Nitrogen."

Troubleshooting Decision Tree: Low Reaction Yield

Start Low Yield Observed Q1 Was the reaction run under inert atmosphere? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Sol_Inert Implement full inert atmosphere protocol. (Schlenk/Glove Box) A1_No->Sol_Inert Q2 Were solvents and liquid reagents degassed? A1_Yes->Q2 A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol_Degas Degas all liquids via Freeze-Pump-Thaw or N2 sparging. A2_No->Sol_Degas Q3 Was glassware rigorously dried (oven/flame)? A2_Yes->Q3 A3_No No Q3->A3_No A3_Yes Yes Q3->A3_Yes Sol_Dry Oven-dry glassware overnight or flame-dry under vacuum. A3_No->Sol_Dry End Review stoichiometry, temperature, or reaction time. A3_Yes->End

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)

This protocol is a standard, effective method for many reactions that do not require the stringency of a glove box.[12]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at >125°C overnight or flame-dry under vacuum immediately before use.[11]

  • Assembly: Quickly assemble the hot glassware. Use a thin layer of grease on glass joints. Cap all openings with rubber septa.

  • Purging the Flask: Insert a needle attached to a nitrogen gas line (or a balloon filled with nitrogen) through the septum. Insert a second, open needle as an outlet.[13]

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[12]

  • Establish Positive Pressure: Remove the outlet needle first, then the inlet needle (if using a direct line). If using a balloon, the balloon will keep the flask pressurized.

  • Reagent Addition:

    • Liquids: Add anhydrous, degassed solvents and liquid reagents via a dry, nitrogen-flushed syringe.[14]

    • Solids: If adding a solid, do so under a flow of inert gas (a "nitrogen blanket") by quickly removing a septum, adding the solid via a powder funnel, and immediately re-sealing the flask.

Protocol 2: Solvent Degassing via Nitrogen Sparging

This is a rapid method for removing dissolved oxygen from solvents.

  • Setup: Obtain your anhydrous solvent in a flask sealed with a rubber septum (e.g., a Sure/Seal™ bottle is ideal).

  • Inlet Needle: Insert a long needle that reaches the bottom of the solvent. Connect this needle to a source of dry nitrogen.

  • Outlet Needle: Insert a second, shorter needle that does not enter the liquid to act as a pressure vent.

  • Sparging: Bubble nitrogen through the solvent at a moderate rate for 20-30 minutes. The inert gas physically displaces the dissolved oxygen.

  • Storage: Once complete, remove the needles and store the solvent under a positive pressure of nitrogen until use.

By implementing these rigorous, standardized techniques, you can overcome the challenges posed by air-sensitive reactions and ensure the reliability and success of your research with this compound.

References

Technical Support Center: Optimization of Catalyst Loading for Reactions with Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-methylpyridine-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize catalyst loading for your reactions, ensuring efficiency, reproducibility, and high yields.

This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its pyridine core and ester functionality allow for a wide range of chemical transformations. However, achieving optimal results in catalytic reactions involving this substrate is highly dependent on fine-tuning the catalyst loading. Too little catalyst can lead to sluggish or incomplete reactions, while an excess can result in unwanted side reactions, increased costs, and complicated purification. This guide is designed to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalytic reactions performed with this compound?

This versatile substrate is frequently used in several classes of catalytic reactions, including:

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are common for functionalizing the pyridine ring.

  • C-H Activation/Functionalization: Transition-metal-catalyzed reactions can selectively functionalize the C-H bonds of the pyridine ring or the methyl group.[4][5]

  • Hydrogenation: The pyridine ring can be reduced to a piperidine ring, a common scaffold in pharmaceuticals, using catalysts like palladium on carbon (Pd/C) or rhodium.[6]

  • Carboxylation and Decarboxylation: The ester group can be hydrolyzed and the resulting carboxylic acid can participate in reactions, or new carboxyl groups can be introduced onto the ring.[1][7]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my reaction?

The choice depends on your specific needs for selectivity, recovery, and scalability.[8][9]

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Rh(I) complexes) are dissolved in the reaction mixture. They often offer high activity and selectivity due to well-defined active sites and high accessibility. However, separating the catalyst from the product can be challenging and expensive.

  • Heterogeneous Catalysts (e.g., Pd/C, supported metal nanoparticles) exist in a different phase from the reaction mixture. Their primary advantage is easy separation (by filtration) and potential for recycling. However, they may exhibit lower selectivity and can face mass transfer limitations.[10]

Q3: What is a sensible starting point for catalyst loading?

For most screening reactions, a catalyst loading of 1-5 mol% for the metal center is a common starting point. For highly efficient or well-established reactions, this can often be lowered to 0.1-1 mol% . Conversely, for challenging transformations, loadings as high as 10 mol% may be required initially. It is crucial to find the optimal concentration for your specific substrate, as too high a loading can sometimes promote catalyst degradation.[11]

Q4: How should I properly handle and store catalysts to ensure their activity?

Proper handling is critical for reproducibility.[11]

  • Storage: Many catalysts, especially palladium complexes and pre-catalysts, should be stored in a cool, dry, and inert environment like a desiccator or a glovebox to prevent degradation from air and moisture.[11]

  • Handling: While some modern pre-catalysts are air-stable for weighing, the reaction itself should almost always be set up under an inert atmosphere (e.g., nitrogen or argon). Once the active catalytic species is generated in situ, the reaction is typically air- and moisture-sensitive.[11]

Q5: What are the best analytical techniques for monitoring these reactions?

Real-time monitoring is key to understanding reaction kinetics and optimizing conditions.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the consumption of starting material and the formation of the product.[12]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on reaction conversion, product purity, and the formation of byproducts.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by integrating the signals of the starting material and product.[14]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for identifying products, intermediates, and impurities.[14]

Troubleshooting Guide: Catalyst Loading Optimization

This section addresses common problems encountered during experiments.

Problem 1: Low or No Reaction Conversion

Your reaction has run for the expected time, but analysis shows a large amount of unreacted starting material.

Potential Cause Suggested Solution & Scientific Rationale
Insufficient Catalyst Loading Systematically increase the catalyst loading. Start with your initial loading (e.g., 1 mol%) and run parallel reactions at 2 mol%, 5 mol%, and 10 mol%. This will determine if the reaction rate is simply limited by the amount of active catalyst.
Inactive or Deactivated Catalyst Use a fresh batch of catalyst. Catalysts can degrade over time due to improper storage or exposure to air/moisture.[11] For hydrogenation, some catalysts like Pd/C may require activation. For cross-coupling, ensure your pre-catalyst is being activated correctly under the reaction conditions.
Presence of Impurities Purify all reagents and solvents. Water, oxygen, or other impurities can poison the catalyst.[11] Ethereal solvents like THF can contain peroxides that oxidize phosphine ligands, deactivating the catalyst. Ensure solvents are rigorously dried and degassed before use.[11]
Suboptimal Temperature Vary the reaction temperature. Some catalytic cycles have a high activation energy and require heat. Conversely, some catalysts may decompose at elevated temperatures. Run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.
Problem 2: Poor Selectivity or Formation of Byproducts

The reaction proceeds, but you observe significant amounts of undesired products.

Potential Cause Suggested Solution & Scientific Rationale
Catalyst Loading is Too High Decrease the catalyst loading. An excessively high concentration of the catalyst can sometimes open up alternative reaction pathways or promote side reactions, such as oligomerization or decomposition of the product.
Incorrect Ligand or Metal Center Screen different ligands or catalysts. The electronic and steric properties of the ligand play a crucial role in determining the selectivity of the reaction. For example, in palladium-catalyzed C-H activation, different pyridine-based ligands can lead to completely different products.[4][5]
Suboptimal Temperature Lower the reaction temperature. Higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Running the reaction at a lower temperature can often improve selectivity, even if it requires a longer reaction time.[11]
Problem 3: Reaction Stalls or Proceeds Sluggishly

The reaction begins but stops before completion or proceeds very slowly.

Potential Cause Suggested Solution & Scientific Rationale
Catalyst Deactivation/Poisoning Ensure a strictly inert atmosphere and pure reagents. The pyridine nitrogen in the substrate or product can sometimes act as an inhibitory ligand for the metal center. Furthermore, trace impurities can act as catalyst poisons.[15] Running the reaction under rigorously inert conditions can prevent deactivation by oxygen.
Product Inhibition Consider adjusting substrate concentration. In some cases, the product of the reaction can coordinate to the catalyst more strongly than the starting material, leading to inhibition. Running the reaction at a lower concentration might mitigate this effect.
Mass Transfer Limitations (Heterogeneous Catalysts) Improve agitation/stirring. For heterogeneous catalysts, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[16] Ensure vigorous stirring to maintain a good suspension of the catalyst particles.
Experimental Protocols & Data
Workflow for Catalyst Loading Optimization

A systematic approach is essential for efficient optimization. The following workflow outlines a general procedure for a cross-coupling reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Refinement A Setup small-scale reactions (e.g., 1 mL volume) B Test 3-4 catalyst loadings (e.g., 0.5, 1, 2, 5 mol%) A->B C Run at standard temperature (e.g., 80 °C) for fixed time (e.g., 4h) B->C D Analyze all reactions by HPLC or GC to determine conversion and purity C->D E Identify loading with best balance of conversion and purity D->E F Is conversion low? Consider higher temp or longer time E->F No G Is purity low? Consider lower temp or different ligand E->G Yes

Caption: Workflow for optimizing catalyst loading.

Typical Catalyst Loading Ranges for Pyridine Derivatives

The following table provides general guidance on catalyst loading for common reactions. Note that these are starting points and optimal conditions will vary.

Reaction TypeCatalyst System ExampleTypical Loading (mol%)Key Considerations
Suzuki-Miyaura Coupling Pd(OAc)₂ with SPhos ligand0.5 - 2%Ligand-to-metal ratio is crucial; base selection is important.
Buchwald-Hartwig Amination Pd₂(dba)₃ with Xantphos ligand1 - 5%Sensitive to air and moisture; pre-catalysts often improve reproducibility.
Hydrogenation 5% Pd/C5 - 10% (w/w)Solvent choice can affect selectivity; reaction is run under H₂ pressure.
C-H Activation [RhCp*Cl₂]₂2.5 - 5%Often requires a specific directing group and oxidant.
Troubleshooting Logic Diagram

When faced with a suboptimal reaction, this decision tree can guide your troubleshooting process.

G Start Reaction Outcome Unsatisfactory Conv Is Conversion >90%? Start->Conv Selectivity Is Selectivity >95%? Conv->Selectivity Yes IncreaseLoad Action: Increase Catalyst Loading or Temperature Conv->IncreaseLoad No DecreaseLoad Action: Decrease Catalyst Loading or Temperature Selectivity->DecreaseLoad No Success Reaction Optimized Selectivity->Success Yes CheckPurity Action: Check Reagent Purity & Inert Conditions IncreaseLoad->CheckPurity ChangeLigand Action: Screen Different Ligands or Catalysts DecreaseLoad->ChangeLigand

Caption: A decision tree for troubleshooting catalytic reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 6-methylpyridine-2-carboxylate and Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Isomers

In the landscape of heterocyclic chemistry, pyridine derivatives are foundational scaffolds for drug discovery and materials science. Among them, pyridine carboxylic acid esters serve as versatile synthetic intermediates. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: Methyl 6-methylpyridine-2-carboxylate and methyl nicotinate (methyl pyridine-3-carboxylate).

While structurally similar, the placement of the methyl ester and methyl substituents on the pyridine ring profoundly alters the electronic landscape of each molecule. This, in turn, dictates their susceptibility to various chemical transformations. For researchers in drug development, understanding these nuanced differences is critical for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired metabolic stabilities. This guide will dissect these differences, grounded in the principles of physical organic chemistry and supported by actionable experimental protocols.

CompoundStructureKey Features
This compound Ester at C2 (α-position), Methyl at C6 (α-position)
Methyl Nicotinate Ester at C3 (β-position)

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of these esters is governed by the interplay of inductive and resonance effects of the substituents on the electron-deficient pyridine ring.

  • Pyridine Ring: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This makes the pyridine ring significantly less nucleophilic and more resistant to electrophilic aromatic substitution than benzene.[1]

  • Ester Group (-COOCH₃): This group is deactivating and electron-withdrawing through both induction (-I) and resonance (-M), further reducing the electron density of the ring.

  • Methyl Group (-CH₃): This group is activating and electron-donating, primarily through an inductive effect (+I) and hyperconjugation.

The Isomeric Distinction:

  • This compound:

    • Ester at C2: The direct proximity of the ester's carbonyl carbon to the ring nitrogen significantly enhances its electrophilicity. The nitrogen atom's inductive withdrawal strongly polarizes the C=O bond, making it a prime target for nucleophiles.

    • Methyl at C6: The electron-donating methyl group ortho to the ring nitrogen slightly increases the ring's electron density and the nitrogen's basicity compared to a non-substituted analogue. It may also provide minor steric hindrance to reactions involving the adjacent nitrogen atom.

  • Methyl Nicotinate:

    • Ester at C3: The ester group is meta to the ring nitrogen. Its electron-withdrawing effect is still pronounced but less directly influences the carbonyl carbon's electrophilicity compared to the C2 isomer. The deactivating effect on the ring is significant, particularly for electrophilic substitution.

This analysis leads to a central hypothesis: This compound is primed for faster nucleophilic acyl substitution at the ester carbonyl, while both molecules are generally unreactive towards electrophilic aromatic substitution, with distinct regioselectivity if forced.

Comparative Reactivity Analysis: Nucleophilic Acyl Substitution

The most direct and quantifiable comparison of reactivity between these two esters is through nucleophilic acyl substitution, such as base-catalyzed hydrolysis (saponification).[2][3][4] This reaction proceeds via the well-established BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[5]

Mechanism: Base-Catalyzed Hydrolysis (BAC2)

The reaction involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to yield a carboxylate salt.

Caption: Generalized BAC2 mechanism for ester hydrolysis.

Predicted Rate Comparison
CompoundPredicted Relative Rate of HydrolysisRationale
This compound FasterThe powerful electron-withdrawing effect of the adjacent α-nitrogen atom makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
Methyl Nicotinate SlowerThe ester at the β-position experiences a less potent inductive pull from the ring nitrogen, resulting in a less electrophilic carbonyl carbon compared to the 2-substituted isomer.

This prediction is consistent with studies on substituted pyridine derivatives where electronic effects strongly correlate with reaction rates.[6][7][8]

Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis via Titration

To empirically validate the reactivity difference, a kinetic study can be performed. This protocol describes a classic method by which the reaction progress is monitored by titrating the remaining hydroxide ion concentration at various time points.[9][10]

Materials and Reagents
  • This compound

  • Methyl nicotinate

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Ethanol (or other suitable co-solvent to ensure ester solubility)

  • Phenolphthalein indicator

  • Ice bath

  • Thermostated water bath (e.g., 25°C)

  • Stopwatches, burettes, pipettes, conical flasks

Experimental Workflow Diagram

Caption: Workflow for kinetic analysis of ester hydrolysis via titration.

Step-by-Step Procedure
  • Preparation:

    • Prepare a solution of the ester (e.g., 0.1 M) in a suitable solvent mixture (e.g., 50:50 ethanol:water) to ensure solubility.

    • Place the ester solution and the 0.1 M NaOH solution in the thermostated water bath to reach thermal equilibrium.

  • Reaction Initiation:

    • To initiate the reaction, rapidly mix equal volumes of the ester solution and the NaOH solution in a large flask. The final concentrations will be halved (e.g., 0.05 M for each).

    • Immediately start the stopwatch. This is t=0.

  • Initial Titration (t=0):

    • Immediately withdraw a 10 mL aliquot of the reaction mixture and add it to a flask containing ~20 mL of ice-cold deionized water to quench the reaction.

    • Add 2-3 drops of phenolphthalein and titrate with standardized 0.1 M HCl until the pink color disappears. Record this volume as V₀.

  • Time-Course Titration:

    • Withdraw 10 mL aliquots at regular intervals (e.g., 10, 20, 30, 45, 60 minutes).

    • Quench and titrate each aliquot as described in step 3. Record the volumes as Vₜ.

  • Final Titration (t=∞):

    • Allow a portion of the reaction mixture to react for an extended period (e.g., 24 hours) or gently heat it to ensure the reaction goes to completion.

    • Titrate a 10 mL aliquot of this completed reaction mixture to determine the volume of HCl required when all the ester has been consumed. Record this as V∞.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics if the concentration of one reactant (e.g., NaOH) is in large excess, or second-order kinetics if they are equimolar. For equimolar concentrations, the second-order rate law applies.

    • The concentration of the ester remaining at time t is proportional to (Vₜ - V∞). The initial ester concentration is proportional to (V₀ - V∞).

    • For a second-order reaction with equal initial concentrations, a plot of 1/(Vₜ - V∞) versus time (t) will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

    • Perform this entire procedure for both this compound and methyl nicotinate under identical conditions to ensure a valid comparison.

Conclusion: From Structure to Reactivity

The comparative analysis of this compound and methyl nicotinate serves as a powerful illustration of how subtle changes in molecular architecture lead to significant differences in chemical behavior. The position of the ester substituent is the dominant factor in determining the rate of nucleophilic acyl substitution. The C2-ester, being in close proximity to the electron-withdrawing ring nitrogen, is significantly more activated towards nucleophilic attack than the C3-ester.

For the medicinal chemist or process development scientist, this means that this compound will more readily undergo hydrolysis or aminolysis, potentially impacting its stability in biological systems or requiring milder conditions for synthetic transformations. Conversely, methyl nicotinate offers a more robust ester functionality. By understanding these intrinsic electronic properties, researchers can make more informed decisions in the design and execution of their experiments, ultimately accelerating the path to discovery.

References

A Comparative Guide to Picolinate Ester Synthesis: Exploring Alternatives to Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Picolinates and the Need for Synthetic Versatility

Picolinate esters, derivatives of pyridine-2-carboxylic acid, are privileged scaffolds in modern chemistry. Their unique electronic properties and ability to act as bidentate ligands have made them indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2] Methyl 6-methylpyridine-2-carboxylate, in particular, serves as a valuable building block for synthesizing a range of complex molecules.[3][4] However, reliance on a single starting material can limit synthetic flexibility, particularly when diverse substitution patterns are required or when supply chain issues arise.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies for accessing picolinate esters. We will move beyond simple esterification and explore powerful transition-metal-catalyzed methods, C-H activation, and multi-component reactions that offer novel pathways to this important class of compounds. Each strategy is evaluated based on its substrate scope, functional group tolerance, and overall efficiency, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Section 1: Synthesis from Picolinic Acid Derivatives - The Direct Approach

The most straightforward alternative to using a pre-made ester is to start from the corresponding picolinic acid. This approach is advantageous when the desired substituted picolinic acid is commercially available or readily synthesized.

Activation and Esterification of Picolinic Acids

Direct esterification of picolinic acid can be challenging under standard Fischer conditions due to the low nucleophilicity of the pyridine nitrogen under acidic conditions. A more reliable method involves the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol. A common and highly effective method is the conversion of the picolinic acid to its acyl chloride hydrochloride salt using thionyl chloride (SOCl₂) with a catalytic amount of DMF.[5] This activated intermediate readily reacts with alcohols, phenols, or other nucleophiles like N-hydroxysuccinimide to form the desired ester.[5][6]

This two-step, one-pot procedure is robust, high-yielding, and tolerant of various functional groups on both the pyridine ring and the alcohol coupling partner.[7]

Experimental Protocol 1: Synthesis of Pentafluorophenyl Picolinate from Picolinic Acid

This protocol is adapted from the method described by Bergman and Tilstam (2001).[5][6]

Step 1: Formation of Picolinoyl Chloride Hydrochloride

  • To a stirred mixture of picolinic acid (0.2 mol) and DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature.

  • Stir the mixture for 30-45 minutes. Gas evolution will occur, and the temperature may rise.

  • Once the reaction is complete (all solid has dissolved), remove the excess thionyl chloride in vacuo.

  • Add diethyl ether (200 mL) to the residue and stir to precipitate the product.

  • Filter the white crystals, wash with diethyl ether, and dry in vacuo. The picolinoyl chloride hydrochloride is typically used without further purification.

Step 2: Ester Formation

  • Dissolve the picolinoyl chloride hydrochloride (0.1 mol) and pentafluorophenol (0.1 mol) in anhydrous THF (150 mL).

  • Cool the solution in an ice bath and slowly add triethylamine (0.11 mol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.

  • Dissolve the residue in a suitable solvent (e.g., hexane), treat with activated carbon, and filter.

  • Remove the solvent in vacuo to yield the pentafluorophenyl picolinate.

Decarboxylative Cross-Coupling of Picolinic Acids

A more advanced strategy involves the palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acids with aryl or heteroaryl bromides.[8] This reaction forges a new C-C bond at the 2-position of the pyridine ring, effectively replacing the carboxylic acid group with an aryl substituent. While this method does not directly produce a picolinate ester, it represents a powerful way to synthesize 2-arylpyridines, which can then be functionalized at other positions before installing the ester functionality through a separate C-H activation or oxidation step. This approach is particularly useful for creating highly congested biaryl structures.

Section 2: Building the Carboxylate Group from Halopyridines

2-Halopyridines are widely available and serve as excellent precursors for introducing the C2-carboxylate functionality through transition-metal catalysis.

Palladium- and Nickel-Catalyzed Carbonylation

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis, allowing for the efficient introduction of a carbonyl group.[9][10] In the context of picolinate synthesis, alkoxycarbonylation of 2-bromo- or 2-chloropyridines with carbon monoxide (CO) and an alcohol provides a direct and high-yielding route to the desired esters.[11][12]

The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by CO insertion into the Pd(II)-aryl bond to form a palladoyl intermediate. Subsequent nucleophilic attack by the alcohol and reductive elimination regenerates the Pd(0) catalyst and releases the picolinate ester product.[13]

Key Advantages:

  • High Atom Economy: Incorporates a simple C1 building block (CO).

  • Broad Substrate Scope: Tolerates a wide range of functional groups.

  • CO-Free Alternatives: Modern protocols increasingly use CO surrogates like formic acid or aryl formates, which are safer and easier to handle in a standard laboratory setting.[14]

Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[15][16][17][18] Nickel-catalyzed carbonylation of aryl halides proceeds through a similar mechanistic pathway and can sometimes offer complementary reactivity or improved performance for specific substrates.

Diagram 1: Catalytic Cycle for Palladium-Catalyzed Alkoxycarbonylation

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition acyl_pd [ArCO-Pd(II)L₂(X)] pd2_complex->acyl_pd CO Insertion alkoxy_pd [ArCO-Pd(II)L₂(OR')] acyl_pd->alkoxy_pd Alcoholysis alkoxy_pd->pd0 Reductive Elimination product Ar-COOR' (Picolinate Ester) alkoxy_pd->product start Ar-X (2-Halopyridine) start->pd2_complex co CO co->acyl_pd alcohol R'OH alcohol->alkoxy_pd base Base base->alkoxy_pd -HX

Caption: General catalytic cycle for the synthesis of picolinates via carbonylation.

Cyanation and Subsequent Transformation

An alternative two-step sequence involves the cyanation of a 2-halopyridine followed by hydrolysis of the resulting nitrile to a carboxylic acid and subsequent esterification. Palladium- or nickel-catalyzed cyanation using sources like Zn(CN)₂ is a robust method for installing the nitrile group.[19][20]

While this route is less direct than carbonylation, it offers strategic advantages. The intermediate 2-cyanopyridine is itself a versatile synthetic handle. Furthermore, some hydrothermal methods allow for a one-pot conversion of 2-cyanopyridine directly to metal picolinates (e.g., chromium picolinate) by reacting with a metal salt in water under pressure, which simultaneously hydrolyzes the nitrile and forms the complex.[21][22][23]

Section 3: Advanced & Convergent Synthetic Strategies

Modern synthetic chemistry offers powerful tools that move beyond traditional functional group interconversions.

C-H Activation and Functionalization

Direct C-H activation is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials like halides.[24][25] Transition metals, particularly those from groups 8-10 (Fe, Ru, Co, Rh, Ir, Ni, Pd), can catalyze the direct functionalization of a C-H bond.[24][26] For picolinate synthesis, this could involve the direct C-H carbonylation of a pyridine ring. While regioselectivity can be a challenge, the use of directing groups can steer the catalyst to a specific C-H bond, such as the one at the C2 position.[27] This is a rapidly evolving field that promises more efficient and environmentally benign synthetic routes in the future.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product, offer a highly convergent and efficient way to build molecular complexity.[28] Recently, a novel MCR for the synthesis of highly substituted picolinates has been reported.[28][29] This method utilizes a heterogeneous catalyst (UiO-66(Zr)-N(CH₂PO₃H₂)₂) to facilitate the reaction between an oxopropanoate, ammonium acetate, malononitrile, and various aldehydes at ambient temperature. This strategy allows for the rapid construction of the entire picolinate core from simple, acyclic precursors in a single step.

Diagram 2: Workflow for Multi-Component Picolinate Synthesis

G cluster_reactants Starting Materials cluster_process Process cluster_product Product aldehyde Aldehyde (R-CHO) reaction One-Pot Reaction UiO-66(Zr) Catalyst Ambient Temperature aldehyde->reaction malono Malononitrile malono->reaction ammonium Ammonium Acetate ammonium->reaction oxo Ethyl 2-oxopropanoate oxo->reaction picolinate Highly Substituted Picolinate Ester reaction->picolinate

Caption: Convergent synthesis of picolinates via a one-pot multi-component reaction.

Section 4: Comparative Analysis & Data Summary

The choice of synthetic route depends on several factors including starting material availability, desired substitution pattern, and tolerance for specific reaction conditions. The table below provides a high-level comparison of the discussed alternatives.

Synthetic Strategy Starting Material Key Reagents/Catalyst Typical Yields Advantages Disadvantages/Limitations
Activation & Esterification Picolinic AcidSOCl₂, Alcohol, Base80-98%[5][6]High-yielding, reliable, straightforward.Requires access to the corresponding picolinic acid.
Catalyzed Carbonylation 2-HalopyridinePd or Ni catalyst, CO or CO surrogate, Alcohol70-95%Excellent functional group tolerance, uses common starting materials.Requires handling of CO gas or specialized CO surrogates, catalyst cost.
Cyanation & Hydrolysis 2-HalopyridinePd/Ni catalyst, Zn(CN)₂, Acid/Base60-90% (over 2 steps)Intermediate nitrile is versatile, avoids direct CO use.Two-step process, use of toxic cyanide reagents.
C-H Activation Pyridine DerivativeRu, Rh, Pd, or Ir catalystVariableHighly atom-economical, avoids pre-functionalization.Regioselectivity can be challenging, often requires directing groups.
Multi-Component Reaction Acyclic PrecursorsAldehyde, Malononitrile, etc., Heterogeneous Catalyst71-86%[28]Highly convergent, builds complexity quickly, mild conditions.Substrate scope may be limited by the MCR, catalyst preparation.

Conclusion and Future Outlook

While this compound remains a valuable and convenient building block, the modern synthetic chemist has a diverse and powerful arsenal of alternative methods for picolinate ester synthesis.

  • For direct access to simple esters where the acid is available, acid activation and esterification remains the most robust choice.

  • When starting from halo-aromatics, palladium- or nickel-catalyzed carbonylation offers unparalleled scope and efficiency, with CO-free protocols enhancing laboratory safety and convenience.

  • For the rapid construction of complex, highly substituted picolinates from simple starting materials, multi-component reactions represent a paradigm shift in synthetic efficiency.

  • Looking forward, the continued development of direct C-H activation methodologies will likely provide the most sustainable and step-economical routes, further revolutionizing how chemists approach the synthesis of these vital heterocyclic scaffolds.

By understanding the strengths and limitations of each approach, researchers can select the optimal synthetic strategy to accelerate their research and development programs.

References

A Comparative Guide to the Synthetic Routes of Methyl 6-methylpicolinate for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 6-methylpicolinate is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its pyridine core, substituted with a methyl group and a methyl ester, offers multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. The efficient and scalable synthesis of this compound is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of three distinct synthetic routes to Methyl 6-methylpicolinate, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform the selection of the most appropriate method for a given application.

Introduction to the Synthetic Landscape

The synthesis of Methyl 6-methylpicolinate can be approached from several distinct starting materials and chemical transformations. The choice of route is often dictated by factors such as the availability and cost of starting materials, desired scale of the reaction, tolerance for byproducts, and considerations for environmental impact ("green chemistry"). This guide will explore and compare the following three primary synthetic strategies:

  • Direct Esterification of 6-Methylpicolinic Acid: A classic and straightforward approach involving the acid-catalyzed reaction of the parent carboxylic acid with methanol.

  • Oxidation of 2,6-Lutidine followed by Esterification: A two-step process starting from an inexpensive and readily available precursor, involving the selective oxidation of one of the methyl groups.

  • Palladium-Catalyzed Carbonylation of 2-Bromo-6-methylpyridine: A modern, transition-metal-catalyzed approach that constructs the ester functionality from a halogenated precursor.

Each of these routes will be evaluated based on their reaction efficiency, scalability, and overall practicality in a research and development setting.

Route 1: Direct Esterification of 6-Methylpicolinic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a reliable method for the conversion of carboxylic acids to their corresponding esters. This approach is often favored for its simplicity and the use of readily available reagents.

Mechanistic Rationale

The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product. The use of excess methanol is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Fischer_Esterification cluster_0 Protonation & Nucleophilic Attack cluster_1 Proton Transfer & Elimination 6-MPA 6-Methylpicolinic Acid Protonated_Acid Protonated Carboxylic Acid 6-MPA->Protonated_Acid H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate CH3OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_Elimination Water Elimination Protonated_Intermediate->Water_Elimination -H2O Product_Ester Methyl 6-methylpicolinate Water_Elimination->Product_Ester -H+

Caption: Fischer-Speier esterification of 6-methylpicolinic acid.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 6-Methylpicolinic acid (1.0 eq)

  • Methanol (reagent grade, excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylpicolinic acid (1.0 eq) in methanol (approximately 18-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

  • Carefully neutralize the residue by adding it to an ice-cold saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 6-methylpicolinate as an off-white solid or a liquid, as its melting point is close to room temperature.[1][2]

Expected Yield: 75-85%[3]

Route 2: Oxidation of 2,6-Lutidine and Subsequent Esterification

This two-step route commences with the inexpensive and readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). The key challenge in this approach lies in the selective mono-oxidation of one of the two methyl groups to a carboxylic acid, avoiding over-oxidation to the diacid.

Mechanistic Considerations and Methodologies

A. Chemical Oxidation:

Traditional chemical oxidants such as potassium permanganate (KMnO₄) can be employed for this transformation.[4][5][6][7] The reaction mechanism involves the abstraction of a benzylic proton followed by oxidation. However, controlling the reaction to achieve selective mono-oxidation can be challenging, often leading to a mixture of the desired 6-methylpicolinic acid, unreacted starting material, and the over-oxidized pyridine-2,6-dicarboxylic acid. Careful control of reaction parameters such as temperature, stoichiometry of the oxidant, and reaction time is crucial to maximize the yield of the mono-acid.

B. Biocatalytic Oxidation:

A more modern and highly selective alternative is the use of whole-cell biocatalysis. The fungus Exophiala dermatitidis has been shown to selectively oxidize one methyl group of 2,6-lutidine to 6-methylpicolinic acid with high conversion and excellent selectivity, completely avoiding the formation of the diacid byproduct.[8] This "green" approach offers significant advantages in terms of product purity and reduced environmental impact.

Oxidation_Esterification_Workflow cluster_oxidation Oxidation Method Start 2,6-Lutidine Oxidation Selective Mono-oxidation Start->Oxidation Intermediate 6-Methylpicolinic Acid Oxidation->Intermediate Chemical Chemical (e.g., KMnO4) - Lower selectivity - Byproduct formation Oxidation->Chemical Biocatalytic Biocatalytic (e.g., E. dermatitidis) - High selectivity - No diacid formation Oxidation->Biocatalytic Esterification Esterification with Methanol Intermediate->Esterification Product Methyl 6-methylpicolinate Esterification->Product

Caption: Workflow for the synthesis of Methyl 6-methylpicolinate from 2,6-Lutidine.

Experimental Protocols

Protocol 2A: Chemical Oxidation with KMnO₄ and Subsequent Esterification

Step 1: Oxidation of 2,6-Lutidine

Materials:

  • 2,6-Lutidine (1.0 eq)

  • Potassium Permanganate (KMnO₄, ~2.5 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,6-lutidine in water.

  • Heat the solution to 70-80°C.

  • Slowly add a solution of KMnO₄ in water to the reaction mixture over several hours, maintaining the temperature.

  • After the addition is complete, continue heating and stirring until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl to precipitate the 6-methylpicolinic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Esterification

The crude 6-methylpicolinic acid obtained from Step 1 can be esterified using the Fischer-Speier protocol described in Route 1 .

Expected Yield: Variable, typically 30-50% for the oxidation step due to challenges in selectivity.

Protocol 2B: Biocatalytic Oxidation (Conceptual Protocol based on Literature)

Materials:

  • Whole cells of Exophiala dermatitidis

  • Phosphate buffer

  • 2,6-Lutidine

  • n-Dodecane (as a co-substrate for cell growth and activity)

Procedure:

  • Cultivate Exophiala dermatitidis in a suitable medium containing n-dodecane as a carbon source.

  • Harvest the cells by centrifugation and resuspend them in a phosphate buffer.

  • Add 2,6-lutidine to the cell suspension.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking for 48-60 hours.[8]

  • Monitor the conversion of 2,6-lutidine to 6-methylpicolinic acid by HPLC.

  • Upon completion, separate the cells by centrifugation.

  • Isolate the 6-methylpicolinic acid from the supernatant by acidification and extraction.

  • Esterify the product as described in Route 1 .

Expected Yield: Up to 89% molar conversion for the oxidation step.[8]

Route 3: Palladium-Catalyzed Carbonylation of 2-Bromo-6-methylpyridine

This route represents a modern approach to the synthesis of Methyl 6-methylpicolinate, leveraging the power of transition-metal catalysis. The key transformation is the palladium-catalyzed introduction of a carbonyl group (from carbon monoxide) and a methoxy group (from methanol) onto the pyridine ring, starting from a readily available halo-pyridine.

Mechanistic Principles

The catalytic cycle typically begins with the oxidative addition of the 2-bromo-6-methylpyridine to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the coordination and migratory insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Finally, nucleophilic attack by methanol on the acyl-palladium species, followed by reductive elimination, releases the Methyl 6-methylpicolinate product and regenerates the palladium(0) catalyst. The choice of ligand is critical for the efficiency and stability of the catalyst.

Palladium_Carbonylation Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + 2-Bromo-6-methylpyridine Pd(II)_Aryl Aryl-Pd(II)-Br Oxidative_Addition->Pd(II)_Aryl CO_Insertion CO Insertion Pd(II)_Aryl->CO_Insertion + CO Acyl_Pd(II) Acyl-Pd(II)-Br CO_Insertion->Acyl_Pd(II) Methanolysis Methanolysis Acyl_Pd(II)->Methanolysis + CH3OH Product_Release Reductive Elimination Methanolysis->Product_Release Product_Release->Pd(0) - HBr Product Methyl 6-methylpicolinate Product_Release->Product

Caption: Catalytic cycle for the palladium-catalyzed methoxycarbonylation of 2-bromo-6-methylpyridine.

Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation

Materials:

  • 2-Bromo-6-methylpyridine (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 1-5 mol%)

  • Triethylamine (Et₃N, 2.0-3.0 eq)

  • Methanol (anhydrous, solvent)

  • Carbon monoxide (CO, balloon or pressurized vessel)

Procedure:

  • To a dry Schlenk flask or a pressure vessel, add palladium(II) acetate, dppf, and 2-bromo-6-methylpyridine.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous methanol and triethylamine via syringe.

  • Purge the reaction mixture with carbon monoxide for several minutes, then maintain a positive pressure of CO (e.g., with a balloon or by pressurizing the vessel to 1-10 atm).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain Methyl 6-methylpicolinate.

Expected Yield: 60-90% (estimated based on similar reactions).

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct EsterificationRoute 2A: Chemical OxidationRoute 2B: Biocatalytic OxidationRoute 3: Pd-Catalyzed Carbonylation
Starting Material 6-Methylpicolinic Acid2,6-Lutidine2,6-Lutidine2-Bromo-6-methylpyridine
Reagent Cost Moderate to HighLowLow (substrate), High (biocatalyst development)High
Number of Steps 1221
Typical Yield High (75-85%)Low to Moderate (30-50%)High (up to 89% for oxidation)Moderate to High (60-90%)
Selectivity ExcellentPoor to ModerateExcellentHigh
Scalability GoodModerate (byproduct separation)Potentially good, requires fermentation capabilitiesGood
Safety Concerns Strong acidsStrong oxidants, exothermsStandard microbiological handlingCO gas (toxic), high pressure
Environmental Impact Moderate (acid waste)High (heavy metal waste)Low ("Green")Moderate (metal catalyst, organic solvents)

Conclusion and Recommendations

Each of the synthetic routes to Methyl 6-methylpicolinate presented here offers a unique set of advantages and disadvantages.

  • Route 1 (Direct Esterification) is the most straightforward and highest-yielding approach, provided that the starting 6-methylpicolinic acid is readily available and affordable. It is an excellent choice for lab-scale synthesis where the precursor is on hand.

  • Route 2 (Oxidation of 2,6-Lutidine) is economically attractive due to the low cost of the starting material. However, the chemical oxidation pathway (2A) is hampered by poor selectivity and the generation of significant waste. The biocatalytic approach (2B) stands out as a highly selective and environmentally friendly alternative, making it a compelling option for large-scale, sustainable production, provided the necessary biotechnological infrastructure is in place.

  • Route 3 (Palladium-Catalyzed Carbonylation) represents a modern and efficient method that offers high yields and selectivity. While the cost of the palladium catalyst and the need to handle carbon monoxide are drawbacks, this route is particularly valuable for its functional group tolerance and its applicability to the synthesis of analogues from various halo-pyridines.

For most research and development applications, the choice will likely be between the direct esterification of commercially available 6-methylpicolinic acid for convenience and speed, and the palladium-catalyzed carbonylation for its versatility and efficiency in building molecular complexity. For industrial-scale synthesis, the development of a robust biocatalytic oxidation process from 2,6-lutidine presents the most promising avenue for a cost-effective and sustainable manufacturing process.

References

A Comparative Guide to the Biological Activity of Methyl 6-methylpyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Methyl 6-methylpyridine-2-carboxylate

This compound is a heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its structural features, including the pyridine ring and the methyl ester group, provide a versatile platform for the synthesis of a diverse array of derivatives. These derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and enzyme inhibitory activities of various this compound derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine nucleus is a common feature in many anticancer drugs, and derivatives of this compound have shown significant potential in this area. Researchers have explored various modifications of the core structure, leading to the discovery of potent cytotoxic agents against a range of cancer cell lines.

Comparative Analysis of Anticancer Derivatives

A prominent class of derivatives includes pyridine-ureas, which have demonstrated remarkable anticancer activity. The introduction of a urea moiety at different positions of the pyridine ring, often coupled with other substituents, has yielded compounds with potent growth inhibitory effects. The following table summarizes the in vitro anticancer activity of selected pyridine-urea derivatives against the MCF-7 breast cancer cell line.

Compound IDStructureMCF-7 IC50 (µM)Reference
8e 1-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea0.22[3]
8n 1-(6-(3,4-dimethoxyphenyl)-2-methylpyridin-3-yl)-3-(4-chlorophenyl)urea1.88[3]
Doxorubicin (Standard Drug)1.93[3]

Table 1: In vitro anticancer activity of selected pyridine-urea derivatives against MCF-7 cells.

As evidenced by the data, compound 8e exhibits significantly higher potency than the standard anticancer drug Doxorubicin, highlighting the potential of this chemical series.[3] The substitution pattern on the phenylurea moiety appears to play a crucial role in determining the cytotoxic efficacy.

Another promising class of anticancer agents derived from a related pyridine scaffold are pyridine-thiazole hybrids. These compounds have also been evaluated for their antiproliferative effects. For instance, certain pyridine-thiazole derivatives have shown potent activity against human promyelocytic leukemia (HL-60) cells.[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time can be optimized depending on the cell line and the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for Anticancer Activity Screening

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation_48h 4. Incubate for 48-72h Treatment->Incubation_48h MTT_Addition 5. Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 3-4h MTT_Addition->Incubation_4h Solubilization 7. Solubilize Formazan Incubation_4h->Solubilization Absorbance 8. Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc 9. Calculate IC50 values Absorbance->IC50_Calc MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis MIC Determination Compound_Dilution 1. Prepare Serial Dilutions of Test Compounds Inoculation 3. Inoculate Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation_24h 4. Incubate for 18-24h Inoculation->Incubation_24h Visual_Inspection 5. Visually Inspect for Bacterial Growth Incubation_24h->Visual_Inspection MIC_Value 6. Determine the MIC Value Visual_Inspection->MIC_Value aGlucosidase_Workflow cluster_prep Preparation cluster_incubation Reaction & Incubation cluster_analysis Data Analysis Reagent_Prep 1. Prepare Enzyme, Substrate, and Compound Solutions Pre_incubation 2. Pre-incubate Enzyme with Compound Reagent_Prep->Pre_incubation Reaction_Start 3. Add Substrate to Initiate Reaction Pre_incubation->Reaction_Start Incubation_20min 4. Incubate for 20 min Reaction_Start->Incubation_20min Reaction_Stop 5. Stop Reaction with Na2CO3 Incubation_20min->Reaction_Stop Absorbance_Read 6. Measure Absorbance at 405 nm Reaction_Stop->Absorbance_Read IC50_Calculation 7. Calculate IC50 Value Absorbance_Read->IC50_Calculation

References

Distinguishing Isomeric Scaffolds: A Spectroscopic Guide to Methyl 6-methylpyridine-2-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, positional isomers of substituted aromatic heterocycles represent a common yet significant challenge. Compounds like methyl 6-methylpyridine-2-carboxylate and its isomers—where the methyl group occupies the 3, 4, or 5-position on the pyridine ring—serve as critical building blocks. While they share the same molecular formula (C₈H₉NO₂) and weight (151.16 g/mol ), the seemingly minor shift in a single methyl group profoundly alters their electronic, steric, and spectroscopic properties. An unambiguous identification of the correct isomer is paramount, as the wrong starting material can lead to failed syntheses, inactive biological compounds, or materials with unintended properties.

This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers. We will delve into the practical application of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate these closely related molecules. The focus will be not just on the data itself, but on the underlying chemical principles that give rise to the distinct spectral signatures, empowering researchers to make confident structural assignments.

The Isomers in Focus

The four compounds at the core of this guide are structural isomers, differing only in the position of the methyl group on the pyridine ring relative to the methyl ester at the 2-position.

Figure 1: Structures of the four primary isomers of Methyl Methylpyridine-2-carboxylate.

¹H NMR Spectroscopy: The Most Powerful Diagnostic Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is unequivocally the most definitive technique for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons on the pyridine ring provide a unique fingerprint for each substitution pattern.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A standardized protocol ensures reproducibility and allows for accurate comparison.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic region.

  • Acquisition Parameters: Use a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform a phase and baseline correction.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_dissolve Dissolve Isomer in CDCl3 node_tms Add TMS Standard node_dissolve->node_tms node_acquire Acquire Spectrum (≥400 MHz) node_tms->node_acquire Insert into Spectrometer node_process Process FID node_acquire->node_process node_analyze Analyze Spectrum (Shifts, Splitting) node_process->node_analyze

Figure 2: General experimental workflow for NMR spectroscopic analysis.

Comparative ¹H NMR Data Analysis

The key to differentiation lies in the aromatic region (typically δ 7.0-9.0 ppm). The number of protons, their splitting patterns, and their chemical shifts are highly diagnostic.

Isomer (Position of -CH₃)Pyridine H-3Pyridine H-4Pyridine H-5Pyridine H-6-COOCH₃Ring -CH₃
6-Methyl d, ~7.4 ppmt, ~7.8 ppmd, ~7.8 ppm-s, ~4.0 ppms, ~2.6 ppm
5-Methyl d, ~8.0 ppmdd, ~7.8 ppm-d, ~8.6 ppms, ~4.0 ppms, ~2.4 ppm
4-Methyl d, ~7.9 ppm-s, ~7.4 ppmd, ~8.6 ppms, ~4.0 ppms, ~2.4 ppm
3-Methyl -t, ~7.4 ppmd, ~7.8 ppmd, ~8.6 ppms, ~4.0 ppms, ~2.6 ppm
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The splitting pattern (s=singlet, d=doublet, t=triplet, dd=doublet of doublets) is the most critical identifier.
  • This compound: This isomer is distinguished by a clear AX₂ system in the aromatic region. The H-4 proton appears as a triplet, coupled to both H-3 and H-5. The H-3 and H-5 protons will appear as doublets. The methyl group at the 6-position is a singlet.

  • Methyl 5-methylpyridine-2-carboxylate: The substitution pattern breaks the symmetry seen in the 6-methyl isomer. We expect three distinct aromatic protons. The H-6 proton, being ortho to the nitrogen, will be the most downfield. The H-4 proton will be a doublet of doublets, coupled to both H-3 and H-6.

  • Methyl 4-methylpyridine-2-carboxylate: This isomer is perhaps the easiest to identify due to the presence of an aromatic singlet for the H-5 proton, which has no adjacent protons to couple with. The H-3 and H-6 protons will appear as doublets.

  • Methyl 3-methylpyridine-2-carboxylate: Similar to the 6-methyl isomer, this compound will show a three-proton system in the aromatic region. However, the chemical shifts and coupling constants will differ due to the different electronic environment. The H-4 proton will appear as a triplet, coupled to H-5 and H-6.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the substituent positions.

Experimental Protocol

The protocol is similar to ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each unique carbon atom.

Comparative ¹³C NMR Data Analysis

The primary diagnostic signals are the quaternary carbons (C2, and the carbon bearing the methyl group) and the shifts of the protonated ring carbons.

Isomer (Position of -CH₃)C2 (Ester)C3C4C5C6C=O-OCH₃-CH₃
6-Methyl ~148 ppm~123 ppm~137 ppm~127 ppm~158 ppm~166 ppm~53 ppm~24 ppm
5-Methyl ~147 ppm~138 ppm~137 ppm~134 ppm~150 ppm~165 ppm~53 ppm~18 ppm
4-Methyl ~147 ppm~125 ppm~149 ppm~124 ppm~150 ppm~166 ppm~53 ppm~21 ppm
3-Methyl ~147 ppm~134 ppm~140 ppm~124 ppm~148 ppm~167 ppm~53 ppm~19 ppm
Note: Chemical shifts (δ) are approximate and serve for comparative purposes.

The key differentiator in the ¹³C NMR spectrum is the chemical shift of the carbon atom directly bonded to the methyl group. This C-CH₃ signal will be significantly shifted compared to the corresponding protonated carbon in the other isomers. Furthermore, the quaternary carbon attached to the ester group (C2) and the methyl-substituted carbon will have distinct chemical shifts for each isomer, providing a clear fingerprint.

Infrared (IR) Spectroscopy: A Supporting Role

IR spectroscopy is less definitive than NMR for distinguishing these positional isomers, but it provides rapid confirmation of the key functional groups.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired from a neat liquid sample (as a thin film between two salt plates, e.g., NaCl) or from a solid sample dispersed in a KBr pellet.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Comparative IR Data Analysis

All four isomers will exhibit similar characteristic absorptions. The primary value of IR is to confirm the presence of the ester and the aromatic ring.

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
C=O (Ester)1720 - 1740Stretch
C-O (Ester)1250 - 1300Stretch
C=C, C=N (Aromatic)1580 - 1610Ring Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Alkyl)2850 - 3000Stretch

While the C=O stretching frequency is sensitive to electronic effects, the differences between these isomers are often subtle and may fall within the typical range of the instrument's resolution. The "fingerprint region" (below 1500 cm⁻¹) will be unique for each isomer, but its complexity makes it difficult to use for primary identification without authentic reference spectra.

Mass Spectrometry: Fragmentation as a Clue

Mass spectrometry (MS) provides the molecular weight of the compound. Since all isomers have the same molecular weight (151.16), the molecular ion peak (M⁺) will be identical (m/z = 151). Differentiation, therefore, relies on analyzing the fragmentation patterns.

Experimental Protocol
  • Ionization: Electron Ionization (EI) is a common method that provides reproducible fragmentation patterns.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the fragments based on their mass-to-charge ratio (m/z).

Comparative Fragmentation Analysis

The primary fragmentation pathways will likely be similar for all isomers, involving the loss of the methoxy group or the entire ester functionality.

  • Loss of Methoxy Radical (·OCH₃): A prominent peak at m/z 120 (M - 31) is expected for all isomers, corresponding to the formation of a stable acylium ion.

  • Loss of Methyl Ester Radical (·COOCH₃): A peak at m/z 92 (M - 59) is also likely, corresponding to the methylpyridine cation.

The relative intensities of these fragment ions may differ subtly based on the stability of the resulting cations, which is influenced by the position of the methyl group. For instance, the position of the methyl group can influence subsequent ring fragmentation pathways, potentially leading to unique lower-mass fragments that could serve as diagnostic markers.

fragmentation_pathway mol_ion Molecular Ion (M+) m/z = 151 frag_120 Acylium Ion [M - OCH3]+ m/z = 120 mol_ion->frag_120 - ·OCH3 (31) frag_92 Methylpyridine Ion [M - COOCH3]+ m/z = 92 mol_ion->frag_92 - ·COOCH3 (59)

Figure 3: Common fragmentation pathways for methyl methylpyridine-2-carboxylate isomers.

Conclusion

Differentiating positional isomers like the methyl-substituted methyl pyridine-2-carboxylates is a critical task in chemical synthesis and analysis. While all four spectroscopic techniques discussed provide valuable information, they form a clear hierarchy of utility for this specific problem.

  • ¹H NMR Spectroscopy is the most powerful and definitive method, offering unambiguous identification through the unique splitting patterns and chemical shifts of the aromatic protons.

  • ¹³C NMR Spectroscopy serves as an excellent confirmatory technique, providing a distinct fingerprint based on the chemical shifts of the ring carbons.

  • Infrared Spectroscopy is useful for rapid functional group confirmation (ester, aromatic ring) but generally lacks the specificity to distinguish between the isomers alone.

  • Mass Spectrometry confirms the molecular weight but requires careful analysis of subtle differences in fragmentation patterns to be diagnostic.

For any researcher working with these scaffolds, a high-field ¹H NMR spectrum is the indispensable first step for structural verification. By understanding the principles behind these spectroscopic techniques, scientists can confidently navigate the subtleties of isomer chemistry and ensure the integrity of their research.

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of pharmaceutical research and materials science, the purity of a synthetic intermediate is not a trivial detail; it is the bedrock upon which the integrity of all subsequent data rests. For a compound like Methyl 6-methylpyridine-2-carboxylate, which serves as a building block for complex molecules such as antitumor agents and TGF-β inhibitors, the presence of even minor impurities can have profound consequences.[1] Unidentified substances can introduce competing reaction pathways, compromise final product yields, and, in a clinical context, lead to unforeseen toxicity or reduced efficacy.

This guide moves beyond a simple listing of techniques. It offers a strategic framework for establishing the identity, purity, and impurity profile of your synthesized batch, ensuring that your downstream applications are built on a foundation of analytical certainty.

Synthetic Context: Anticipating Potential Impurities

To effectively hunt for impurities, one must first understand where they are likely to originate. A prevalent method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.[1][2]

cluster_reaction Synthesis Pathway cluster_impurities Potential Impurities start_acid 6-Methylpyridine-2-carboxylic Acid product This compound start_acid->product Esterification methanol Methanol (CH3OH) methanol->product catalyst Acid Catalyst (e.g., SOCl2, H2SO4) catalyst->product imp_unreacted Unreacted Starting Material (6-Methylpyridine-2-carboxylic Acid) product->imp_unreacted Contamination Source imp_solvent Residual Solvents (Methanol, etc.) product->imp_solvent imp_isomer Positional Isomers (e.g., Methyl 4-methylpyridine-2-carboxylate) product->imp_isomer imp_byproduct Reaction By-products product->imp_byproduct

Caption: Common synthesis route and associated potential impurities.

This common pathway illuminates the most probable contaminants:

  • Unreacted Starting Material: Incomplete reaction will leave residual 6-Methylpyridine-2-carboxylic Acid.[3]

  • Positional Isomers: If the initial feedstock of methylpyridine carboxylic acid is not pure, isomers (e.g., 4-methyl or 5-methyl variants) can be carried through the synthesis. These are often the most challenging impurities to detect and remove.

  • Residual Solvents: Methanol and any solvents used during workup and purification (e.g., ethyl acetate, dichloromethane) may be present.

  • By-products: Depending on the catalyst and conditions, minor side reactions could generate other species.

A robust analytical strategy must be designed to unambiguously identify and quantify these specific, anticipated impurities alongside any unexpected ones.

A Comparative Analysis of Core Analytical Techniques

No single technique provides a complete picture of purity. A multi-pronged, orthogonal approach is essential for a comprehensive assessment. The following table compares the primary methods used for analyzing small organic molecules like this compound.

Technique Principle of Operation Information Provided Strengths Limitations
¹H & ¹³C NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of proton/carbon environments, detection of impurities with unique signals.Gold standard for structural elucidation. Can quantify impurities if suitable non-overlapping peaks are present.Relatively low sensitivity compared to MS. Not ideal for quantifying trace impurities below ~0.1%.
LC-MS Chromatographic separation (HPLC) followed by mass analysis.Molecular weight confirmation, separation of components, detection of non-volatile impurities.High sensitivity and specificity. Provides molecular weight of impurities, aiding in their identification.[4]Response factors can vary significantly, making accurate quantification without standards challenging.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Molecular weight confirmation, separation of volatile components, detection of residual solvents.Excellent for analyzing volatile impurities like residual solvents. High sensitivity.Not suitable for non-volatile or thermally labile compounds (e.g., the starting carboxylic acid).
HPLC-UV High-pressure liquid chromatography with ultraviolet absorbance detection.Quantitative purity assessment (% area), separation of non-volatile impurities.The industry standard for determining purity.[3][5] Highly reproducible and quantitative.Requires that impurities have a UV chromophore. Co-eluting impurities will not be resolved. Peak area % does not equal weight % without response factors.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Confirmation of functional groups (e.g., ester C=O, aromatic rings).Fast and simple method for verifying the presence of key bonds, confirming the desired transformation occurred.Not a quantitative technique for purity. Provides limited structural information compared to NMR.

An Integrated Workflow for Purity Confirmation

For a self-validating and rigorous confirmation of purity, we recommend the following integrated workflow. This sequence ensures that identity is confirmed before purity is quantified, representing an efficient use of analytical resources.

A Synthesized & Purified This compound B Step 1: Identity Confirmation ¹H NMR & LC-MS A->B C Is Structure Correct? Does [M+H]⁺ match 152.07? B->C D Step 2: Quantitative Purity Assay HPLC-UV (e.g., 254 nm) C->D Yes H FAIL Re-purify or Re-synthesize C->H No E Is Purity ≥ 98%? (Or target specification) D->E F Step 3 (Optional): Residual Solvents Headspace GC-MS E->F Yes I FAIL Investigate Impurity Profile E->I No G PASS Material is Certified F->G

Caption: A logical workflow for the comprehensive analysis of purity.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and should be adapted and validated for specific laboratory instrumentation and requirements.

Protocol 1: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer.

  • Analysis & Interpretation:

    • Expected Signals for Product:

      • ~8.0-7.3 ppm: Three aromatic protons on the pyridine ring.

      • ~3.9 ppm: Singlet, 3H (ester methyl group, -OCH₃).

      • ~2.6 ppm: Singlet, 3H (ring methyl group, -CH₃).[6]

    • Look for Impurities:

      • Starting Acid: Absence of the ~3.9 ppm ester methyl singlet and the potential presence of a very broad signal (>10 ppm) for the carboxylic acid proton.

      • Other Impurities: Any unassigned peaks should be integrated and investigated. Their presence indicates impurities.

Protocol 2: HPLC-UV for Quantitative Purity
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B: Acetonitrile with 0.1% of the same acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength maximum determined by a UV scan.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For regulatory filings, a relative response factor for each impurity should be determined for true quantification.

Protocol 3: LC-MS for Identity Confirmation
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Quadrupole).

  • Method: Use the same HPLC method as described in Protocol 2.

  • MS Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

  • Analysis: Confirm the presence of the expected molecular ion for the product.

    • Expected Ion: The molecular weight of this compound is 151.16 g/mol .[7] Look for the protonated molecule [M+H]⁺ at m/z 152.07.

    • Impurity Identification: Elute the peaks observed in the HPLC-UV analysis into the mass spectrometer to obtain their molecular weights, which is the first step in structural identification.

Conclusion

Confirming the purity of a synthesized compound like this compound is a multi-faceted task that demands a thoughtful, orthogonal analytical strategy. Relying on a single data point is insufficient. By combining the structural resolving power of NMR with the sensitive, quantitative capabilities of chromatography (HPLC) and the definitive mass identification of MS, researchers can build a comprehensive and trustworthy purity profile. This rigorous approach not only validates the success of the synthesis but also ensures the reliability and reproducibility of all future experiments and developmental efforts that depend on it.

References

A Comparative Guide to the Synthesis of Methyl 6-methyl-2-pyridinecarboxylate: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl 6-methyl-2-pyridinecarboxylate, a valuable building block in the synthesis of a range of pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, offering a cost-benefit analysis grounded in experimental data to inform your selection of the most appropriate method for your laboratory's needs.

Introduction: The Significance of Methyl 6-methyl-2-pyridinecarboxylate

Methyl 6-methyl-2-pyridinecarboxylate serves as a crucial intermediate in the synthesis of various biologically active molecules. Its pyridine core, substituted with both a methyl and a methyl ester group, provides a versatile scaffold for further chemical modification, making it a sought-after precursor in medicinal chemistry and materials science. The choice of synthetic route to this compound can significantly impact project timelines, budgets, and overall sustainability. This guide will dissect two prominent synthetic strategies: a classical two-step approach involving oxidation and subsequent esterification, and a more modern, one-step palladium-catalyzed carbonylation.

Method 1: The Classical Two-Step Synthesis via Oxidation and Esterification

This well-established route begins with the selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid, followed by a standard Fischer esterification to yield the desired product.

Step 1: Oxidation of 2,6-Lutidine to 6-Methyl-2-pyridinecarboxylic Acid

The selective oxidation of one methyl group in the presence of another is a classic challenge in organic synthesis. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this transformation.

Mechanism: The reaction proceeds via a complex mechanism involving the attack of the permanganate ion on the C-H bond of the methyl group, leading to the formation of a manganese ester intermediate. Subsequent hydrolysis and further oxidation steps ultimately yield the carboxylic acid. The reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, are critical to achieving mono-oxidation and minimizing the formation of the di-acid byproduct.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 2,6-Lutidine 2,6-Lutidine 6-Methyl-2-pyridinecarboxylic Acid 6-Methyl-2-pyridinecarboxylic Acid 2,6-Lutidine->6-Methyl-2-pyridinecarboxylic Acid KMnO₄, H₂O, 60°C Methyl 6-methyl-2-pyridinecarboxylate Methyl 6-methyl-2-pyridinecarboxylate 6-Methyl-2-pyridinecarboxylic Acid->Methyl 6-methyl-2-pyridinecarboxylate CH₃OH, H₂SO₄ (cat.), Reflux

Step 2: Fischer Esterification of 6-Methyl-2-pyridinecarboxylic Acid

The resulting carboxylic acid is then converted to its methyl ester via the acid-catalyzed Fischer esterification.

Mechanism: In the presence of a strong acid catalyst, typically sulfuric acid, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, attacks this activated carbonyl group. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. The reaction is an equilibrium process, and using an excess of methanol or removing water as it is formed can drive the reaction to completion.[1][2][3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 6-Methyl-2-pyridinecarboxylic Acid

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-lutidine (10.71 g, 0.1 mol) in 500 mL of deionized water.

  • Heat the solution to 60°C with stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (23.7 g, 0.15 mol) in 200 mL of deionized water.

  • Add the potassium permanganate solution dropwise to the heated 2,6-lutidine solution over a period of 5 hours, maintaining the reaction temperature at 60°C.

  • After the addition is complete, continue stirring at 60°C for an additional hour.

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrates and cool to room temperature.

  • Adjust the pH of the filtrate to 5 with concentrated hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methyl-2-pyridinecarboxylic acid as a white solid. (Typical yield: 75%).

Step 2: Synthesis of Methyl 6-methyl-2-pyridinecarboxylate [2]

  • To a 250 mL round-bottom flask, add 6-methyl-2-pyridinecarboxylic acid (10.3 g, 0.075 mol) and methanol (150 mL).

  • With cooling in an ice bath, slowly add concentrated sulfuric acid (4 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford Methyl 6-methyl-2-pyridinecarboxylate. (Typical yield: >90%).

Method 2: Palladium-Catalyzed Methoxycarbonylation of 2-Chloro-6-methylpyridine

This modern approach offers a more direct, one-step route to the target molecule, leveraging the power of transition metal catalysis.

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 2-chloro-6-methylpyridine to form a palladium(II) intermediate.[4][5] This is followed by the coordination and insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex.[6] Finally, nucleophilic attack by methanol on the acyl group, followed by reductive elimination, releases the methyl ester product and regenerates the active palladium(0) catalyst.[7][8]

G 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine Methyl 6-methyl-2-pyridinecarboxylate Methyl 6-methyl-2-pyridinecarboxylate 2-Chloro-6-methylpyridine->Methyl 6-methyl-2-pyridinecarboxylate CO (g), CH₃OH, Pd(OAc)₂, dppf, Et₃N, 100°C

Hypothetical Experimental Protocol: Palladium-Catalyzed Methoxycarbonylation

Disclaimer: This is a representative protocol based on analogous literature procedures. Optimization may be required.

  • To a high-pressure autoclave, add 2-chloro-6-methylpyridine (1.28 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (166 mg, 0.3 mol%), and triethylamine (2.8 mL, 20 mmol).

  • Add anhydrous methanol (50 mL) to the autoclave.

  • Seal the autoclave, purge with nitrogen, and then pressurize with carbon monoxide to 10 atm.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 6-methyl-2-pyridinecarboxylate. (Expected yield: 70-90%).

Cost-Benefit Analysis

FeatureMethod 1: Oxidation & EsterificationMethod 2: Pd-Catalyzed Carbonylation
Starting Materials Cost 2,6-Lutidine: Relatively inexpensive.2-Chloro-6-methylpyridine: Moderately priced.[9][10][11][12]
Reagent & Catalyst Cost Potassium Permanganate: Inexpensive. Sulfuric Acid: Very inexpensive.Palladium Catalyst & Ligand: Expensive.
Number of Steps TwoOne
Overall Yield Good (around 67% over two steps)Potentially higher (70-90%)
Reaction Time Long (can be over 12 hours)Moderate (12-24 hours)
Equipment Standard laboratory glassware.High-pressure autoclave required.
Safety Considerations KMnO₄: Strong oxidizer, handle with care.[9] Generation of MnO₂ waste.CO gas: Highly toxic, requires specialized handling and a well-ventilated area. High-pressure equipment carries inherent risks.
Environmental Impact Generation of significant manganese dioxide waste, which requires proper disposal.Use of a heavy metal catalyst (palladium), which should be recovered and recycled if possible.
Scalability Readily scalable.Scalability may be limited by the availability and cost of the catalyst and the capacity of high-pressure reactors.

Conclusion and Recommendations

The choice between these two synthetic routes for Methyl 6-methyl-2-pyridinecarboxylate will ultimately depend on the specific needs and resources of the laboratory.

Method 1 (Oxidation & Esterification) is a robust and cost-effective option for large-scale synthesis where the initial investment in specialized equipment is a concern. The starting materials and reagents are readily available and inexpensive. However, the two-step nature of the process, longer reaction times, and the generation of significant inorganic waste are notable drawbacks.

Method 2 (Palladium-Catalyzed Carbonylation) offers a more elegant and efficient one-step route with the potential for higher overall yields. This method is particularly attractive for smaller-scale synthesis in a research and development setting where time and atom economy are critical. The primary barriers to its implementation are the high cost of the palladium catalyst and the requirement for high-pressure equipment and expertise in handling carbon monoxide.

For laboratories focused on process development and scale-up, optimizing the classical oxidation-esterification route may be the most pragmatic approach. For medicinal chemistry and discovery labs, the speed and efficiency of the palladium-catalyzed carbonylation may justify the higher initial costs. As with any synthetic endeavor, a thorough risk assessment and consideration of available resources are essential before embarking on either path.

References

A Senior Application Scientist's Guide to Methyl 6-methylpyridine-2-carboxylate in Catalytic Amidation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount. The efficiency of a synthetic route, its scalability, and the final yield are all dictated by the reactivity and compatibility of its constituent reagents. Methyl 6-methylpyridine-2-carboxylate is a heterocyclic building block of significant interest, frequently utilized in the synthesis of complex pharmaceutical agents, including antitumor compounds and TGF-β inhibitors.

This guide provides an in-depth evaluation of this compound's performance in a critical, frequently employed reaction type: Catalytic Direct Amidation . We will objectively compare its performance against two key alternatives—its corresponding carboxylic acid and a structural isomer—supported by mechanistic insights and established experimental data. Our analysis will focus on explaining the causal relationships between molecular structure and reactivity, empowering you to make informed decisions in your synthetic design.

Core Reaction Analysis: Catalytic Direct Amidation

The formation of an amide bond is one of the most fundamental and repeated operations in pharmaceutical synthesis. While traditional methods often rely on stoichiometric activating agents that generate significant waste, direct catalytic amidation from esters or carboxylic acids represents a more atom-economical and sustainable approach. In these reactions, a catalyst, typically a Lewis acid, activates the carbonyl group of the ester or acid, facilitating nucleophilic attack by an amine.

The general catalytic cycle involves the coordination of the carbonyl oxygen to the metal center, increasing the electrophilicity of the carbonyl carbon for amine attack. This is followed by a proton transfer and subsequent elimination of methanol (from a methyl ester) or water (from a carboxylic acid) to release the amide product and regenerate the catalyst.

Below is a generalized workflow for a catalytic amidation process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Ester/Acid (1 equiv) Amine (1.2 equiv) Catalyst (1-10 mol%) Solvent Anhydrous Solvent (e.g., Toluene, THF) Setup Combine reagents in flask under inert atmosphere (N2/Ar) Reagents->Setup Heating Heat to specified temp (e.g., 70-120°C) Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and quench (if necessary) Monitoring->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Characterization

Caption: Generalized Experimental Workflow for Catalytic Amidation.

Comparative Performance Analysis

We will evaluate the performance of three substrates in catalytic amidation, focusing on how their distinct structural features influence reactivity.

  • This compound (Target Compound): A methyl ester with the ester group at the 2-position, adjacent to the ring nitrogen.

  • 6-Methylpyridine-2-carboxylic Acid (Alternative 1): The corresponding carboxylic acid.

  • Methyl 6-methylnicotinate (Alternative 2): A structural isomer with the ester group at the 3-position.

Causality Behind Reactivity: The Role of the Pyridine Nitrogen

The key differentiator for pyridine-based substrates in metal-catalyzed reactions is the Lewis basic nitrogen atom. Its position relative to the reacting carbonyl group is critical.

  • 2-Position (Target Compound): The proximity of the pyridine nitrogen allows it to act as a chelating group , coordinating to the catalyst's metal center along with the carbonyl oxygen. This bidentate chelation forms a stable five-membered ring intermediate. This conformation rigidly holds the ester in place, enhances the Lewis acidity of the catalyst, and pre-organizes the substrate for nucleophilic attack. This is a classic example of "neighboring group participation" at the catalytic level. For certain iron-catalyzed amidations, this coordination is so crucial that 2-pyridinecarboxamides are reactive while their 3-carboxylate isomers fail to produce the expected amide.[1]

  • 3-Position (Isomeric Alternative): The nitrogen atom is too far from the ester group to form a stable chelate with the metal center. Therefore, the catalyst can only coordinate to the carbonyl oxygen in a monodentate fashion. This results in a less activated, more flexible intermediate, which typically leads to slower reaction rates and lower yields compared to the 2-substituted counterpart under identical conditions.

Ester vs. Carboxylic Acid: A Trade-off in Reaction Design

Comparing the target methyl ester with its corresponding carboxylic acid reveals a fundamental trade-off in direct amidation protocols.

  • Carboxylic Acids (Alternative 1): Are generally more reactive than esters and can often be converted to amides under milder conditions. However, the reaction produces water as a byproduct, which can hydrolyze the catalyst and is often detrimental to the reaction equilibrium.[1][2] This necessitates the use of dehydrating agents (like molecular sieves) or azeotropic removal of water (using a Dean-Stark trap), which can complicate scalability.[1]

  • Methyl Esters (Target Compound): Are typically less reactive and may require higher temperatures or higher catalyst loadings.[3] The significant advantage is that the reaction produces methanol, a non-aqueous byproduct that is far less likely to interfere with the catalyst or the reaction equilibrium. This often leads to cleaner reactions and simpler experimental setups, which is highly advantageous for industrial applications.[4]

Data Summary Table: Expected Performance in Catalytic Amidation

The following table summarizes the expected performance based on established principles and published data for analogous systems.

SubstrateKey Structural FeatureExpected ReactivityTypical Catalyst SystemProsCons
This compound Ester at 2-positionHigh (for an ester)Zr, Hf, La, Fe-based[1][4]No water byproduct; Chelation-assisted catalysis enhances rate; Clean reaction profile.Less reactive than the carboxylic acid; May require higher temperatures.
6-Methylpyridine-2-carboxylic Acid Acid at 2-positionVery HighBoron, Zr, Hf-based[3][5]High reactivity; Chelation-assisted; Milder conditions often possible.Water byproduct requires removal; Potential for side reactions (e.g., decarboxylation).
Methyl 6-methylnicotinate Ester at 3-positionModerate to LowGeneral Lewis acids (Zr, etc.)[1]No water byproduct.Lacks chelation assistance, leading to slower reactions and lower yields compared to the 2-isomer.
Experimental Protocols & Methodologies

To provide a practical context, we describe two standard, validated protocols for the catalytic amidation of esters and carboxylic acids.

Protocol 1: Zirconium-Catalyzed Amidation of a Methyl Ester

This protocol is adapted from established methods for the direct amidation of unactivated esters using robust Group IV metal catalysts.[4][6] Zirconium catalysts are noted for their tolerance and effectiveness.

G cluster_workflow Workflow: Zr-Catalyzed Amidation start A 1. Add this compound (1.0 mmol), Cp2ZrCl2 (10 mol%), and anhydrous toluene (3 mL) to an oven-dried flask. end B 2. Seal the flask and purge with Argon for 5 minutes. A->B C 3. Add the desired amine (e.g., Benzylamine, 1.2 mmol) via syringe. B->C D 4. Heat the reaction mixture to 110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS (Typical reaction time: 12-24 h). D->E F 6. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. E->F G 7. Concentrate the filtrate and purify the crude product by silica gel chromatography. F->G G cluster_workflow Workflow: Boron-Catalyzed Amidation start A 1. Add 6-Methylpyridine-2-carboxylic Acid (1.0 mmol), o-phenylphenylboronic acid (5 mol%), and toluene (4 mL) to a flask equipped with a Dean-Stark trap. end B 2. Add activated 4Å molecular sieves to the trap. A->B C 3. Add the desired amine (e.g., Benzylamine, 1.1 mmol). B->C D 4. Heat the reaction to reflux (approx. 111 °C) with vigorous stirring. C->D E 5. Monitor reaction progress by observing water collection in the Dean-Stark trap and by TLC/LC-MS. D->E F 6. Upon completion, cool to room temperature and remove the solvent under reduced pressure. E->F G 7. Dissolve the residue in ethyl acetate, wash with saturated NaHCO3 and brine, then dry over Na2SO4. F->G H 8. Concentrate and purify by silica gel chromatography. G->H

References

A Comparative Guide to the Applications of Methyl 6-methylpyridine-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth analysis of Methyl 6-methylpyridine-2-carboxylate, a key heterocyclic building block in organic and medicinal chemistry. We will explore its primary applications, compare its synthetic utility against viable alternatives, and provide detailed experimental protocols and supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Versatility of a Substituted Picolinate

This compound, also known as methyl 6-methylpicolinate, is a derivative of picolinic acid.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a methyl ester, makes it a valuable intermediate in the synthesis of complex molecules. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metals, while the ester and methyl groups provide reactive handles for further functionalization. This unique combination of features has led to its use in the development of pharmaceuticals, agrochemicals, and functional materials.

This guide will delve into its most significant applications, particularly in the synthesis of oncology therapeutics, and compare its performance with its precursor, 6-Methylpyridine-2-carboxylic acid, to highlight the strategic advantages of using the ester form in multi-step syntheses.

Table 1: Physicochemical Properties of this compound and its Precursor Acid.

PropertyThis compound6-Methylpyridine-2-carboxylic Acid
CAS Number 13602-11-4[2]934-60-1[3]
Molecular Formula C8H9NO2[4]C7H7NO2[3]
Molecular Weight 151.16 g/mol [5]137.14 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[6]Heterocyclic building block[3]
Melting Point 18 °CNot specified
Boiling Point 242 °CNot specified
Solubility Soluble in organic solvents like methanol, chloroform.Soluble in certain organic solvents.

Core Application: A Cornerstone in Anti-Cancer Drug Synthesis

A primary application of this compound is as a crucial reagent in the synthesis of novel anti-tumor agents.[2] Its structure is frequently incorporated into the core of molecules designed to inhibit specific biological pathways implicated in cancer progression.

Synthesis of Quinazolinone-Based TGF-β Inhibitors

Transforming growth factor-beta (TGF-β) signaling is a critical pathway in tumor proliferation and metastasis. Inhibiting this pathway is a key strategy in modern oncology research. This compound serves as a starting material for the synthesis of potent quinazolinone-based TGF-β inhibitors.[2] The pyridine moiety of the molecule is often a key pharmacophoric element that interacts with the target protein.

The use of the methyl ester provides a significant advantage over the corresponding carboxylic acid. The ester is generally less reactive and less polar, which can improve solubility in organic solvents and prevent unwanted side reactions during intermediate steps, such as amide bond formation. The ester can then be hydrolyzed to the carboxylic acid at a later, strategic point in the synthesis.

Development of Dihydropyrrolopyrazole-Based Antitumor Agents

This compound is also utilized in the synthesis of dihydropyrrolopyrazole compounds, another class of molecules investigated for their anti-cancer properties.[2] In these syntheses, the ester group can be converted into an amide or other functional groups to build the complex heterocyclic scaffold required for biological activity.

Comparative Synthesis: Ester vs. Acid in a Multi-Step Pathway

To illustrate the practical implications of choosing between this compound and its parent acid, we will compare their utility in a hypothetical first step of a synthesis targeting a complex amide derivative.

Scenario: The objective is to couple the pyridine core with a primary amine (R-NH2) to form an amide.

  • Route A: Starting with this compound.

  • Route B: Starting with 6-Methylpyridine-2-carboxylic acid.

G cluster_A Route A: Using this compound cluster_B Route B: Using 6-Methylpyridine-2-carboxylic Acid A1 This compound A2 Aminolysis (e.g., R-NH2, Heat) A1->A2 A3 Target Amide A2->A3 B1 6-Methylpyridine-2-carboxylic Acid B2 Activation Step (e.g., SOCl2, EDCI) B1->B2 B3 Amine Addition (R-NH2) B2->B3 B4 Target Amide B3->B4

Caption: Comparative workflow for amide synthesis.

As the diagram illustrates, starting with the carboxylic acid (Route B) necessitates an initial activation step to convert the hydroxyl group of the acid into a better leaving group before the amine can be introduced. This adds reagents and a step to the synthesis, potentially lowering the overall yield and increasing purification complexity. In contrast, direct aminolysis of the methyl ester (Route A), while sometimes requiring heat or catalysis, can be a more direct transformation.

Table 2: Comparison of Synthetic Approaches for Amide Formation.

ParameterRoute A (Ester)Route B (Acid)Rationale
Number of Steps 1 (Direct Aminolysis)2 (Activation + Amination)The ester is already an "activated" form of the carboxyl group for certain transformations.
Reagents Amine, +/- CatalystActivating Agent (e.g., SOCl2, EDCI), Base, AmineRoute B requires additional reagents, increasing cost and waste.
Typical Yield Moderate to HighHigh (per step, but overall yield may be lower)Fewer steps in Route A can lead to a higher overall yield.
Purification SimplerMore complex due to byproducts from activating agents.Fewer reagents and byproducts simplify the purification process.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

This protocol describes the esterification of 6-methyl-2-pyridinecarboxylic acid.[2]

Rationale: Thionyl chloride (SOCl2) reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the pyridine nitrogen and the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by methanol. The reaction is run at reflux to ensure it goes to completion.

synthesis SOCl2 SOCl2 Stirring Stir at -10°C to RT SOCl2->Stirring Slow dropwise addition Methanol Methanol Methanol->Stirring Slow dropwise addition Acid 6-Methyl-2-pyridinecarboxylic Acid Reflux Reflux at 80°C for 5h Acid->Reflux Stirring->Acid Add acid after 1h Product Methyl 6-methyl-2-pyridinecarboxylate Reflux->Product Yield: 93%

Caption: Synthesis of this compound.

Methodology:

  • To a stirred solution of methanol (100 mL), slowly add thionyl chloride (26.8 g, 0.195 mol) dropwise at -10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 6-methyl-2-pyridinecarboxylic acid (10 g, 0.073 mol) to the reaction mixture.

  • Heat the reaction to reflux at 80 °C and maintain for 5 hours.

  • Upon completion, the reaction is worked up to yield Methyl 6-methyl-2-pyridinecarboxylate. The reported yield for this procedure is 93%.[2]

Alternative Starting Material: Synthesis from 2-bromo-6-methylpyridine

An alternative synthesis route involves the carbonylation of a halogenated precursor. This can be advantageous if 2-bromo-6-methylpyridine is more readily available or cost-effective.

Rationale: This is a palladium-catalyzed carbonylation reaction. Carbon monoxide is inserted into the carbon-bromine bond, followed by trapping with methanol to form the methyl ester.

Methodology:

  • In a pressure vessel, combine 2-bromo-6-methylpyridine, a palladium catalyst (e.g., Pd(PPh3)4), a phosphine ligand, and a base (e.g., triethylamine) in methanol.

  • Pressurize the vessel with carbon monoxide.

  • Heat the reaction mixture with stirring for several hours.

  • After cooling and venting, the product is isolated and purified, typically by chromatography.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in synthetic chemistry. Its utility in the synthesis of complex, biologically active molecules, particularly in the field of oncology, is well-established.[2] When compared to its carboxylic acid precursor, the methyl ester offers distinct advantages in terms of reaction efficiency and simplification of synthetic routes by avoiding the need for a separate carboxyl activation step. For research and drug development professionals, the choice between the ester and the acid will depend on the overall synthetic strategy, but the direct use of this compound often represents a more streamlined and efficient approach. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of key intermediates like this compound is set to increase.

References

A Comparative Guide to the Cross-Reactivity Profiling of Methyl 6-methylpyridine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects are a primary cause of adverse events and late-stage drug attrition. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of Methyl 6-methylpyridine-2-carboxylate and its analogs, compounds of interest in the development of novel therapeutics, including for their potential role as intermediates in the synthesis of anti-tumor agents and TGF-β inhibitors.[1][2]

While this compound itself is not extensively characterized as a bioactive agent, its pyridine carboxylate scaffold is a common feature in many kinase inhibitors.[3][4][5] Therefore, for the purpose of this illustrative guide, we will consider a hypothetical scenario where this compound (designated as MMP-C-001 ) is a potent inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[6][7] The following sections will detail the experimental framework for evaluating its specificity against a panel of related kinases, alongside two hypothetical structural analogs:

  • MMP-C-002: Methyl 5-fluoro-6-methylpyridine-2-carboxylate

  • MMP-C-003: Methyl 6-ethylpyridine-2-carboxylate

This guide will provide detailed protocols for both a biochemical binding assay and a cell-based functional assay, present comparative data in a clear format, and explain the scientific rationale behind the experimental choices.

The Imperative of Cross-Reactivity Profiling

The kinome is comprised of over 500 kinases, many of which share significant structural homology in their ATP-binding pockets.[8] Consequently, small molecule inhibitors designed to be ATP-competitive, such as many pyridine-based compounds, often exhibit off-target binding to other kinases.[3][4][5] Such cross-reactivity can lead to unforeseen toxicities or even polypharmacology, which may be beneficial or detrimental. Early and comprehensive cross-reactivity profiling is therefore not just a regulatory expectation but a cornerstone of robust drug discovery.[9] The International Council for Harmonisation (ICH) guidelines, such as S7A, underscore the importance of safety pharmacology studies to identify undesirable pharmacodynamic properties of a substance.[5][9]

Experimental Strategy for Comparative Cross-Reactivity Analysis

Our comparative analysis will employ a two-tiered approach:

  • Biochemical Screening: A high-throughput biochemical assay to determine the direct binding affinity (Ki) of our test compounds against the primary target (p38α) and a panel of common off-target kinases.

  • Cell-Based Functional Assay: A cell-based reporter assay to assess the functional consequences of target engagement and off-target effects in a more physiologically relevant context.

The selection of off-target kinases for our panel is guided by known cross-reactivities of other p38 MAPK inhibitors and includes kinases from different families to provide a broad overview of selectivity.[7][10]

Selected Off-Target Kinase Panel:

  • p38β (Closely related isoform)

  • JNK1 (Related MAPK family member)

  • ERK2 (Related MAPK family member)

  • LCK (Src family kinase)

  • GSK3β (CMGC family kinase)

Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis & QC cluster_1 Biochemical Screening cluster_2 Cell-Based Functional Assay cluster_3 Data Analysis & Interpretation MMP_C_001 MMP-C-001 Biochem_Assay LanthaScreen Eu Kinase Binding Assay MMP_C_001->Biochem_Assay Cell_Assay CRE-Luciferase Reporter Assay MMP_C_001->Cell_Assay MMP_C_002 MMP-C-002 MMP_C_002->Biochem_Assay MMP_C_002->Cell_Assay MMP_C_003 MMP-C-003 MMP_C_003->Biochem_Assay MMP_C_003->Cell_Assay Primary_Target p38α Biochem_Assay->Primary_Target Off_Target_Panel p38β, JNK1, ERK2, LCK, GSK3β Biochem_Assay->Off_Target_Panel IC50_Ki IC50 & Ki Determination Biochem_Assay->IC50_Ki Cell_Line HEK293 cells Cell_Assay->Cell_Line Cell_Assay->IC50_Ki Selectivity_Score Selectivity Score Calculation IC50_Ki->Selectivity_Score SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Score->SAR_Analysis

Caption: Experimental workflow for cross-reactivity profiling.

Biochemical Cross-Reactivity: LanthaScreen® Eu Kinase Binding Assay

To quantify the binding affinity of our compounds, we will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay, such as the LanthaScreen® Eu Kinase Binding Assay.[11][12][13][14] This assay format is robust, high-throughput, and directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site, providing a direct measure of binding affinity.

Protocol: LanthaScreen® Eu Kinase Binding Assay
  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X solution of each kinase and a corresponding Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the appropriate Alexa Fluor® 647-labeled Kinase Tracer in 1X Kinase Buffer A. The tracer concentration should be at or near its Kd for each respective kinase.

    • Prepare a serial dilution of each test compound (MMP-C-001, -002, -003) in 100% DMSO, followed by an intermediate dilution in 1X Kinase Buffer A to create a 3X final concentration series.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound dilutions to the assay wells. For control wells, add 5 µL of 1X Kinase Buffer A with 1% DMSO.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.

    • Mix the plate gently and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after a pulsed excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

    • Convert the IC50 values to Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Comparative Biochemical Data
Compoundp38α (Ki, nM)p38β (Ki, nM)JNK1 (Ki, nM)ERK2 (Ki, nM)LCK (Ki, nM)GSK3β (Ki, nM)Selectivity Score (S10)
MMP-C-001 15150>10,000>10,0008501,2000.033
MMP-C-002 12250>10,000>10,0001,5002,5000.017
MMP-C-003 45400>10,000>10,0009501,8000.025

Selectivity Score (S10) is calculated as the number of kinases with a Ki < 100 nM divided by the total number of kinases tested (excluding the primary target).

Interpretation of Biochemical Data:

The hypothetical data shows that all three compounds are potent inhibitors of the primary target, p38α. MMP-C-002 , with the fluoro substitution, exhibits the highest potency. All compounds show a degree of selectivity, with significantly higher Ki values for the off-target kinases. MMP-C-002 appears to be the most selective in this panel, with the lowest selectivity score. The 10-fold lower potency against the closely related p38β isoform for MMP-C-001 is a common challenge in developing selective kinase inhibitors.

Cell-Based Functional Cross-Reactivity: CRE-Luciferase Reporter Assay

To understand the functional consequences of kinase inhibition in a cellular context, a reporter gene assay can be employed. The p38 MAPK pathway can negatively regulate the CREB (cAMP response element-binding protein) transcription factor. Therefore, we can use a CRE-luciferase reporter assay to measure the functional output of p38α inhibition.

Protocol: CRE-Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect the cells with a CRE-luciferase reporter plasmid and a constitutively active upstream activator of the p38 pathway (e.g., a constitutively active MKK3/6). A Renilla luciferase plasmid can be co-transfected for normalization.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (MMP-C-001, -002, -003) in serum-free media.

    • Replace the culture medium with the compound dilutions and incubate for 6 hours.

  • Data Acquisition:

    • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the EC50 value.

Comparative Functional Data
Compoundp38α Functional Inhibition (EC50, nM)
MMP-C-001 55
MMP-C-002 42
MMP-C-003 150

Interpretation of Functional Data:

The functional data corroborates the biochemical findings, with MMP-C-002 being the most potent compound in the cellular context. The rightward shift in potency (higher EC50 values compared to Ki values) is expected and can be attributed to factors such as cell permeability, compound stability, and the need to engage the target within a complex cellular milieu.

Broader Context: TGF-β Signaling

It is noteworthy that this compound has been used in the synthesis of TGF-β inhibitors.[1] The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in cancer and fibrosis.[9][15][16][17]

TGF-β Signaling Pathway

TGF_beta_pathway cluster_smad_complex TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Regulates

Caption: Simplified TGF-β/SMAD signaling pathway.

The potential for compounds derived from this scaffold to inhibit TGF-β receptor kinases (TβRI/ALK5) warrants further investigation. A cross-reactivity screen against ALK5 would be a logical extension of the work described here to fully characterize the selectivity profile of these analogs.

Conclusion and Future Directions

This guide has outlined a systematic approach to comparing the cross-reactivity of this compound and its analogs within a hypothetical kinase inhibitor development program. The combination of biochemical and cell-based assays provides a comprehensive view of compound selectivity.

Based on our hypothetical data, MMP-C-002 emerges as the most promising lead candidate due to its superior potency and selectivity. However, further profiling against a broader kinase panel is essential to identify any other potential off-target liabilities. Additionally, tissue cross-reactivity studies using immunohistochemistry on a panel of human and animal tissues would be the next step to assess potential off-target binding in a more complex biological system, a critical component of the preclinical safety assessment.[3][12][13][17]

Ultimately, a thorough understanding of a compound's cross-reactivity profile is indispensable for making informed decisions in the drug discovery process, mitigating risks, and developing safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile

Methyl 6-methylpyridine-2-carboxylate (CAS No: 13602-11-4) is a pyridine derivative with applications in the synthesis of novel compounds, including antitumor agents and TGF-β inhibitors. While a valuable reagent, its improper disposal can pose significant risks to personnel and the environment. A thorough understanding of its hazard profile is the foundation of safe handling and disposal.

This compound is classified as a hazardous substance, primarily exhibiting the following characteristics:

  • Irritant: It is known to cause significant skin and eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritant: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][5][6]

  • Harmful if Swallowed: Oral ingestion can be harmful.[1][5]

A detailed summary of its physicochemical properties is provided in the table below to aid in risk assessment.

PropertyValueSource
Molecular Formula C₈H₉NO₂--INVALID-LINK--
Molecular Weight 151.16 g/mol --INVALID-LINK--
Appearance Colorless to slightly yellow liquid or solid--INVALID-LINK--
Density 1.104 g/cm³--INVALID-LINK--
Melting Point 18 °C--INVALID-LINK--
Boiling Point 242 °C--INVALID-LINK--
Flash Point 100 °C--INVALID-LINK--
Vapor Pressure 0.035 mmHg at 25 °C--INVALID-LINK--

Regulatory Framework: Ensuring Compliance

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies.

EPA Hazardous Waste Codes: Under the Resource Conservation and Recovery Act (RCRA), this chemical waste may fall under the following categories:

  • F005: This code applies to spent solvent mixtures containing pyridine.[1][2][7][8][9][10] If this compound is part of such a solvent waste stream, it must be managed as F005 hazardous waste.

  • D038: This code is assigned to wastes that are considered hazardous due to the characteristic of toxicity for pyridine.[7][8][11]

OSHA Laboratory Standard: Your laboratory's waste disposal procedures for this chemical must be a component of your Chemical Hygiene Plan, as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). This plan should detail safe handling, storage, and disposal protocols.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation: This compound assess_waste Assess Waste Stream - Pure compound or mixture? - Small or large quantity? start->assess_waste spill_cleanup Spill or Leak? assess_waste->spill_cleanup disposal_options Select Disposal Method assess_waste->disposal_options Routine Disposal small_spill Small Spill Cleanup spill_cleanup->small_spill Yes (Small) large_spill Large Spill Emergency Protocol spill_cleanup->large_spill Yes (Large) collect_waste Collect in Designated Hazardous Waste Container small_spill->collect_waste waste_pickup Arrange for Licensed Hazardous Waste Pickup large_spill->waste_pickup incineration Option 1: Incineration (Preferred) disposal_options->incineration Bulk Quantities or Untreated Mixtures chem_treatment Option 2: Chemical Treatment (Lab-Scale) disposal_options->chem_treatment Small Quantities, Pure Compound incineration->collect_waste hydrolysis Step 2a: Alkaline Hydrolysis (see protocol) chem_treatment->hydrolysis label_waste Label Container: 'Hazardous Waste' EPA Code: F005/D038 Contents Listed collect_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste store_waste->waste_pickup neutralization Step 2b: Neutralization hydrolysis->neutralization final_disposal Dispose of Treated Aqueous Waste (in accordance with local regulations) neutralization->final_disposal

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or nitrile).

  • Body Protection: A lab coat and closed-toe shoes are essential.

Spill Management

Small Spills (manageable by trained personnel):

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close doors to the affected area and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) office and/or emergency services. Do not attempt to clean up a large spill without specialized training and equipment.

Primary Disposal Method: Incineration

For bulk quantities, contaminated materials, and untreated mixtures, the preferred and most reliable disposal method is high-temperature incineration in a licensed hazardous waste facility.

Procedure:

  • Containerization: Collect all waste containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate EPA waste code (F005 or D038).[1][2][7][8][9][10][11]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Pickup: Arrange for collection by your institution's licensed hazardous waste disposal service.

Alternative Disposal Method: Laboratory-Scale Chemical Treatment (Alkaline Hydrolysis)

For small quantities of relatively pure this compound, alkaline hydrolysis can be employed to convert the ester to its corresponding carboxylate salt, which is generally less hazardous and more water-soluble. This procedure should only be performed by personnel with a strong understanding of chemical reactions and under the direct supervision of a qualified chemist.

Objective: To hydrolyze the methyl ester to 6-methylpyridine-2-carboxylic acid, which can then be neutralized and disposed of as aqueous waste in accordance with local regulations.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Experimental Protocol:

  • Setup: Perform the entire procedure in a certified chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it with an equal volume of water in a beaker to manage the reaction rate.

  • Hydrolysis: While stirring, slowly add a 1 M sodium hydroxide solution to the diluted waste. The amount of NaOH should be in slight molar excess to the amount of this compound. Allow the mixture to stir at room temperature for several hours or gently heat to accelerate the reaction. The completion of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) if necessary.

  • Neutralization: Once the hydrolysis is complete, cool the solution to room temperature. Slowly and carefully add 1 M hydrochloric acid while monitoring the pH. Neutralize the solution to a pH between 6 and 8.

  • Final Disposal: The resulting aqueous solution, containing the sodium salt of 6-methylpyridine-2-carboxylic acid and sodium chloride, may be permissible for drain disposal depending on your local regulations. Always consult your institution's EHS office and local wastewater authority before disposing of any treated chemical waste down the drain.

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its hazards, adhering to regulatory requirements, and following the detailed procedures outlined in this guide, you contribute to a safer research environment. We encourage a proactive approach to waste management, where disposal is considered an integral part of the experimental plan.

References

A Researcher's Guide to the Safe Handling of Methyl 6-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Drug Development Professionals on Operational Safety and Protocol Integrity

Methyl 6-methylpyridine-2-carboxylate is a valuable reagent in the synthesis of novel compounds, including antitumor agents and TGF-β inhibitors.[1] As with any specialized chemical, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe and productive research environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for operational excellence and risk mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling this compound, a comprehensive risk assessment is crucial. This compound presents several hazards that necessitate specific precautions.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[2]

Understanding these classifications is the first step in implementing appropriate safety measures. The irritant nature of the compound to the skin, eyes, and respiratory system dictates the necessity of specific personal protective equipment and handling protocols to prevent direct contact and inhalation.

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/Irritation2Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[2]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[2]
Acute toxicity, oral4Harmful if swallowed[2]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable when working with this compound. The following PPE is mandatory to create an effective barrier against the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[3][4] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended to provide comprehensive protection for the face and eyes.[5] Standard eyeglasses are not a substitute for safety goggles.[5]

  • Hand Protection: Nitrile gloves are a suitable choice for handling this chemical as they are resistant to pyridine compounds.[6] It is critical to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contact.[7] Contaminated gloves should be disposed of immediately in accordance with laboratory waste procedures.[7]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[6][8] In instances where larger quantities are being handled or there is a significant risk of splashing, a chemically resistant apron over the lab coat is advisable. Ensure that clothing covers all exposed skin, including the use of long pants and closed-toe shoes.[9]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling vapors.[6][8] If engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[3][4] All personnel requiring the use of a respirator must be properly fit-tested and trained.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Before starting, gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the section above.

  • Clear the Workspace: Maintain a clean and organized workspace within the fume hood to prevent accidental spills and cross-contamination.

Handling and Dispensing
  • Work Within the Fume Hood: Conduct all transfers and manipulations of the chemical well within the confines of the fume hood.

  • Grounding: When transferring larger quantities, use appropriate grounding and bonding techniques to prevent static discharge.[10]

  • Avoid Inhalation: Do not directly inhale vapors. Keep the container sealed when not in use.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[7] In case of accidental contact, follow the first aid procedures outlined below.

Storage
  • Cool and Well-Ventilated: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[4]

  • Tightly Sealed Container: Ensure the container is tightly sealed to prevent the release of vapors.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response
  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][12] Place the absorbed material into a suitable, sealed container for disposal.[3][13]

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office. If safe to do so, prevent the spill from entering drains.[7][13]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.[8]

  • Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_fume_hood Verify Fume Hood prep_materials Assemble Materials prep_fume_hood->prep_materials prep_ppe Don PPE prep_materials->prep_ppe prep_workspace Clear Workspace prep_ppe->prep_workspace handle_in_hood Work in Fume Hood prep_workspace->handle_in_hood Proceed handle_transfer Dispense/Transfer handle_in_hood->handle_transfer post_storage Secure Storage handle_transfer->post_storage Complete disposal_collect Collect Waste handle_transfer->disposal_collect Generate Waste spill Spill Occurs handle_transfer->spill Accident exposure Exposure Occurs handle_transfer->exposure Accident post_cleanup Clean Workspace post_storage->post_cleanup disposal_label Label Container disposal_collect->disposal_label disposal_dispose Dispose via EHS disposal_label->disposal_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.